molecular formula C7H7BrN4O2 B1269959 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 15371-15-0

8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B1269959
CAS No.: 15371-15-0
M. Wt: 259.06 g/mol
InChI Key: BFCGRDZSZWDOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a useful research compound. Its molecular formula is C7H7BrN4O2 and its molecular weight is 259.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCGRDZSZWDOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351521
Record name 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15371-15-0
Record name 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent investigations are built. An incorrect or incomplete structural assignment can jeopardize months or even years of research into synthesis, activity, and safety. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a substituted xanthine derivative. Xanthines are a class of purine alkaloids with a wide range of pharmacological activities, making their derivatives, such as the title compound, of significant interest as synthetic intermediates and potential bioactive agents.[1][2]

Section 1: The Foundational Step - Molecular Formula Determination

Causality: Before we can determine the arrangement of atoms, we must first establish the elemental composition and exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula, distinguishing our target from isobaric impurities. For this specific molecule, the presence of a bromine atom provides an immediate, self-validating isotopic signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid). The solvent choice is critical to ensure complete dissolution and promote ionization.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for molecular formula determination.[3]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Identify the monoisotopic mass of the [M+H]⁺ ion cluster.

    • Observe the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two prominent peaks in the molecular ion cluster separated by approximately 2 Da and having nearly equal intensity. This A+2 peak is a hallmark of a monobrominated compound.

    • Use the instrument's software to calculate the elemental composition from the measured exact mass of the monoisotopic peak.

Data Presentation: Expected HRMS Results
ParameterTheoretical Value (for C₇H₈BrN₄O₂⁺)Expected Observation
Molecular FormulaC₇H₇BrN₄O₂C₇H₇BrN₄O₂
Monoisotopic Mass [M+H]⁺258.9825~258.9825 ± 5 ppm
M Peak (⁷⁹Br)100% Relative Abundance~100%
M+2 Peak (⁸¹Br)97.3% Relative Abundance~97%

This initial analysis provides the molecular formula, C₇H₇BrN₄O₂, which is the first critical piece of the structural puzzle.[4]

Section 2: Identifying the Scaffolding - Functional Group Analysis

Causality: With the molecular formula established, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information on the vibrational modes of chemical bonds. This allows us to confirm the presence of the purine-dione core, including its carbonyl groups and N-H bond, which are characteristic features of the xanthine scaffold.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive sample preparation, such as creating a KBr pellet, is required, which minimizes sample handling and potential contamination.[5]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands.

Data Presentation: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale
~3100-3000N-H StretchImidazole N-HIndicates the presence of the N-H proton on the purine ring.[6]
~2950-2850C-H StretchMethyl (CH₃)Confirms the presence of the two dimethyl groups.
~1710-1690C=O StretchC6 CarbonylAsymmetric stretch of the dione carbonyls.
~1670-1650C=O StretchC2 CarbonylSymmetric stretch of the dione carbonyls.
~1600-1450C=N, C=C StretchPurine Ring SkeletalVibrations characteristic of the heterocyclic aromatic system.

The FTIR spectrum validates the presence of the core xanthine structure proposed by the molecular formula.

Section 3: The Definitive Blueprint - Isomer-Specific Structure by NMR Spectroscopy

Causality: Mass spectrometry and FTIR confirm the formula and functional groups, but they cannot differentiate between isomers. For example, the common drug 8-bromotheophylline has the same formula but features methyl groups at the N1 and N3 positions.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.[9] Through a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, we can map the complete bonding network and unambiguously confirm the 3,7-dimethyl substitution pattern.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds and for placing the N1-H proton signal in a clear region of the spectrum.[10]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion and sensitivity.

  • Data Acquisition: Perform a standard suite of experiments: ¹H, ¹³C, HSQC, and HMBC.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments. For this compound, we expect three distinct signals.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~11.0-11.5Singlet (broad)1HN1-HThe acidic proton on the purine ring is typically deshielded and appears far downfield.
~3.8-4.0Singlet3HN7-CH₃N-methyl groups on the five-membered imidazole ring are typically more deshielded than those on the six-membered pyrimidine ring.
~3.3-3.5Singlet3HN3-CH₃N-methyl group on the six-membered pyrimidine ring.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. We expect to see 7 distinct signals.[11]

Data Presentation: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Predicted δ (ppm)AssignmentRationale
~154.5C6 (C=O)Carbonyl carbons are highly deshielded.[12]
~151.0C2 (C=O)Carbonyl carbons are highly deshielded.
~148.5C4Quaternary carbon adjacent to two nitrogens and a carbonyl.
~142.0C8The "heavy atom effect" of bromine shifts this carbon slightly upfield from a typical C=N carbon.[13]
~106.5C5Quaternary carbon central to the fused ring system.
~35.0N7-CH₃Methyl carbon attached to the imidazole nitrogen.
~29.5N3-CH₃Methyl carbon attached to the pyrimidine nitrogen.
2D NMR: Connecting the Dots with HSQC and HMBC

While 1D NMR provides the parts list, 2D NMR builds the final assembly.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[14] For our molecule, it will show two cross-peaks, definitively linking the proton signal at ~3.8-4.0 ppm to the carbon at ~35.0 ppm (N7-CH₃) and the proton signal at ~3.3-3.5 ppm to the carbon at ~29.5 ppm (N3-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the isomeric structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[15] The pattern of these "long-range" correlations is unique to the 3,7-dimethyl isomer.

Key Validating HMBC Correlations:

  • N3-CH₃ Protons (~3.3-3.5 ppm): These protons will show correlations to the C2 and C4 carbons of the pyrimidine ring. This is irrefutable evidence for the methyl group's position at N3.

  • N7-CH₃ Protons (~3.8-4.0 ppm): These protons will show correlations to the C5 and C8 carbons of the imidazole ring, confirming the methyl group's position at N7.

  • N1-H Proton (~11.0-11.5 ppm): This proton will show correlations to the C2 and C6 carbonyl carbons, confirming its location at N1.

HMBC_Correlations cluster_protons Key Protons (¹H) cluster_carbons Correlated Carbons (¹³C) N3_Me N3-CH₃ (~3.4 ppm) C2 C2 N3_Me->C2 2J C4 C4 N3_Me->C4 3J N7_Me N7-CH₃ (~3.9 ppm) C5 C5 N7_Me->C5 2J C8 C8 N7_Me->C8 2J N1_H N1-H (~11.2 ppm) N1_H->C2 2J C6 C6 N1_H->C6 2J

Section 4: The Gold Standard - Absolute 3D Structure Confirmation

Causality: While NMR provides the definitive constitutional structure (connectivity), Single-Crystal X-ray Crystallography provides an unambiguous 3D picture of the molecule as it exists in the solid state.[16][17] It measures the diffraction of X-rays by the ordered lattice of a single crystal, allowing for the precise calculation of bond lengths, bond angles, and the overall conformation of the molecule.[18] This technique serves as the ultimate validation of the structure determined by spectroscopic methods.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step. A common method is slow evaporation of a saturated solution. Solvents to be screened include ethanol, methanol, acetone, or mixtures thereof.

  • Data Collection: Mount a high-quality crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure, and the atomic positions are refined to yield the final molecular model.[19]

The successful execution of this technique provides the absolute and final proof of the proposed structure, leaving no ambiguity.

Section 5: Integrated Analysis and Workflow Summary

The power of this elucidation strategy lies not in any single technique, but in the convergence of evidence from all of them. The process is a logical progression from the general to the specific, with each step validating the last.

Elucidation_Workflow start Purified Sample ms High-Resolution MS start->ms ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) start->nmr formula Molecular Formula (C₇H₇BrN₄O₂) + Bromine Isotope Pattern ms->formula groups Functional Groups (C=O, N-H, CH₃) ftir->groups xray X-ray Crystallography (Optional but Definitive) nmr->xray for absolute proof connectivity Atomic Connectivity (Unambiguous Isomer ID) nmr->connectivity structure_3d 3D Molecular Structure (Bond Lengths/Angles) xray->structure_3d report Final Validated Structure formula->report groups->report connectivity->report structure_3d->report

Conclusion

The structure elucidation of this compound is a prime example of the modern, multi-technique approach required in chemical and pharmaceutical sciences. By systematically progressing from molecular formula determination (HRMS), through functional group analysis (FTIR), to detailed connectivity mapping (1D and 2D NMR), a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard. Following this self-validating workflow ensures the highest level of scientific rigor and provides a solid foundation for any further research on this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11808, Bromotheophylline." PubChem, [Link]. Accessed January 22, 2026.

  • Dousa, M., et al. "Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate." Journal of Pharmaceutical and Biomedical Analysis, 2018, [Link]. Accessed January 22, 2026.

  • Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000292)." HMDB, [Link]. Accessed January 22, 2026.

  • Mohamed, S. K., et al. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." RSC Advances, 2025, [Link]. Accessed January 22, 2026.

  • Chemsrc. "CAS#:15371-15-0 | this compound." Chemsrc.com, [Link]. Accessed January 22, 2026.

  • ResearchGate. "Identification of HSQC correlation of alkaloids." ResearchGate, [Link]. Accessed January 22, 2026.

  • ResearchGate. "FTIR spectrum of theophylline (THP)." ResearchGate, [Link]. Accessed January 22, 2026.

  • ResearchGate. "Powder X-ray diffraction patterns of theophylline phases." ResearchGate, [Link]. Accessed January 22, 2026.

  • Taylor & Francis. "Structure elucidation – Knowledge and References." Taylor & Francis, [Link]. Accessed January 22, 2026.

  • Preprints.org. "Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines." Preprints.org, [Link]. Accessed January 22, 2026.

  • Hille, R., & Stewart, R. C. "The inhibition of xanthine oxidase by 8-bromoxanthine." PubMed, [Link]. Accessed January 22, 2026.

  • National Institutes of Health. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids..." PMC, [Link]. Accessed January 22, 2026.

  • Veeprho. "3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine | CAS 853029-57-9." Veeprho, [Link]. Accessed January 22, 2026.

  • National Institutes of Health. "Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging." PMC, [Link]. Accessed January 22, 2026.

  • MDPI. "Separation and Preparation Purine Alkaloids from Green Tea Waste†." MDPI, [Link]. Accessed January 22, 2026.

  • Journal of Chemical and Pharmaceutical Sciences. "The Spectroscopic (FT-IR, FT-Raman and NMR)...Analysis Of 8-Chlorotheophylline..." JCPS, [Link]. Accessed January 22, 2026.

  • Oregon State University. "13C NMR Chemical Shift." Oregon State University, [Link]. Accessed January 22, 2026.

  • Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

  • Open Access LMU. "Structure elucidation and quantification of the active pharmaceutical ingredient..." LMU, [Link]. Accessed January 22, 2026.

  • SciSpace. "X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." SciSpace, [Link]. Accessed January 22, 2026.

  • Wikipedia. "8-Bromotheophylline." Wikipedia, [Link]. Accessed January 22, 2026.

  • Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157)." HMDB, [Link]. Accessed January 22, 2026.

  • National Institutes of Health. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." PMC, [Link]. Accessed January 22, 2026.

  • ResearchGate. "FTIR spectra of (a) theophylline sample at room temperature..." ResearchGate, [Link]. Accessed January 22, 2026.

  • Chemistry Stack Exchange. "Calculated 13C NMR Shifts of brominated Carbons." Chemistry Stack Exchange, [Link]. Accessed January 22, 2026.

  • Columbia University. "HSQC and HMBC." Columbia University NMR Core Facility, [Link]. Accessed January 22, 2026.

  • National Center for Biotechnology Information. "8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione." PubChem, [Link]. Accessed January 22, 2026.

  • ResearchGate. "Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids." ResearchGate, [Link]. Accessed January 22, 2026.

  • National Institute of Standards and Technology. "Theophylline." NIST WebBook, [Link]. Accessed January 22, 2026.

  • Wikipedia. "X-ray crystallography." Wikipedia, [Link]. Accessed January 22, 2026.

  • PubMed. "1-Hydroxy-xanthine derivatives inhibit the human Caf1 nuclease..." PubMed, [Link]. Accessed January 22, 2026.

  • Pharma Knowledge Forum. "Pharmaceuticals Structural Elucidation: How to Make Strategy." Pharma Knowledge Forum, [Link]. Accessed January 22, 2026.

  • Diva-Portal.org. "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots." Diva, [Link]. Accessed January 22, 2026.

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

  • MDPI. "Computational NMR Study of Benzothienoquinoline Heterohelicenes." MDPI, [Link]. Accessed January 22, 2026.

  • Chemistry LibreTexts. "X-ray Crystallography." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

  • MAS Journal of Applied Sciences. "Comparison of FTIR Spectra...of Tablets Containing Levothyroxine..." MAS Journal, [Link]. Accessed January 22, 2026.

  • MDPI. "NMR Spectroscopy and Imaging in Biological Chemistry and Medicine." MDPI, [Link]. Accessed January 22, 2026.

  • Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Compound Interest, [Link]. Accessed January 22, 2026.

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of 8-Bromotheobromine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Landscape for 8-Bromotheobromine

As a Senior Application Scientist, it is imperative to preface this guide with a note on the current availability of experimental data for 8-bromotheobromine. While its parent compound, theobromine, is extensively characterized, specific experimental data for 8-bromotheobromine is not as comprehensively documented in publicly accessible literature. This guide, therefore, represents a synthesis of available information, theoretical predictions, and expert-driven inferences based on the well-established chemistry of related xanthine derivatives. Our objective is to provide a robust and scientifically sound resource for researchers, scientists, and drug development professionals, while maintaining transparency about the data's origins.

Introduction to 8-Bromotheobromine: A Key Intermediate in Medicinal Chemistry

8-Bromotheobromine is a halogenated derivative of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans.[1] The introduction of a bromine atom at the 8-position of the purine ring system significantly alters the electronic properties and reactivity of the molecule, transforming it from a bioactive compound in its own right into a versatile synthetic intermediate.

The primary significance of 8-bromotheobromine in the context of drug discovery and development lies in its utility as a precursor for the synthesis of various substituted xanthine analogs. The carbon-bromine bond at the C8 position is amenable to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This has made 8-bromotheobromine a valuable building block in the development of potent and selective antagonists for adenosine receptors, which are implicated in a range of physiological and pathological processes.[2][3]

Physicochemical Properties of 8-Bromotheobromine

The following table summarizes the known and calculated physicochemical properties of 8-bromotheobromine. For comparative purposes, the experimental data for the parent compound, theobromine, is also provided.

Property8-BromotheobromineTheobromine (for comparison)
IUPAC Name 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione3,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C₇H₇BrN₄O₂C₇H₈N₄O₂
Molecular Weight 259.06 g/mol 180.16 g/mol [4]
CAS Number Not definitively assigned in public databases. Often confounded with 8-bromoxanthine (10357-68-3).83-67-0[4]
Appearance Expected to be a crystalline solid.White crystalline powder.[4]
Melting Point Data not readily available. Expected to be a high-melting solid.345-350 °C[5]
Boiling Point Data not available. Likely to decompose before boiling.Sublimes at 290-295 °C.[6]
Solubility Data not readily available. Expected to have low solubility in water and moderate solubility in polar aprotic solvents like DMSO and DMF.Slightly soluble in water and ethanol; moderately soluble in aqueous bases, DMSO, and DMF.[5][7]
pKa Data not available. The introduction of the electron-withdrawing bromine atom may slightly alter the pKa compared to theobromine.~9.9[4]

Synthesis of 8-Bromotheobromine

The synthesis of 8-bromotheobromine is typically achieved through the direct bromination of theobromine. The C8 position of the purine ring is susceptible to electrophilic halogenation.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route for 8-bromotheobromine from theobromine.

G cluster_reactants Reactants Theobromine Theobromine Reaction Electrophilic Bromination Theobromine->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product 8-Bromotheobromine HBr HBr (byproduct) Reaction->Product Reaction->HBr

Caption: Proposed synthesis of 8-bromotheobromine via electrophilic bromination of theobromine.

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on general procedures for the bromination of xanthines and requires optimization.

  • Dissolution: Dissolve theobromine (1 equivalent) in a suitable solvent such as glacial acetic acid with gentle heating.

  • Bromination: To the stirred solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting material and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 8-bromotheobromine is dominated by the carbon-bromine bond at the C8 position. This position is susceptible to nucleophilic substitution and is a key handle for derivatization.

Nucleophilic Aromatic Substitution

The C8 position of the purine ring in 8-bromotheobromine is electron-deficient, making it susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion and the introduction of a wide range of substituents.

G 8-Bromotheobromine 8-Bromotheobromine Product 8-Substituted Theobromine Derivative 8-Bromotheobromine->Product SNAr Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product Bromide Bromide ion (Br-) Product->Bromide

Caption: General scheme for the reactivity of 8-bromotheobromine in nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 8-bromotheobromine can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules. The oxidative addition of an 8-bromotheobromine derivative to a palladium(0) complex is a key step in these catalytic cycles.[8]

Applications in Drug Development

The primary application of 8-bromotheobromine is as a key intermediate in the synthesis of adenosine receptor antagonists.[2][9] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by acting on four receptor subtypes: A₁, A₂A, A₂B, and A₃.[3]

The development of selective antagonists for these receptors is a major focus of drug discovery for conditions such as:

  • Cardiovascular diseases[10]

  • Neurodegenerative disorders

  • Inflammatory diseases

  • Cancer[11]

Theobromine itself is a non-selective adenosine receptor antagonist.[12] By using 8-bromotheobromine as a scaffold, medicinal chemists can introduce various substituents at the C8 position to enhance potency and selectivity for specific adenosine receptor subtypes.

Conceptual Pathway: From 8-Bromotheobromine to Adenosine Receptor Antagonists

G cluster_synthesis Synthetic Pathway cluster_application Biological Application 8-Bromotheobromine 8-Bromotheobromine Derivatization Nucleophilic Substitution or Cross-Coupling at C8 8-Bromotheobromine->Derivatization Library Library of C8-Substituted Theobromine Derivatives Derivatization->Library Antagonist Selective Antagonist Library->Antagonist Screening & Optimization Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A) Therapeutic_Effect Therapeutic Effect Adenosine_Receptor->Therapeutic_Effect Modulates Signaling Antagonist->Adenosine_Receptor Blocks Binding

Caption: Conceptual workflow illustrating the use of 8-bromotheobromine in the development of selective adenosine receptor antagonists.

Safety and Handling

Given the limited specific safety data for 8-bromotheobromine, it is prudent to handle this compound with the care afforded to a potentially hazardous chemical. The safety profile should be considered in light of its parent compound, theobromine, and the presence of the bromine atom.

  • General Hazards: Based on theobromine, 8-bromotheobromine may be harmful if swallowed.[6][13] It is also advisable to avoid inhalation of dust and contact with skin and eyes.[14]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling 8-bromotheobromine.[15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[14] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

8-Bromotheobromine is a pivotal synthetic intermediate whose value in medicinal chemistry, particularly in the development of adenosine receptor antagonists, is well-recognized. While a comprehensive experimental dataset for its physicochemical properties is not yet fully established in the public domain, its synthesis and reactivity are predictable based on the principles of purine chemistry. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound, emphasizing both its synthetic utility and the necessary safety precautions.

References

  • Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2021). National Center for Biotechnology Information. [Link]

  • 1-(beta,gamma-Epoxypropyl)-8-bromotheobromine. PubChem. [Link]

  • Oxidative addition of a 8-bromotheobromine derivative to d10 metals. (n.d.). De Gruyter. [Link]

  • Safety Data Sheet: Theobromine. (n.d.). Carl ROTH. [Link]

  • Determination of the Antiproliferative Activity of New Theobromine Derivatives and Evaluation of Their In Vitro Hepatotoxic Effects. (2025). ResearchGate. [Link]

  • Theobromine production process. (n.d.).
  • Identification of a Chemical Probe for Family VIII Bromodomains through Optimization of a Fragment Hit. (2016). National Center for Biotechnology Information. [Link]

  • Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. (2025). ResearchGate. [Link]

  • Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2025). ResearchGate. [Link]

  • The medicinal chemistry evolution of antibody–drug conjugates. (2024). RSC Publishing. [Link]

  • Adenosine receptor antagonist – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. (2024). National Center for Biotechnology Information. [Link]

  • Extracting the theobromine from cocoa powder. (2017). YouTube. [Link]

  • Adenosine A1 receptor antagonists in clinical research and development. (2010). National Center for Biotechnology Information. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • Measurement and Correlation of Solubility of Theobromine. (n.d.). Scribd. [Link]

  • Adenosine receptors as drug targets — what are the challenges?. (n.d.). National Center for Biotechnology Information. [Link]

  • Theobromine. PubChem. [Link]

  • A1 adenosine receptor antagonists, agonists, and allosteric enhancers. (n.d.). National Center for Biotechnology Information. [Link]

  • 3,7-Dimethylxanthine-[13C4,15N3] (Theobromine). PubChem. [Link]

  • Theobromine, calcium salt. PubChem. [Link]

  • Bromate. PubChem. [Link]

Sources

Navigating the Synthesis and Application of 8-Bromoxanthine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its Pharmaceutically Relevant Analogs.

In the landscape of pharmaceutical research and development, xanthine derivatives represent a cornerstone scaffold for designing novel therapeutic agents. Their diverse biological activities have led to their application in treating a range of conditions, from respiratory diseases to metabolic disorders.[1][2] This guide delves into the technical nuances of a specific subset of this class: 8-brominated xanthines. While the specific compound "this compound" (8-bromotheobromine) is not extensively documented in scientific literature with a dedicated CAS number, this guide will focus on its closely related and industrially significant analogs, providing a comprehensive resource for professionals in the field. The parent compound, theobromine (3,7-dimethylxanthine), has a CAS number of 83-67-0.[3][4]

This technical whitepaper will address the existing ambiguity surrounding 8-bromo-3,7-dimethylxanthine and pivot to a detailed exploration of its structural isomers and derivatives that are pivotal in contemporary drug synthesis. Specifically, we will provide an in-depth analysis of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 93703-24-3), a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[5][6]

The Xanthine Core: A Privileged Scaffold in Medicinal Chemistry

The purine-2,6-dione skeleton, commonly known as xanthine, is a versatile heterocyclic structure. Substitutions at various positions on the bicyclic ring system give rise to a wide array of pharmacological activities.[7] The most well-known naturally occurring methylxanthines are caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine).[8] These compounds are known for their effects as central nervous system stimulants and bronchodilators.[1][9]

The primary mechanism of action for many xanthine derivatives is the antagonism of adenosine receptors, which are ubiquitous in the human body and play a crucial role in various physiological processes.[8][10] Additionally, some xanthines act as phosphodiesterase (PDE) inhibitors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling effects.[10] The strategic placement of a bromine atom at the 8-position of the xanthine core, as we will explore, provides a valuable synthetic handle for further molecular elaboration, making 8-bromoxanthines key building blocks in the synthesis of more complex drug molecules.[11]

Key Physicochemical Properties of Pharmaceutically Relevant 8-Bromoxanthine Analogs

For researchers and process chemists, understanding the physicochemical properties of key intermediates is paramount for optimizing reaction conditions and ensuring purity. Below is a comparative table of the key properties for 8-bromo-3-methylxanthine and a related intermediate in Linagliptin synthesis.

Property8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS Number 93703-24-3[6][12]666816-98-4[13][14][15][16]
Molecular Formula C₆H₅BrN₄O₂[12]C₁₀H₉BrN₄O₂[13]
Molecular Weight 245.03 g/mol [6]297.11 g/mol [13]
Appearance White to light yellow solid/powder[5][6][12]White to almost white powder to crystal[13][14]
Melting Point ~300 °C[5][6][12]~285 °C[14]
Solubility Slightly soluble in DMF and DMSO[5][12]Slightly soluble in DMSO and Methanol[14]
Storage 2–8 °C under inert gas[6][12]2–8 °C[14]

Synthesis of 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: A Key Linagliptin Intermediate

The synthesis of 8-bromo-3-methylxanthine is a critical step in the manufacturing of Linagliptin, a medication used to treat type 2 diabetes.[5] The most common and efficient method involves the direct bromination of 3-methylxanthine.[5][12]

Experimental Protocol: Bromination of 3-Methylxanthine

This protocol is based on established literature procedures and provides a reliable method for the laboratory-scale synthesis of 8-bromo-3-methylxanthine.[12]

Materials:

  • 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (3-Methylxanthine)

  • Acetic Acid

  • Sodium Acetate

  • Bromine

  • Ice water

Procedure:

  • Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (1.0 equivalent) in acetic acid.

  • Add sodium acetate (2.0 equivalents) to the solution.

  • At 50 °C, slowly add bromine (1.2 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to 65 °C and stir for 3 hours.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is an effective solvent for both the starting material and the intermediate stages of the reaction. Its polar protic nature facilitates the electrophilic substitution mechanism.

  • Sodium Acetate as a Base: Sodium acetate acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the bromination reaction. This prevents the reaction from becoming too acidic, which could lead to unwanted side reactions.

  • Controlled Temperature: The initial dropwise addition of bromine at 50 °C and subsequent heating to 65 °C are crucial for controlling the reaction rate and ensuring the selective bromination at the C8 position, which is the most electron-rich and sterically accessible position on the purine ring.

  • Precipitation in Ice Water: The product is insoluble in cold water, allowing for its efficient isolation from the reaction mixture through precipitation and filtration.

Synthesis_of_8_bromo_3_methylxanthine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Methylxanthine 3-Methylxanthine Reaction_Vessel Bromination 3-Methylxanthine->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Acetic Acid Acetic Acid Acetic Acid->Reaction_Vessel Sodium Acetate Sodium Acetate Sodium Acetate->Reaction_Vessel 65°C 65°C 65°C->Reaction_Vessel 8-Bromo-3-methylxanthine 8-Bromo-3-methylxanthine Reaction_Vessel->8-Bromo-3-methylxanthine caption Synthesis of 8-Bromo-3-methylxanthine

Caption: A schematic overview of the synthesis of 8-Bromo-3-methylxanthine.

The Role of 8-Bromoxanthines in Drug Discovery and Development

The introduction of a bromine atom at the 8-position of the xanthine scaffold serves as a versatile synthetic handle for further molecular diversification through various cross-coupling reactions. This strategic functionalization allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[11]

Case Study: Linagliptin Synthesis

The synthesis of Linagliptin provides an excellent example of the utility of 8-bromoxanthine intermediates. Following the synthesis of 8-bromo-3-methylxanthine, the next key step is the alkylation at the N7 position with a butynyl group to form 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4). This is then followed by a nucleophilic aromatic substitution reaction where the bromine at the C8 position is displaced by an amino group from a chiral piperidine derivative. This sequence of reactions highlights the importance of the 8-bromo functionality as a leaving group in the construction of the final drug molecule.[5]

Linagliptin_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_final_product Final Active Pharmaceutical Ingredient A 3-Methylxanthine B 8-Bromo-3-methylxanthine (CAS: 93703-24-3) A->B Bromination C 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4) B->C N7-Alkylation D Linagliptin C->D Nucleophilic Aromatic Substitution caption Key steps in the synthesis of Linagliptin.

Caption: Simplified pathway for the synthesis of Linagliptin.

Biological Activity and Therapeutic Potential of Substituted Xanthines

The biological effects of xanthine derivatives are diverse and depend on the nature and position of their substituents.[1][17] While the primary targets are often adenosine receptors and phosphodiesterases, research has expanded to explore their potential in other therapeutic areas.[10]

  • Anti-inflammatory Effects: Some substituted xanthines have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[18]

  • Anticancer Activity: Certain novel 8-heterocyclic xanthine derivatives have demonstrated antiproliferative activity against various human cancer cell lines.[11]

  • Neuroprotective Effects: Due to their ability to cross the blood-brain barrier and modulate adenosinergic and other neurotransmitter systems, xanthine derivatives are being investigated for their potential in neurodegenerative diseases.[19]

  • Janus Kinase (JAK) Inhibition: The purine scaffold, including xanthine-like structures, has been identified as a potential inhibitor of Janus kinases, which are implicated in autoimmune diseases.[20]

Analytical Methodologies for 8-Bromoxanthine Derivatives

The accurate analysis of 8-bromoxanthine derivatives is crucial for quality control during synthesis and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of xanthine derivatives.[21][22][23]

A Typical HPLC Method for Xanthine Analysis:
  • Column: A reverse-phase C18 column is commonly employed.[24]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[21][24]

  • Detection: UV detection is the most common method, with the wavelength set at the absorption maximum of the xanthine derivative (typically around 270-280 nm).[22]

  • Mass Spectrometry (LC-MS): For higher sensitivity and specificity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer is the preferred method.[22]

Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the xanthine analytes to increase their volatility.[22]

Conclusion

While the specific compound "this compound" remains elusive in the chemical literature, the exploration of its closely related analogs reveals a rich field of study with significant implications for drug discovery and development. The 8-bromo-3-methylxanthine derivative, in particular, stands out as a critical building block in the synthesis of the important anti-diabetic drug Linagliptin. The strategic use of the 8-bromo substituent as a synthetic handle allows for the creation of diverse and potent therapeutic agents. A thorough understanding of the synthesis, properties, and analytical methods associated with these compounds, as outlined in this guide, is essential for any researcher or scientist working in this dynamic area of medicinal chemistry.

References

  • Pharmaffiliates. 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Available from: [Link]

  • IntechOpen. Xanthine: Synthetic Strategy And Biological Activity. Available from: [Link]

  • Chemdad. 8-Bromo-3-methyl-xanthine. Available from: [Link]

  • PubMed. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Available from: [Link]

  • Pharmaffiliates. 8-Bromo Xanthine Derivative – CAS 853029-57-9. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Available from: [Link]

  • PubMed. Substituted xanthines, pteridinediones, and related compounds as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Available from: [Link]

  • Biopurify. CAS 83-67-0 | Theobromine. Available from: [Link]

  • ResearchGate. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW. Available from: [Link]

  • ResearchGate. Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance | Request PDF. Available from: [Link]

  • PubMed. The inhibition of xanthine oxidase by 8-bromoxanthine. Available from: [Link]

  • Wikipedia. Xanthine. Available from: [Link]

  • PubChem. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Available from: [Link]

  • PubMed. Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance. Available from: [Link]

  • ResearchGate. Pharmaceutical significance of different substitution sites of xanthine scaffold to generate specificity and potency in drug development. Available from: [Link]

  • DergiPark. New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Available from: [Link]

  • International Journal of Drug Regulatory Affairs. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. Available from: [Link]

  • PubMed. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Xanthine. Available from: [Link]

  • ResearchGate. (PDF) DFT Study and Biological Activity of Some Methylxanthines. Available from: [Link]

  • Serve Content. A NEW LOOK AT THE XANTHINE ALKALOIDS. Available from: [Link]

  • MDPI. Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Available from: [Link]

  • PubMed. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine Derivatives as Novel Adenosine A 1 and A 2A Receptor Antagonists. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement - 30 June 2022. Available from: [Link]

Sources

An In-Depth Technical Guide to 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a significant xanthine derivative. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, properties, synthesis, and applications.

Section 1: Chemical Identity and Nomenclature

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine. Due to its widespread use and varied history of discovery and application, it is known by several synonyms. Establishing a clear understanding of its nomenclature is crucial for accurate scientific communication and research.

The most common and widely accepted synonym is 8-Bromotheophylline . This name clearly indicates its chemical structure as a theophylline molecule with a bromine atom substituted at the 8th position of the purine ring.

Other notable synonyms and identifiers include:

  • Systematic IUPAC Name: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione[1]

  • Common Synonyms: Bromotheophylline, 8-bromo-1,3-dimethylxanthine

  • CAS Number: 10381-75-6[1]

  • DrugBank Accession Number: DB14018[1]

  • PubChem CID: 11808[1]

It is also the active moiety in the diuretic drug Pamabrom , which is a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[2][3]

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Bromotheophylline is essential for its application in research and development, particularly in areas such as formulation and analytical method development.

PropertyValueSource
Molecular Formula C₇H₇BrN₄O₂[1]
Molecular Weight 259.06 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 295-316 °C[6]
pKa 5.45[6]
Solubility Soluble in water and methanol[5]
XLogP3 1[4]

Section 3: Synthesis of 8-Bromotheophylline

The synthesis of 8-Bromotheophylline is typically achieved through the electrophilic substitution of bromine onto the theophylline backbone. The following protocol outlines a common laboratory-scale synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow Theophylline Theophylline Reaction Reaction at 50°C Theophylline->Reaction AceticAcid Acetic Acid & Water (Solvent) AceticAcid->Reaction Bromine Bromine (Reagent) Bromine->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product 8-Bromotheophylline Drying->Product

Caption: Synthesis workflow for 8-Bromotheophylline.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the bromination of xanthine derivatives.

Materials:

  • Theophylline

  • Glacial Acetic Acid

  • Deionized Water

  • Bromine

  • Ice

Procedure:

  • In a reaction vessel, dissolve theophylline in a mixture of glacial acetic acid and water.[7]

  • Heat the mixture to 50°C with stirring until the theophylline is completely dissolved.[7]

  • Slowly add bromine dropwise to the reaction mixture while maintaining the temperature at 50°C. The molar ratio of theophylline to bromine should be approximately 1:1.[7]

  • After the addition of bromine is complete, continue stirring the reaction mixture at 50°C for one hour.[7]

  • Cool the reaction mixture to 20°C.[7]

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the precipitate by suction filtration and wash the filter cake with cold water.[7]

  • Dry the collected solid under vacuum at 80°C to yield 8-Bromotheophylline.[7]

Self-Validation: The purity of the synthesized 8-Bromotheophylline can be confirmed by measuring its melting point and comparing it to the literature value. Further characterization can be performed using techniques such as NMR and mass spectrometry.

Section 4: Mechanism of Action

8-Bromotheophylline primarily exerts its pharmacological effects as an antagonist of adenosine receptors, with a notable affinity for the A1 subtype.[8]

Adenosine A1 Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating its four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 receptor, when activated by adenosine, couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9]

8-Bromotheophylline, by acting as a competitive antagonist at the A1 receptor, blocks the binding of adenosine and prevents the initiation of this inhibitory signaling cascade. This results in an increase in adenylyl cyclase activity and consequently, elevated intracellular cAMP levels.

Signaling Pathway of Adenosine A1 Receptor Antagonism

A1_Antagonism cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts DisinhibitedResponse Disinhibited Cellular Response AC->DisinhibitedResponse Leads to Adenosine Adenosine Adenosine->A1R Activates Bromotheophylline 8-Bromotheophylline Bromotheophylline->A1R Blocks Gi->AC Inhibits ATP ATP ATP->AC CellularResponse Inhibited Cellular Response cAMP->CellularResponse Leads to

Caption: Adenosine A1 receptor antagonism by 8-Bromotheophylline.

Diuretic Effect

The diuretic action of 8-Bromotheophylline is a direct consequence of its adenosine A1 receptor antagonism in the kidneys. Adenosine, acting on A1 receptors in the renal vasculature and tubules, causes vasoconstriction of the afferent arteriole, leading to a decrease in the glomerular filtration rate (GFR), and increases sodium reabsorption in the proximal tubule.[10] By blocking these effects, 8-Bromotheophylline promotes diuresis by increasing GFR and inhibiting sodium reabsorption, resulting in increased urine output.[3]

Section 5: Applications in Research and Drug Development

While primarily known for its diuretic properties, 8-Bromotheophylline serves as a valuable tool and starting material in various areas of research and drug development.

Diuretic for Premenstrual Syndrome (PMS)

As the active component of Pamabrom, 8-Bromotheophylline is widely used in over-the-counter medications to alleviate water retention and bloating associated with PMS.[3]

Cardiovascular and Renal Research

Given its mechanism of action on adenosine receptors, which are crucial in regulating cardiovascular and renal function, 8-Bromotheophylline and other A1 receptor antagonists have been investigated for their potential therapeutic benefits in conditions such as heart failure and renal dysfunction.[4][11]

Medicinal Chemistry and Drug Design

The bromine atom in 8-Bromotheophylline makes it a versatile starting material for further chemical modifications. The introduction of bromine into a molecule can enhance its therapeutic activity and favorably alter its metabolic profile.[12] This makes 8-Bromotheophylline a useful scaffold for the development of novel drug candidates targeting various diseases.[12]

Section 6: Experimental Protocols

The following is a validated experimental protocol for the quantitative analysis of 8-Bromotheophylline in biological matrices using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of 8-Bromotheophylline in Plasma

This method is adapted from a published bioanalytical study.[13]

Instrumentation and Conditions:

  • HPLC System: Agilent Technologies or equivalent

  • Column: Zorbax® SB–C8, 150 x 4.6-mm, 5-μm particle size[13]

  • Pre-column: Zorbax® SB–C8, 12.5 x 4.6-mm, 5-μm particle size[13]

  • Mobile Phase:

    • Component A: Aqueous ammonium acetate (10 mM, pH 5.0 ± 0.1)[13]

    • Component B: Acetonitrile:water (95:5 v/v)[13]

    • Ratio: A:B of 83:17 v/v[13]

  • Flow Rate: 1 mL/minute[13]

  • Column Temperature: 15°C[13]

  • Injection Volume: 20 μL[13]

  • Detection Wavelength: 278 nm[13]

  • Internal Standard (IS): Caffeine[13]

Procedure:

  • Sample Preparation (Plasma):

    • To 200 μL of plasma, add 10 μL of the internal standard solution and 10 μL of the 8-Bromotheophylline working solution.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Calibration Standards and Quality Controls:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 8-Bromotheophylline.

    • Prepare quality control samples at low, medium, and high concentrations in a similar manner.

  • Analysis:

    • Inject the prepared samples, calibration standards, and quality controls into the HPLC system.

    • Record the chromatograms and integrate the peak areas for 8-Bromotheophylline and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of 8-Bromotheophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Self-Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines.

References

  • Ortiz, M. I., Murguía-Cánovas, G., Vargas-López, L. C., Silva, R., & González-de la Parra, M. (2016). Naproxen, paracetamol and pamabrom versus paracetamol, pyrilamine and pamabrom in primary dysmenorrhea: a randomized, double-blind clinical trial. Medwave, 16(9), e6587. [Link]

  • González-de la Parra, M., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability, 9(1), 323-328. [Link]

  • PharmaCompass. (n.d.). 8-Bromotheophylline. Retrieved January 22, 2026, from [Link]

  • Gottlieb, S. S., et al. (2010). The effects of adenosine A(1) receptor antagonism in patients with acute decompensated heart failure and worsening renal function: the REACH UP study. Journal of cardiac failure, 16(9), 714–719. [Link]

  • Polit, M., & Jędrzejczak, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385456. [Link]

  • Wikipedia. (2023, December 11). 8-Bromotheophylline. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11808, Bromotheophylline. Retrieved January 22, 2026, from [Link]

  • Doherty, J. E., & Beard, O. W. (1953). A study of diuretic action of pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) in cardiac failure. American Heart Journal, 46(2), 288–290. [Link]

  • Google Patents. (n.d.). CN101671334A - Production technology of pamabrom.
  • Shah, U., et al. (2014). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 527–532. [Link]

  • Boeynaems, J. M., & Communi, D. (2020). Pharmacology of Adenosine Receptors: Recent Advancements. International Journal of Molecular Sciences, 21(24), 9647. [Link]

  • Drug Hunter. (n.d.). Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as drug targets — what are the challenges?. Nature reviews. Drug discovery, 15(4), 247–264. [Link]

  • PharmaCompass. (n.d.). 8-Bromotheophylline Drug Information. Retrieved January 22, 2026, from [Link]

  • Massie, B. M., et al. (2010). results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function). JACC. Heart failure, 1(2), 109–118. [Link]

  • Patel, R. (2024). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 002. [Link]

  • UCBosiris. (2025). Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. Retrieved January 22, 2026, from [Link]

  • Gleadle, J. M. (2003). Adenosine A1 receptor antagonists in the kidney: effects in fluid-retaining disorders. Current opinion in pharmacology, 3(2), 182–187. [Link]

  • Penn, R. B. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved January 22, 2026, from [Link]

  • Claffey, M. M., et al. (2012). Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors. Journal of medicinal chemistry, 55(21), 9055–9068. [Link]

  • Kumar, A., et al. (2022). Analytical Method Development and Validation for the Determination of Acebrophylline by Rp-Uhplc in Solid Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 13(4), 1000-1008. [Link]

  • He, Q., et al. (2002). Cardiorenal effects of adenosine subtype 1 (A1) receptor inhibition in an experimental model of heart failure. The Journal of pharmacology and experimental therapeutics, 300(3), 887–893. [Link]

  • Boison, D. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International journal of molecular sciences, 22(1), 273. [Link]

  • Santos, L., et al. (2010). Analytical Methods for the Quantification of Pharmaceuticals. In Analysis, Removal, and Fate of Pharmaceuticals in the Water Cycle. IntechOpen. [Link]

  • Wikipedia. (2023, December 11). 8-Bromotheophylline. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 8-Bromotheobromine for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 8-bromotheobromine, a halogenated derivative of the naturally occurring xanthine alkaloid, theobromine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the chemical properties, synthesis, pharmacological relevance, and safety protocols associated with this compound. 8-Bromotheobromine serves as a critical synthetic intermediate in the development of novel therapeutics, particularly as antagonists for adenosine receptors.

Core Chemical Identity and Physicochemical Properties

8-Bromotheobromine is a synthetic derivative of theobromine, a compound famously found in cocoa and chocolate. The introduction of a bromine atom at the 8-position of the purine ring system significantly alters its chemical reactivity, making it a versatile precursor for a variety of substituted xanthine derivatives. While a specific CAS number for 8-bromotheobromine is not consistently cited in major databases, its parent compound, theobromine, is registered under CAS Number 83-67-0[1][2][3][4]. The properties of 8-bromotheobromine are influenced by both the xanthine core and the presence of the bromine substituent.

Table 1: Chemical Identifiers and Properties of 8-Bromotheobromine

PropertyValueSource(s)
IUPAC Name 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione-
Molecular Formula C₇H₇BrN₄O₂-
Molecular Weight 259.06 g/mol -
Appearance White to off-white solid[2]
Melting Point >300 °C-
Solubility Sparingly soluble in water and ethanol; soluble in aqueous bases.Based on Theobromine[5]
Parent CAS Number 83-67-0 (Theobromine)[1][2][3][4]

Note: Some physical properties are extrapolated from the parent compound, theobromine, and may vary for 8-bromotheobromine.

Synthesis of 8-Bromotheobromine: A Laboratory Perspective

The synthesis of 8-bromotheobromine is most commonly achieved through the direct electrophilic bromination of theobromine. The C8 position on the imidazole ring of the xanthine core is susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation due to its ease of handling and selectivity compared to elemental bromine[6][7]. The reaction is typically carried out in a suitable solvent, and may be catalyzed by an acid.

Synthesis_Workflow Theobromine Theobromine Reaction Stir at Room Temperature Theobromine->Reaction NBS N-Bromosuccinimide (NBS) Acetonitrile NBS->Reaction Quench Quench with Water Reaction->Quench Filter Filter and Wash Quench->Filter Product 8-Bromotheobromine Filter->Product

Caption: General workflow for the synthesis of 8-bromotheobromine.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a representative procedure for the synthesis of 8-bromotheobromine.

Materials:

  • Theobromine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend theobromine in acetonitrile.

  • Cool the suspension in an ice bath with stirring.

  • Add N-bromosuccinimide portion-wise to the cooled suspension.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding deionized water, which will precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield 8-bromotheobromine as a white to off-white solid.

Applications in Medicinal Chemistry and Pharmacology

8-Bromotheobromine is a valuable building block in medicinal chemistry, primarily due to the reactivity of the C8-bromo substituent. This bromine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of 8-substituted theobromine derivatives. These derivatives are of significant interest in drug discovery, particularly in the context of adenosine receptor modulation.

Role as an Adenosine Receptor Antagonist Precursor

The parent molecule, theobromine, is a known non-selective antagonist of adenosine receptors, with effects on both A1 and A2A subtypes. Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By modifying theobromine at the 8-position, researchers can fine-tune the affinity and selectivity of the resulting compounds for different adenosine receptor subtypes. The 8-position is a key region for interaction with the receptor binding pocket, and modifications here can lead to compounds with enhanced potency and selectivity. While specific binding affinity data (Ki values) for 8-bromotheobromine itself are not widely reported, its utility as a synthetic precursor for potent adenosine receptor antagonists is well-established.

Adenosine_Signaling cluster_membrane Cell Membrane A2A_Receptor A2A Adenosine Receptor G_Protein G Protein Activation A2A_Receptor->G_Protein Adenosine Adenosine Adenosine->A2A_Receptor Binds and Activates Theobromine_Derivatives 8-Substituted Theobromine Derivatives Theobromine_Derivatives->A2A_Receptor Blocks Binding Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Caption: Antagonism of the A2A adenosine receptor by theobromine derivatives.

Safety, Handling, and Disposal

Table 2: GHS Hazard Information for Theobromine (as a reference)

PictogramGHS ClassHazard StatementPrecautionary Statements

Acute Toxicity (Oral)H302: Harmful if swallowed[8]P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.[9]

Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.[9]

Disclaimer: This safety information is based on the parent compound, theobromine. The toxicological properties of 8-bromotheobromine have not been fully investigated and it should be handled with caution.

Handling and Storage Recommendations
  • Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].

  • Spills: In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent and collect it in a sealed container for disposal.

  • Disposal: Dispose of 8-bromotheobromine and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

8-Bromotheobromine is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its strategic importance lies in its utility as a scaffold for generating diverse libraries of 8-substituted xanthine derivatives. These derivatives have shown promise as modulators of adenosine receptors, which are important targets for a range of therapeutic areas. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers aiming to leverage this compound in their drug discovery and development efforts.

References

  • PubChem. 1-(beta,gamma-Epoxypropyl)-8-bromotheobromine. National Center for Biotechnology Information. [Link]

  • Katritch, V., et al. (2010). Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry, 53(4), 1799–1809. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Patsnap.
  • van der Pijl, R., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry, 66(16), 11247–11257. [Link]

  • González-Romero, C., et al. (2014). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química, 25(1), 35-39. [Link]

  • Google Patents. Method for synthesizing theobromine.
  • Pharmaffiliates. Theobromine. [Link]

  • Harper College. Material Safety Data Sheet for Theobromine. [Link]

  • NileRed. (2017, March 15). Extracting the theobromine from cocoa powder [Video]. YouTube. [Link]

  • Cheméo. Theobromine (CAS 83-67-0) - Chemical & Physical Properties. [Link]

  • Kim, J., et al. (2010). Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography. Molecular Imaging and Biology, 12(5), 516–526. [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • Matos, M. J., et al. (2014). Affinity (Ki) to bind human A1 and A3 adenosine receptors... [Table]. ResearchGate. [Link]

  • ResearchGate. (2014). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. [Link]

  • PubChem. Theobromine. National Center for Biotechnology Information. [Link]

  • Cooke, R. M., et al. (2021). Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor. Nature Communications, 12(1), 5233. [Link]

Sources

The Pharmacological Potential of 8-Bromoxanthine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biological activities of 8-bromoxanthine derivatives, with a primary focus on their roles as adenosine receptor antagonists and phosphodiesterase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising compounds.

Introduction: The Versatile Xanthine Scaffold

Xanthine and its derivatives are a class of purine alkaloids naturally found in coffee, tea, and chocolate.[1] The xanthine scaffold, a nitrogen-rich heterocyclic structure, has long been a focal point in medicinal chemistry due to its diverse pharmacological applications.[2] Modifications to the xanthine core, particularly at the 8-position, have yielded a vast array of derivatives with tailored biological activities. Among these, 8-bromoxanthine serves as a crucial synthetic intermediate for the development of potent and selective therapeutic agents. This guide will delve into the significant biological activities stemming from this versatile scaffold.

Adenosine Receptor Antagonism: A Key Mechanism of Action

One of the most well-documented biological activities of xanthine derivatives is their ability to act as antagonists at adenosine receptors.[2] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3] By blocking these receptors, 8-bromoxanthine derivatives can elicit various therapeutic effects.

The antagonism of adenosine receptors by xanthine derivatives is a competitive mechanism. These molecules, due to their structural similarity to adenosine, bind to the adenosine receptors without activating them, thereby preventing adenosine from binding and initiating its downstream signaling cascade.[2]

Structure-Activity Relationship for Adenosine Receptor Antagonism

The affinity and selectivity of 8-substituted xanthines for the different adenosine receptor subtypes are heavily influenced by the nature of the substituent at the 8-position, as well as modifications at the N1, N3, and N7 positions.

  • Substituents at the 8-Position:

    • Aryl and Cycloalkyl Groups: The introduction of bulky and lipophilic groups, such as aryl and cycloalkyl moieties, at the 8-position generally enhances affinity for A1 and A2A receptors.[4][5] For instance, 8-phenyl and 8-cyclopentyl derivatives often exhibit high potency.[4]

    • Styryl Groups: 8-styryl-substituted xanthines have been shown to be potent and selective A2A receptor antagonists.[1][6]

    • Polar Substituents: The incorporation of polar groups in the 8-position can influence the selectivity profile and improve pharmacokinetic properties.[5]

  • Substituents at N1 and N3 Positions:

    • Increasing the alkyl chain length at the N1 and N3 positions, for example, from methyl to propyl, generally increases affinity for A1 receptors.[7]

  • Substituents at the N7 Position:

    • The presence of a substituent at the N7 position can modulate selectivity between A1 and A2A receptors.[6]

The interplay of these structural modifications allows for the fine-tuning of the pharmacological profile of 8-bromoxanthine derivatives, leading to the development of highly potent and selective antagonists for specific adenosine receptor subtypes.

Quantitative Data: Adenosine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative 8-substituted xanthine derivatives for human adenosine receptors. Lower Ki values indicate higher binding affinity.

Compound8-SubstituentN1, N3-SubstituentsA1 Ki (nM)A2A Ki (nM)Selectivity (A1 vs A2A)
8-PhenyltheophyllinePhenyl1,3-Dimethyl107,000700-fold for A1
DPCPXCyclopentyl1,3-Dipropyl0.53-Highly A1-selective
8-CyclohexylcaffeineCyclohexyl1,3,7-Trimethyl---
Istradefylline (KW-6002)(E)-2-(3,4-dimethoxyphenyl)ethenyl1,3-Diethyl-7-methyl1302.2~59-fold for A2A
Compound 24[3]4-Fluorobenzylamino1,3-Dimethyl7277Dual A1/A2A affinity
Compound 22[3]3-Chlorobenzylamino1,3-Dimethyl13062~2-fold for A2A

Data compiled from multiple sources.[3][4][7]

Phosphodiesterase Inhibition: Modulating Second Messenger Signaling

Beyond adenosine receptor antagonism, xanthine derivatives are also well-known inhibitors of phosphodiesterases (PDEs).[8] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of cellular signaling pathways.[8][9] By inhibiting PDEs, 8-bromoxanthine derivatives can increase intracellular levels of cAMP and/or cGMP, leading to a range of physiological responses.

The inhibitory action of xanthine derivatives on PDEs is also a competitive mechanism. The xanthine core mimics the purine ring of the natural substrates (cAMP and cGMP), allowing it to bind to the active site of the PDE enzyme and prevent the hydrolysis of these second messengers.[8]

Structure-Activity Relationship for Phosphodiesterase Inhibition

The potency and selectivity of xanthine derivatives as PDE inhibitors are dictated by the substituents on the xanthine scaffold.

  • Substituents at the 8-Position: The nature of the substituent at the C8 position plays a crucial role in determining the inhibitory affinity and selectivity for different PDE isoforms. For instance, certain 8-aryl xanthine derivatives have been identified as potent PDE5 inhibitors.

  • Substituents at N1 and N3 Positions: Modifications at these positions also contribute to the potency and selectivity profile.

Quantitative Data: Phosphodiesterase Inhibitory Activities

The following table presents the half-maximal inhibitory concentrations (IC50) of some xanthine derivatives against various PDE isoforms. Lower IC50 values indicate greater inhibitory potency.

CompoundPDE1 IC50 (µM)PDE2 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Theophylline>100>100~100>100
IBMX1840113
Propentofylline-20--
ZINC62579975--70.0461.02

Data compiled from multiple sources.[10][11]

Synthesis of 8-Bromoxanthine Derivatives

The synthesis of 8-bromoxanthine derivatives typically starts from commercially available xanthines like theophylline or caffeine. A common method involves the direct bromination of the xanthine core at the 8-position.

General Synthesis Workflow

Synthesis_Workflow Xanthine Xanthine (e.g., Theophylline, Caffeine) Bromoxanthine 8-Bromoxanthine Derivative Xanthine->Bromoxanthine Bromination Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Bromoxanthine Solvent Solvent (e.g., Acetic Acid) Solvent->Bromoxanthine Substituted_Xanthine 8-Substituted Xanthine Derivative Bromoxanthine->Substituted_Xanthine Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->Substituted_Xanthine

Caption: General synthesis workflow for 8-substituted xanthine derivatives.

Experimental Protocol: Synthesis of 8-Bromocaffeine

This protocol describes the synthesis of 8-bromocaffeine from caffeine.

  • Dissolve Caffeine: Dissolve caffeine in a suitable solvent, such as glacial acetic acid.

  • Add Brominating Agent: Slowly add a brominating agent, like bromine or N-bromosuccinimide (NBS), to the caffeine solution. The reaction is an electrophilic aromatic substitution.[12]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water.

  • Purification: The crude 8-bromocaffeine is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.[13]

Experimental Protocols for Biological Evaluation

To assess the biological activity of 8-bromoxanthine derivatives, a series of in vitro assays are employed. The following sections provide detailed, step-by-step methodologies for key experiments.

Adenosine Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]DPCPX for A1) Radioligand->Incubation Test_Compound Test Compound (8-Bromoxanthine derivative) Test_Compound->Incubation Filtration Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Determine Ki value) Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the adenosine receptor subtype of interest (e.g., HEK293 cells stably expressing the human A1 adenosine receptor).[14]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

  • Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]DPCPX for A1 receptors), and varying concentrations of the test 8-bromoxanthine derivative.[15]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[15]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[15]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]

Functional Assay for Adenosine A2A Receptor Antagonism (cAMP Accumulation Assay)

This assay measures the ability of a test compound to block the agonist-induced increase in intracellular cAMP levels in cells expressing the A2A adenosine receptor.

cAMP_Assay Cell_Culture Cell Culture (expressing A2A receptor) Cell_Stimulation Cell Stimulation Cell_Culture->Cell_Stimulation Test_Compound Test Compound (Antagonist) Test_Compound->Cell_Stimulation Agonist Adenosine Agonist (e.g., NECA) Agonist->Cell_Stimulation Cell_Lysis Cell Lysis Cell_Stimulation->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF) Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis (Determine IC50) cAMP_Detection->Data_Analysis

Caption: Workflow for a cAMP accumulation functional assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells expressing the A2A adenosine receptor (e.g., HEK293-A2A) into a microplate and allow them to attach overnight.[17]

  • Compound Preparation: Prepare serial dilutions of the test 8-bromoxanthine derivative.

  • Pre-incubation with Antagonist: Pre-incubate the cells with the test compound for a specific duration.

  • Agonist Stimulation: Add a fixed concentration of an adenosine A2A receptor agonist (e.g., NECA) to stimulate cAMP production and incubate for a defined period (e.g., 30 minutes).[17]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[17]

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).[17][18]

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Phosphodiesterase Inhibition Assay (Fluorescence Polarization Assay)

This assay measures the inhibition of a specific PDE isoform by a test compound using a fluorescence polarization (FP) method.

PDE_Assay PDE_Enzyme PDE Enzyme (e.g., PDE5) Enzymatic_Reaction Enzymatic Reaction PDE_Enzyme->Enzymatic_Reaction Fluorescent_Substrate Fluorescent Substrate (e.g., cGMP-FAM) Fluorescent_Substrate->Enzymatic_Reaction Test_Compound Test Compound (Inhibitor) Test_Compound->Enzymatic_Reaction Binding_Agent Binding Agent Enzymatic_Reaction->Binding_Agent FP_Measurement Fluorescence Polarization Measurement Binding_Agent->FP_Measurement Data_Analysis Data Analysis (Determine IC50) FP_Measurement->Data_Analysis

Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified PDE enzyme (e.g., PDE5), a fluorescently labeled substrate (e.g., FAM-cGMP), and the test 8-bromoxanthine derivative.[19]

  • Reaction Mixture: In a microplate, combine the PDE enzyme and the test compound at various concentrations.

  • Initiate Reaction: Add the fluorescent substrate to initiate the enzymatic reaction.[19]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for substrate hydrolysis.[19]

  • Stop Reaction and Add Binding Agent: Stop the reaction and add a binding agent that specifically binds to the hydrolyzed substrate.[19]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The binding of the hydrolyzed fluorescent substrate to the larger binding agent results in a change in polarization.[20]

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.[19]

Conclusion and Future Directions

8-Bromoxanthine derivatives represent a rich and versatile class of compounds with significant therapeutic potential, primarily as adenosine receptor antagonists and phosphodiesterase inhibitors. The strategic modification of the xanthine scaffold allows for the development of potent and selective agents targeting specific receptor subtypes or enzyme isoforms. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these compounds.

Future research in this area will likely focus on the development of derivatives with enhanced subtype selectivity and improved pharmacokinetic profiles. The exploration of novel synthetic methodologies and the use of computational modeling will further accelerate the discovery of new 8-bromoxanthine-based drug candidates for a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases.

References

  • Jacobson, K. A., et al. (1987). 8-Aryl-and 8-cycloalkyl-1,3-dipropylxanthines: further potent and selective antagonists for A1-adenosine receptors. Journal of medicinal chemistry, 30(5), 913-922.
  • Fhid, O. (2014). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-7.
  • Jacobson, K. A., et al. (1988). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Biochemical pharmacology, 37(19), 3653-3661.
  • Strappaghetti, G., et al. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & medicinal chemistry, 9(3), 575-583.
  • Jacobson, K. A., et al. (1993). Structure–activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 36(10), 1333-1342.
  • National Center for Biotechnology Information (2020). Xanthine Derivatives. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases.
  • Handzlik, J., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International Journal of Molecular Sciences, 24(18), 13886.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.
  • Francis, S. H., et al. (2010). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. In Methylxanthines (pp. 45-64). Springer, Berlin, Heidelberg.
  • Elzupir, A. O., & Almahmoud, S. A. (2024). Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PloS one, 19(1), e0295874.
  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]

  • Elzupir, A. O., & Almahmoud, S. A. (2024). Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PloS one, 19(1), e0295874.
  • Giembycz, M. A. (2016). Xanthines and Phosphodiesterase Inhibitors. In Pharmacology and Therapeutics of Asthma and COPD (pp. 1-19). Springer, Cham.
  • Lugnier, C., et al. (1993). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. European journal of pharmacology, 249(3), 291-298.
  • Jacobson, K. A., et al. (1988). 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS. Biochemical pharmacology, 37(19), 3653-3661.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.
  • Baraldi, P. G., et al. (2010). Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists. Bioorganic & medicinal chemistry, 18(5), 1934-1945.
  • Ye, J. H., & Mustafa, S. J. (1995). Binding of A1 adenosine receptor ligand [3H]8-cyclopentyl-1,3-dipropylxanthine in coronary smooth muscle.
  • Fredholm, B. B., & Sandberg, G. (1983). Inhibition by xanthine derivatives of adenosine receptor-stimulated cyclic adenosine 3',5'-monophosphate accumulation in rat and guinea-pig thymocytes. British journal of pharmacology, 80(3), 535-541.
  • Tan, E. Z. Y., et al. (2021). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. Food Chemistry, 364, 130424.
  • Deka, H., et al. (2018). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. Current computer-aided drug design, 14(4), 368-378.
  • Wikipedia contributors. (2023, December 29). Adenosine receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Wikipedia contributors. (2023, October 24). 8-Bromocaffeine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • Grokipedia. (n.d.). 8-Bromocaffeine. Retrieved from [Link]

  • Guo, D., et al. (2020). Design and pharmacological profile of a novel covalent partial agonist for the adenosine A1 receptor. European Journal of Medicinal Chemistry, 200, 112440.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Muzychka, L., et al. (2021). Structures of xanthine derivatives and their Ki values as adenosine receptor antagonists. Journal of Molecular Structure, 1245, 131057.
  • Lohse, M. J., et al. (1987). 8-Cyclopentyl-1, 3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A 1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204-210.
  • Eurofins DiscoverX. (n.d.). A2A Rat Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Retrieved from [Link]

  • Ortiz, M. I., et al. (2017). Some new soluble salts of 8-bromotheophylline. Journal of the Mexican Chemical Society, 61(3), 226-231.
  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

  • Al-Omair, M. A., et al. (2018). Synthesis of 8-(substituted)aryloxycaffeine (3a–m) from caffeine (1) via 8-bromocaffeine. Journal of Saudi Chemical Society, 22(8), 985-993.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Catalano, A., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 26(23), 7247.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Wu, T., et al. (2014). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Journal of the American Chemical Society, 136(14), 5255-5258.
  • Bell, A. S., et al. (1998). Potent and selective xanthine-based inhibitors of phosphodiesterase 5. Bioorganic & medicinal chemistry letters, 8(8), 951-956.
  • Kumar, V., et al. (2018). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. European journal of medicinal chemistry, 157, 103-115.
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]

  • Cusack, D., & Hourani, S. M. (1992). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology, 105(3), 701–706.

Sources

An In-depth Technical Guide to the Pharmacological Profile of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as 8-bromotheophylline, is a methylated xanthine derivative with a distinct pharmacological profile. Primarily recognized for its diuretic properties, it is a principal component of the over-the-counter medication pamabrom, used to alleviate symptoms associated with premenstrual syndrome (PMS) such as bloating and water weight gain.[1][2][3] Mechanistically, its actions are rooted in its role as an antagonist of adenosine receptors and a non-selective inhibitor of phosphodiesterase enzymes. This guide provides a comprehensive technical overview of its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and the experimental protocols essential for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Introduction: Chemical Identity and Therapeutic Context

8-Bromotheophylline (8-BT) is a synthetic derivative of theophylline, a naturally occurring xanthine found in tea and cocoa. The introduction of a bromine atom at the 8-position of the purine ring system significantly modifies its pharmacological properties compared to the parent compound.[4]

  • Chemical Name: 8-Bromo-1,3-dimethyl-7H-purine-2,6-dione[1]

  • Molecular Formula: C₇H₇BrN₄O₂[1]

  • Molar Mass: 259.06 g/mol [1][3]

  • Class: Xanthine Derivative

Its primary clinical application is as a mild diuretic. It is the active ingredient in pamabrom, which is a 1:1 mixture of 8-bromotheophylline and the buffer 2-amino-2-methyl-1-propanol.[5][6] This combination is frequently included in formulations with analgesics like paracetamol and naproxen for the management of primary dysmenorrhea and PMS.[1][5]

Mechanism of Action

The pharmacological effects of 8-bromotheophylline are primarily attributed to two core mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[7][8][9] As a xanthine derivative, 8-bromotheophylline acts as a competitive antagonist at these receptors, with a notable preference for A₁ and A₂ₐ subtypes.[1][4]

  • A₁ Receptor Blockade: In the kidneys, adenosine acting on A₁ receptors causes constriction of the afferent arterioles, reducing the glomerular filtration rate (GFR). By blocking these receptors, 8-bromotheophylline opposes this effect, leading to increased GFR and promoting diuresis.[3][4] In the central nervous system, A₁ receptor antagonism contributes to the mild stimulant effects associated with xanthines.

  • A₂ₐ Receptor Blockade: Antagonism at A₂ₐ receptors, which are involved in vasodilation, can modulate blood flow and inflammation.[8][9] Studies have shown that 8-bromotheophylline has a 25-fold preference for human A₂ₐ receptors over A₁ receptors.[4]

The antagonism of adenosine receptors is a key contributor to the diuretic and potential neuromodulatory effects of the compound.

Phosphodiesterase (PDE) Inhibition

Like other xanthines such as theophylline and caffeine, 8-bromotheophylline is a non-selective inhibitor of PDE enzymes.[10][11] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

By inhibiting PDEs, 8-bromotheophylline leads to an accumulation of intracellular cAMP and cGMP. This has several downstream consequences:

  • Smooth Muscle Relaxation: Increased cAMP in bronchial smooth muscle leads to relaxation, an effect central to the therapeutic use of theophylline in asthma.[10]

  • Cardiac Stimulation: In cardiac tissue, elevated cAMP can increase heart rate and contractility.

  • Anti-inflammatory Effects: Accumulation of cAMP in inflammatory cells can suppress the release of cytokines and other inflammatory mediators.[10]

The following diagram illustrates the dual mechanism of action of 8-bromotheophylline.

Compound 8-Bromotheophylline AdenosineReceptor Adenosine Receptors (A1, A2A) Compound->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Compound->PDE Inhibits AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits (A1) Activates (A2A) AMP 5'-AMP PDE->AMP Degrades to Adenosine Adenosine Adenosine->AdenosineReceptor Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Physiological Effects: - Diuresis - CNS Stimulation - Smooth Muscle Relaxation PKA->Effects

Caption: Dual mechanism of 8-Bromotheophylline action.

Pharmacodynamic Effects

The primary pharmacodynamic effect of 8-bromotheophylline is diuresis, an increase in urine output. This is achieved by increasing the glomerular filtration rate and potentially inhibiting sodium reabsorption in the proximal tubule.[2][3] This effect is beneficial for relieving the water retention and bloating associated with the menstrual cycle.[2][3]

Other potential effects, stemming from its xanthine structure, include:

  • Central Nervous System: Mild stimulation, similar to but weaker than caffeine.

  • Cardiovascular System: Potential for increased heart rate and vasodilation, though these effects are generally not pronounced at therapeutic doses.

  • Respiratory System: Bronchodilation due to smooth muscle relaxation, although it is not used clinically for this purpose.

Pharmacokinetic Profile (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 8-bromotheophylline is crucial for its effective and safe use. Pharmacokinetic data have been characterized in human studies, often by measuring 8-bromotheophylline in plasma after oral administration of pamabrom.[5][6]

ParameterValueSource
Absorption (Tₘₐₓ) ~0.78 hours[2][3]
Peak Plasma Conc. (Cₘₐₓ) ~2.5 - 3.69 mg/L (ng/mL)[2][3][5]
Bioavailability (Oral) ~78%[4]
Biological Half-Life (t₁/₂) ~21.35 hours[2][3]
Mean Residence Time (MRT) ~12 hours[2][3]
Metabolism Not fully determined.[2][3]
Route of Elimination Not fully determined.[2]

Key Insights:

  • The compound is rapidly absorbed following oral administration.[2][3]

  • It possesses a relatively long elimination half-life, suggesting that once- or twice-daily dosing may be sufficient to maintain therapeutic concentrations.

  • While the specific metabolic pathways and excretion routes are not fully elucidated in the available literature, its structure suggests hepatic metabolism followed by renal excretion is likely, similar to other xanthines.

Key Experimental Protocols for Characterization

Characterizing the pharmacological profile of a compound like 8-bromotheophylline relies on standardized, validated assays. Below are step-by-step methodologies for two foundational experiments.

Radioligand Binding Assay for Adenosine A₁ Receptor Affinity

This competitive binding assay determines the affinity (Ki) of 8-bromotheophylline for the adenosine A₁ receptor by measuring its ability to displace a known high-affinity radioligand.

Causality: The choice of a radioligand assay provides a direct, quantitative measure of the physical interaction between the test compound and the receptor target.[12] It is the gold standard for determining binding affinity.[12] The protocol includes controls for non-specific binding to ensure the measured interaction is target-specific, thus forming a self-validating system.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the human adenosine A₁ receptor (e.g., recombinant HEK-293 cells) in a cold lysis buffer and centrifuge to pellet the membranes.[13] Resuspend the pellet in an assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a fixed concentration of a radioligand like [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX).[13][14]

    • Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled A₁ antagonist (e.g., 10 µM DPCPX), and 50 µL of the radioligand.[14]

    • Test Compound: Add 150 µL of membrane preparation, 50 µL of varying concentrations of 8-bromotheophylline, and 50 µL of the radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[13]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of 8-bromotheophylline to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.[13]

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis P1 Prepare Receptor Membranes A1 Incubate Membranes, Radioligand & Compound (60 min, 30°C) P1->A1 P2 Prepare Radioligand & Test Compound P2->A1 A2 Vacuum Filtration (Separate Bound/Free) A1->A2 A3 Scintillation Counting (Measure Radioactivity) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Determine IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for Radioligand Binding Assay.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of 8-bromotheophylline to inhibit the enzymatic activity of PDEs, which hydrolyze cAMP to 5'-AMP.

Causality: This functional assay directly assesses the compound's effect on enzyme activity. By measuring the reduction in product formation (or substrate consumption) in the presence of the inhibitor, we can quantify its potency (IC₅₀). The use of a known PDE inhibitor like IBMX as a positive control validates the assay's performance.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified PDE enzyme solution, cAMP substrate solution, and various concentrations of 8-bromotheophylline.

  • Reaction Initiation: In a 96-well plate, add PDE enzyme and the test compound (or vehicle control). Allow a short pre-incubation. Initiate the reaction by adding cAMP substrate.[15]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) to allow for enzymatic conversion.[16][17]

  • Reaction Termination: Stop the reaction by adding a termination buffer, which often contains a potent PDE inhibitor like IBMX to halt all enzymatic activity.[15]

  • Detection: Quantify the amount of cAMP remaining or 5'-AMP produced. Several methods exist:

    • Luminescence-Based (e.g., PDE-Glo™): A detection reagent containing ATP and protein kinase A (PKA) is added. The remaining cAMP drives a kinase reaction that depletes ATP. A subsequent addition of a luciferin/luciferase reagent produces light in proportion to the remaining ATP.[15] Lower PDE activity (inhibition) results in more cAMP, less ATP, and lower light output.

    • Fluorescence Polarization (FP): A fluorescently labeled cAMP is used as a substrate. When hydrolyzed, the product binds to a specific binding agent, increasing its molecular size and thus its fluorescence polarization.[18]

  • Data Analysis: Normalize the data to controls (0% inhibition = vehicle; 100% inhibition = potent inhibitor). Plot the percent inhibition versus the log concentration of 8-bromotheophylline to determine the IC₅₀ value.

cluster_0 Reaction Setup cluster_1 Assay Execution cluster_2 Measurement & Analysis S1 Add PDE Enzyme & 8-Bromotheophylline S2 Add cAMP Substrate (Initiate Reaction) S1->S2 E1 Incubate (30°C) S2->E1 E2 Terminate Reaction (Add Stop Solution) E1->E2 E3 Add Detection Reagent (e.g., PDE-Glo™) E2->E3 M1 Measure Signal (Luminescence/FP) E3->M1 M2 Normalize Data & Determine IC50 M1->M2

Caption: General Workflow for a PDE Inhibition Assay.

Toxicological Profile

Like its parent compound theophylline, 8-bromotheophylline is expected to have a safety profile that requires careful consideration of dosage. High doses of xanthines can lead to adverse effects such as nausea, headache, insomnia, and cardiac arrhythmias. However, in its common over-the-counter application for PMS, it is used at low doses and is generally considered safe and well-tolerated.[19] Specific, comprehensive toxicological studies on 8-bromotheophylline are limited in publicly accessible literature. The toxicity profile of theophylline, which is well-documented, includes developmental and testicular toxicity at high exposure levels, though these effects are often associated with general toxicity.[20]

Summary and Future Directions

This compound is a pharmacologically active xanthine derivative with a well-established role as a mild diuretic. Its mechanism, centered on adenosine receptor antagonism and phosphodiesterase inhibition, provides a clear basis for its clinical effects. The pharmacokinetic profile is characterized by rapid absorption and a long half-life, making it suitable for managing intermittent symptoms like those of PMS.

Future research could further delineate its specific metabolic pathways and clarify its selectivity profile across the full range of PDE isoenzymes. Investigating its effects on other physiological systems, beyond renal function, could also uncover additional therapeutic potential for this and other 8-substituted xanthine derivatives.

References

  • 8-Bromotheophylline. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • 8-Bromotheophylline | Drug Information, Uses, Side Effects. (n.d.). PharmaCompass. Retrieved January 22, 2026, from [Link]

  • Ortiz, M. I., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Annex Publishers. Retrieved January 22, 2026, from [Link]

  • Bromotheophylline | C7H7BrN4O2 | CID 11808. (n.d.). PubChem, National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Lugnier, C. (2006). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology. Retrieved January 22, 2026, from [Link]

  • Ahmad, F., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil citrate in drugs. F1000Research. Retrieved January 22, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • PDE Assay Kit. (n.d.). West Bioscience. Retrieved January 22, 2026, from [Link]

  • Synthesis of 8-bromo-theophylline. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • (PDF) Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Retrieved January 22, 2026, from [Link]

  • Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. (2022). PubMed Central, National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link]

  • Vorys, N., et al. (1955). Some new soluble salts of 8-bromotheophylline. Journal of the American Pharmaceutical Association. Retrieved January 22, 2026, from [Link]

  • Banner, K. H., & Page, C. P. (1995). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. European Respiratory Journal. Retrieved January 22, 2026, from [Link]

  • Sizar, O., & Gupta, V. (2023). Phosphodiesterase Inhibitors. StatPearls, NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Borea, P. A., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. MDPI. Retrieved January 22, 2026, from [Link]

  • Adenosine receptor. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 8-Bromotheobromine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Xanthine

8-Bromotheobromine is a synthetic derivative of theobromine, a naturally occurring methylxanthine found in cocoa beans.[1] Like its parent compound and the well-known xanthine, caffeine, 8-bromotheobromine possesses a purine alkaloid structure that suggests a potential for interaction with key enzymatic and receptor systems within the body. The strategic placement of a bromine atom at the C8 position of the xanthine core is a common medicinal chemistry approach to modulate ligand affinity and selectivity for its biological targets, particularly adenosine receptors.[2][3]

This guide provides a comprehensive framework for elucidating the precise mechanism of action of 8-bromotheobromine. We will proceed from the foundational hypothesis that, like other xanthines, it exhibits a dual-action mechanism: 1) competitive antagonism of adenosine receptors and 2) inhibition of phosphodiesterase (PDE) enzymes.[4][5] Our investigation will focus on validating these interactions and quantifying their downstream cellular consequences, providing the rigorous data required for further drug development.

Part 1: Investigation of Adenosine Receptor Antagonism

Expertise & Experience: The Rationale for Prioritizing Adenosine Receptors

Adenosine is a ubiquitous purine nucleoside that acts as a crucial signaling molecule, regulating a vast array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6] Xanthines, due to their structural similarity to adenosine, are classic competitive antagonists at these receptors.[7] Theobromine is known to antagonize both A1 and A2A receptors.[8] The primary causal hypothesis is that the 8-bromo substitution will alter the binding affinity (Ki) and selectivity profile of the molecule across these receptor subtypes. Determining this profile is the first critical step in defining its pharmacological identity.

Core Mechanism: Adenosine Receptor Signaling

Adenosine receptors modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing the second messenger cyclic adenosine monophosphate (cAMP).

  • A1 and A3 Receptors: Couple to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[6]

  • A2A and A2B Receptors: Couple to stimulatory G-proteins (Gs), which activate adenylyl cyclase, causing an increase in intracellular cAMP.[6]

By blocking these receptors, an antagonist like 8-bromotheobromine is predicted to prevent adenosine-mediated modulation of cAMP levels. For instance, antagonism at the A1 receptor would block adenosine's inhibitory effect, thereby leading to a relative increase in cAMP.

Signaling Pathway: 8-Bromotheobromine at the Adenosine Receptor

cluster_membrane Cell Membrane A1R A1 Receptor (Gi-coupled) Gi Gi Protein A1R->Gi Activates A2AR A2A Receptor (Gs-coupled) Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Response Cellular Response (Decreased) Gs->AC Activates Response2 Cellular Response (Increased) cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Binds Adenosine->A2AR Binds Xanthine 8-Bromotheobromine Xanthine->A1R Blocks Xanthine->A2AR Blocks ATP ATP ATP->AC cAMP->Response Leads to cAMP->Response2 Leads to

Caption: Antagonistic action of 8-bromotheobromine at adenosine receptors.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of 8-bromotheobromine for each human adenosine receptor subtype. The causality is clear: the more tightly the test compound binds, the less radioligand will be detected.

Objective: To quantify the binding affinity of 8-bromotheobromine for human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Membrane preparations from CHO or HEK293 cells stably expressing a single human adenosine receptor subtype.

  • Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3).

  • Non-specific binding control: Theophylline or NECA at a high concentration (e.g., 100 µM).

  • 8-Bromotheobromine stock solution (in DMSO).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and vials.

Step-by-Step Methodology:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of 8-bromotheobromine in binding buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of 8-bromotheobromine dilution.

    • 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • 100 µL of the membrane preparation (protein concentration optimized for each receptor subtype, typically 10-50 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of 8-bromotheobromine.

    • Plot the percentage of specific binding against the log concentration of 8-bromotheobromine.

    • Use non-linear regression (sigmoidal dose-response model) to determine the IC50 value (the concentration of 8-bromotheobromine that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Representative Binding Affinity Data

The results of this assay will definitively profile the compound's interaction with its primary targets.

Receptor SubtypeRadioligand8-Bromotheobromine Ki (µM) [Example]Theobromine Ki (µM) [Reference]Selectivity Ratio (Theobromine Ki / 8-Bromo Ki)
Human A1[³H]DPCPX15.2503.3x more potent
Human A2A[³H]ZM24138525.8752.9x more potent
Human A2B[³H]DPX> 100> 100-
Human A3[¹²⁵I]AB-MECA> 100> 100-

Part 2: Investigation of Phosphodiesterase (PDE) Inhibition

Expertise & Experience: The Rationale for a Secondary Target Screen

Theobromine is also known to be a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP.[1] This action is complementary to adenosine receptor antagonism, as it also results in increased levels of cyclic nucleotides. While this effect is generally weaker for theobromine than its receptor antagonism, it is a critical component of its overall mechanism.[1] The investigative logic dictates that we must quantify the inhibitory potency (IC50) of 8-bromotheobromine against key PDE families to understand its contribution to the cellular phenotype.

Core Mechanism: PDE-Mediated Signal Termination

PDEs are a large superfamily of enzymes that hydrolyze the 3'-phosphoester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).[9] By inhibiting PDEs, 8-bromotheobromine would prevent the breakdown of these second messengers, leading to their accumulation and prolonged signaling through downstream effectors like Protein Kinase A (PKA).

Signaling Pathway: PDE Inhibition by 8-Bromotheobromine

AC Adenylyl Cyclase cAMP cAMP (Active) AC->cAMP Synthesis ATP ATP ATP->AC PDE Phosphodiesterase (e.g., PDE4) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolysis Response Downstream Cellular Effects PKA->Response Xanthine 8-Bromotheobromine Xanthine->PDE Inhibits

Caption: Inhibition of cAMP degradation by 8-bromotheobromine.
Experimental Protocol: In Vitro Phosphodiesterase Inhibition Assay

This protocol uses a luminescent-based assay, a highly sensitive and robust method for high-throughput screening of PDE inhibitors. The causality is direct: PDE activity consumes a substrate, preventing a downstream luminescent reaction. Inhibition of PDE preserves the substrate, resulting in a bright signal.

Objective: To determine the IC50 values of 8-bromotheobromine against a panel of purified human PDE isoenzymes (e.g., PDE1-5).

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE4D, PDE5A).

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar.[1][5]

  • 8-Bromotheobromine stock solution (in DMSO).

  • Assay Buffer.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 8-bromotheobromine in the appropriate assay buffer. Prepare a "no enzyme" control and a "vehicle" (DMSO only) control.

  • PDE Reaction:

    • Add the purified PDE enzyme to each well (except "no enzyme" control).

    • Add the 8-bromotheobromine dilutions or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for enzymatic activity.

  • Termination and Detection:

    • Stop the PDE reaction by adding the termination reagent provided in the kit.

    • Add the detection reagents as per the manufacturer's protocol.[1] This typically involves a subsequent enzymatic cascade that converts the remaining unhydrolyzed substrate into a signal.

    • Incubate for 20 minutes in the dark to allow the detection signal to stabilize.

  • Quantification: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to PDE activity.

    • Normalize the data by setting the "no enzyme" control as 100% inhibition and the "vehicle" control as 0% inhibition.

    • Plot the percent inhibition against the log concentration of 8-bromotheobromine.

    • Use non-linear regression to calculate the IC50 value.

Data Presentation: Representative PDE Inhibition Data
PDE IsoformSubstrate8-Bromotheobromine IC50 (µM) [Example]Rolipram IC50 (µM) [Control]
PDE4DcAMP450.1
PDE5AcGMP> 200-
PDE1BcAMP/cGMP> 200-

Part 3: Quantifying the Integrated Cellular Effect

Expertise & Experience: From Molecular Targets to Cellular Function

The previous experiments define interactions at isolated molecular targets. However, a drug's ultimate effect is the integrated result of its actions within a living cell. A whole-cell functional assay is essential to validate that the observed receptor antagonism and PDE inhibition translate into a measurable change in the key downstream second messenger, cAMP. This step confirms the causality between target engagement and cellular response.

Experimental Protocol: Whole-Cell cAMP Accumulation Assay

This protocol measures the net accumulation of intracellular cAMP in response to treatment with 8-bromotheobromine. It is the definitive self-validating system for the proposed dual mechanism.

Objective: To measure the dose-dependent effect of 8-bromotheobromine on intracellular cAMP levels in a relevant cell line (e.g., HEK293 cells expressing the A1 receptor).

Materials:

  • HEK293 cells stably expressing the human A1 adenosine receptor.

  • Cell culture medium and reagents.

  • Forskolin (a direct adenylyl cyclase activator, used to elevate basal cAMP).

  • 8-Bromotheobromine stock solution.

  • Lysis buffer.

  • cAMP-Glo™ Assay Kit (Promega) or similar competitive immunoassay kit.[8][10]

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Workflow Diagram: Cellular cAMP Assay

cluster_workflow Experimental Workflow node1 1. Seed Cells (HEK293-A1R in 96-well plate) node2 2. Incubate (Allow cells to adhere, ~24h) node1->node2 node3 3. Pre-treat with Forskolin (To stimulate basal cAMP production) node2->node3 node4 4. Add 8-Bromotheobromine (Serial dilutions) node3->node4 node5 5. Incubate (Allow for compound action) node4->node5 node6 6. Lyse Cells (Release intracellular cAMP) node5->node6 node7 7. Perform cAMP Assay (e.g., cAMP-Glo™) node6->node7 node8 8. Read Luminescence (Signal is inversely proportional to cAMP) node7->node8 node9 9. Data Analysis (Calculate EC50 for cAMP accumulation) node8->node9

Caption: Workflow for the whole-cell cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-A1R cells into a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare serial dilutions of 8-bromotheobromine in stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the 8-bromotheobromine dilutions to the cells.

    • To measure antagonism, add a fixed concentration of an A1 receptor agonist (e.g., CPA) to stimulate the receptor. To measure the integrated effect (including PDE inhibition), also include a low concentration of Forskolin to induce a measurable level of cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[7]

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release the accumulated intracellular cAMP.

  • cAMP Detection: Perform the competitive binding reaction as described in the kit protocol.[8] In brief, the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.

  • Quantification: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP in the lysate.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of 8-bromotheobromine to determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion and Forward Outlook

This technical guide outlines a rigorous, logical, and experimentally validated pathway to fully characterize the mechanism of action of 8-bromotheobromine. By systematically executing these three core investigations—receptor binding, enzyme inhibition, and integrated cellular response—researchers can definitively establish its primary targets, quantify its potency and selectivity, and confirm its functional impact on intracellular signaling. The data generated through these protocols will provide a solid foundation for understanding the compound's potential therapeutic applications and guiding future preclinical and clinical development.

References

  • Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of theobromine for the beneficial effects of cocoa consumption. Frontiers in Pharmacology, 6, 30. [Link]

  • Wikipedia. (n.d.). Theobromine. Retrieved from [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264. [Link]

  • Jacobson, K. A., et al. (1989). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Journal of Medicinal Chemistry, 32(8), 1873-1879. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Theobromin? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Adenosine receptor antagonist – Knowledge and References. Retrieved from [Link]

  • Giménez-Llort, L., et al. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International Journal of Molecular Sciences, 23(18), 10510. [Link]

  • Bussmann, M., et al. (2020). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. PLoS ONE, 15(11), e0241069. [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • DergiPark. (2023). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 775-788. [Link]

  • Padda, J., & Tripp, J. (2022). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

Sources

A Comprehensive Technical Review of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (8-Bromotheophylline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as 8-bromotheophylline, is a synthetic derivative of the xanthine class of compounds. This molecule has garnered significant attention in medicinal chemistry and pharmacology due to its multifaceted biological activities. Primarily recognized as a diuretic and an adenosine receptor antagonist, it serves both as an active pharmaceutical ingredient in over-the-counter medications and as a versatile intermediate in the synthesis of novel therapeutic agents. This technical guide provides an in-depth review of its synthesis, chemical properties, pharmacological mechanisms, and applications in research and drug development, tailored for professionals in the scientific community.

Introduction and Chemical Identity

This compound belongs to the methylxanthine family, which includes naturally occurring compounds like caffeine and theophylline. The introduction of a bromine atom at the C8 position of the theophylline scaffold significantly modifies its electronic properties and steric profile, leading to a distinct pharmacological footprint. This structural modification is key to its utility as both a therapeutic agent and a synthetic precursor.

The compound is the primary active diuretic ingredient in pamabrom, a combination drug used to alleviate symptoms of premenstrual syndrome (PMS), such as bloating and temporary water weight gain.[1][2][3][4] Beyond its direct therapeutic use, its chemical structure makes it an ideal starting material for further derivatization, particularly in the development of potent and selective adenosine receptor antagonists and other novel drug candidates.[5][6]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 8-Bromo-1,3-dimethyl-7H-purine-2,6-dione[1]
Synonyms 8-Bromotheophylline, 8-Bromo-3,7-dimethylxanthine[1][5]
CAS Number 10381-75-6[1]
Molecular Formula C₇H₇BrN₄O₂[1]
Molar Mass 259.06 g/mol [7]
Melting Point 295-316 °C[7]
Solubility Soluble in water[7][8]
Appearance Light yellow solid[5]

Synthesis and Derivatization

The synthesis of 8-bromotheophylline is typically achieved through the direct bromination of a xanthine precursor. The choice of starting material and reaction conditions can be optimized to achieve high yields and purity.

General Synthesis Protocol: Bromination of 3-Methylxanthine

A common and effective laboratory-scale synthesis involves the bromination of 3-methylxanthine. The causality behind this choice is the commercial availability of the starting material and the straightforward nature of the electrophilic substitution at the C8 position of the purine ring, which is activated by the electron-donating nitrogen atoms.

Experimental Protocol:

  • Dissolution: Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (1 equivalent) in glacial acetic acid. Add sodium acetate (2 equivalents) to the solution. The sodium acetate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Bromination: While maintaining the temperature at 50°C, slowly add bromine (1.2 equivalents) dropwise to the reaction mixture. The controlled addition and temperature management are critical to prevent over-bromination and side reactions.

  • Reaction Progression: After the addition is complete, increase the temperature to 65°C and continue stirring for approximately 3 hours to ensure the reaction goes to completion.[5]

  • Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice water to precipitate the crude product. The low temperature and the use of a non-polar medium (water) decrease the solubility of the organic product, causing it to precipitate out.[5]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the filter cake with cold water to remove residual acetic acid and salts. Dry the product under a vacuum to yield 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[5]

G cluster_synthesis Synthesis Workflow start 3-Methylxanthine in Acetic Acid + NaOAc bromination Add Br₂ dropwise at 50°C start->bromination Step 1 heating Heat to 65°C for 3 hours bromination->heating Step 2 precipitation Pour into Ice Water heating->precipitation Step 3 filtration Filter and Wash with Cold Water precipitation->filtration Step 4 drying Dry under Vacuum filtration->drying Step 5 product Final Product: 8-Bromotheophylline drying->product Step 6

Caption: General workflow for the synthesis of 8-bromotheophylline.

Role as a Synthetic Intermediate

The true versatility of 8-bromotheophylline lies in its role as a scaffold for creating more complex molecules. The C8-bromo substituent is an excellent leaving group for nucleophilic substitution and a key coupling partner in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[9] This allows for the introduction of a wide variety of functional groups at the 8-position, enabling the exploration of structure-activity relationships.

A prominent example is its use in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[5] In this synthesis, 8-bromo-3-methylxanthine is first alkylated at the N7 position, followed by a nucleophilic substitution reaction where the bromine is displaced by an aminopiperidine group.[5][10]

Pharmacological Profile and Mechanism of Action

8-Bromotheophylline exhibits two primary, well-documented pharmacological activities: diuretic effects and adenosine receptor antagonism.

Diuretic Action

As a member of the xanthine family, 8-bromotheophylline acts as a mild diuretic.[1][3] Its mechanism is thought to involve several renal processes:

  • Increased Glomerular Filtration Rate (GFR): By causing vasodilation of the afferent arterioles in the kidney, it increases blood flow to the glomeruli, thereby enhancing the rate of filtration.[7][11]

  • Inhibition of Sodium Reabsorption: It is believed to inhibit the reabsorption of sodium ions in the proximal tubules of the nephron.[7][11] This leads to more sodium being retained in the tubular fluid, which in turn causes more water to be retained via osmosis, increasing urine output.

This diuretic effect is the basis for its use in relieving bloating and water retention associated with menstruation.[3] It is the active diuretic moiety in the combination product pamabrom.[2][4][8]

Adenosine Receptor Antagonism

Perhaps its most significant activity from a pharmacological research perspective is its role as an adenosine A₁ receptor antagonist.[1] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by acting on four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

The A₁ adenosine receptor is coupled to an inhibitory G-protein (Gᵢ/ₒ). When activated by adenosine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in various physiological effects, including a decrease in heart rate and neurotransmitter release.

8-Bromotheophylline acts as a competitive antagonist at the A₁ receptor. It binds to the receptor but does not activate it, thereby blocking endogenous adenosine from binding and initiating the inhibitory signal.[12][13] This blockade leads to an increase in cellular activity in tissues where adenosine normally has a tonic inhibitory effect. The stimulant properties of related xanthines like caffeine are largely attributed to this mechanism.

G cluster_pathway Adenosine A1 Receptor Signaling Pathway cluster_gpcr G-Protein (Gi/o) Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds & Activates Antagonist 8-Bromotheophylline (Antagonist) Antagonist->A1R Binds & Blocks G_alpha Gαi A1R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Mediates

Caption: Inhibition of Adenosine A1 receptor signaling by 8-bromotheophylline.

Phosphodiesterase (PDE) Inhibition

Many xanthine derivatives are known non-selective phosphodiesterase (PDE) inhibitors.[14] PDEs are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDEs, xanthines can increase intracellular cAMP levels, often synergizing with their effects from adenosine receptor antagonism. While 8-bromotheophylline is primarily characterized as an adenosine antagonist, a degree of PDE inhibition is a plausible secondary mechanism contributing to its overall pharmacological profile, though this is less extensively documented than for other xanthines like theophylline.[14][15]

Applications in Research and Drug Development

Therapeutic Agent for Premenstrual Syndrome

The primary clinical application of 8-bromotheophylline is as a mild diuretic in over-the-counter preparations for the management of PMS symptoms.[3][16] It is typically formulated as pamabrom, a salt composed of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, which enhances its solubility and bioavailability.[8][17] These products are often combined with analgesics like acetaminophen to provide comprehensive relief from both bloating and pain.[1][2]

Pharmacological Tool and Lead Compound

In the laboratory, 8-bromotheophylline serves as a valuable research tool for studying the physiological roles of adenosine A₁ receptors.[18] Its established antagonist activity allows researchers to probe the function of these receptors in various tissues and disease models.

Furthermore, it is a foundational scaffold in medicinal chemistry for the development of novel adenosine receptor antagonists with improved potency and selectivity.[12][18] The synthesis of derivatives by modifying the 8-position has led to compounds with high affinity for different adenosine receptor subtypes, which are being investigated for conditions such as Parkinson's disease, inflammation, and cancer.[6][9]

Table 2: Pharmacokinetic Parameters

ParameterValueNoteSource(s)
Time to Max. Plasma Conc. (Tₘₐₓ) 0.78 hoursFollowing a single oral dose.[3][7]
Max. Plasma Conc. (Cₘₐₓ) 2.5 mg/LFollowing a single oral dose.[3][7]
Mean Residence Time 12 hours-[3]
Biological Half-Life (t₁/₂) 21.35 hoursApparent elimination half-life.[3][7]
Metabolism HepaticPresumed via CYP1A2, similar to other xanthines.[11]

Analytical Methodologies

The quantification of 8-bromotheophylline in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.[2][17]

Protocol: RP-HPLC-UV for Plasma Samples

This protocol outlines a validated method for determining the concentration of 8-bromotheophylline in human plasma.[2][17]

  • Sample Preparation (Protein Precipitation): To 250 µL of plasma sample, add an internal standard (e.g., caffeine solution). Add a protein precipitating agent like acetonitrile or methanol. Vortex vigorously to mix and then centrifuge at high speed to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size).[2][19]

    • Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation and peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection: Monitor the column eluent using a UV detector at the wavelength of maximum absorbance for 8-bromotheophylline (typically around 280 nm).

  • Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of spiked standards. Determine the concentration in unknown samples by interpolation from this curve.

Method Validation: This analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results for pharmacokinetic and bioequivalence studies.[2][17][20]

Conclusion and Future Perspectives

This compound is a molecule of significant dual importance. As 8-bromotheophylline, it is a safe and effective active ingredient in widely used consumer health products. As a chemical intermediate, its value lies in the strategic placement of the bromine atom, which unlocks a vast chemical space for the synthesis of next-generation therapeutics.

Future research will likely continue to leverage the 8-bromoxanthine scaffold to design highly selective antagonists for all four adenosine receptor subtypes, potentially leading to novel treatments for a range of disorders. Furthermore, exploring its potential as a phosphodiesterase inhibitor and investigating its metabolic pathways in greater detail could reveal new therapeutic applications and drug interaction profiles. The continued application of modern analytical techniques will be essential for the quality control of existing products and the pharmacokinetic characterization of its novel derivatives.

References

  • ChemicalBook. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
  • Wikipedia. 8-Bromotheophylline.
  • PubChem. Bromotheophylline. National Institutes of Health.
  • ChemicalBook. 8-Bromo-3-methyl-xanthine.
  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. PMC, NIH.
  • Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. I.R.I.S.
  • RTECS NUMBER-FZ9910000-Chemical Toxicity Database.
  • Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. ResearchGate.
  • 8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. pharmacompass.com.
  • bromotheophylline | Dosing, Uses and Side effects. medtigo.
  • Synthetic method of linagliptin. Eureka | Patsnap.
  • Some new soluble salts of 8-bromotheophylline. ResearchGate.
  • Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. SciSpace.
  • Category:Adenosine receptor antagonists. Wikipedia.
  • Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. PMC, NIH.
  • 8-Bromotheophylline | Pamabrom Active Moiety. MedChemExpress.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. swchemilab.
  • Pamabrom. PubChem, NIH.
  • Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Annex Publishers.
  • 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. CPHI Online.
  • Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. PNAS.
  • Process for the preparation of a xanthine-based compound. Google Patents.
  • Xanthines as Adenosine Receptor Antagonists. PMC, PubMed Central, NIH.
  • Pamabrom. Wikipedia.
  • Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. PMC, NIH.
  • 8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. Sigma-Aldrich.
  • A study of diuretic action of pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) in cardiac failure. PubMed.
  • 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. PubChem, NIH.
  • 1,3,8- and 1,3,7-substituted xanthines: relative potency as adenosine receptor antagonists at the frog neuromuscular junction. PubMed.
  • Phosphodiesterase inhibitor. Wikipedia.
  • Fast Screening Methods for the Analysis of Topical Drug Products. MDPI.
  • 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. swchemilab.
  • A Comparative Study of 8-Bromocaffeine and Other Xanthine Antagonists as Adenosine Receptor Modulators. Benchchem.
  • 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. bestpharm.
  • Phosphodiesterase Inhibitors. StatPearls, NCBI Bookshelf, NIH.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (8-Bromotheobromine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as 8-bromotheobromine. Theobromine, a natural alkaloid found in cacao plants, serves as the starting material for a direct electrophilic bromination at the C8 position of the purine ring.[1] This protocol utilizes N-Bromosuccinimide (NBS) as an efficient and selective brominating agent in a polar aprotic solvent, offering high yield and purity. The methodology detailed herein is designed for researchers in medicinal chemistry and drug development, providing a reliable pathway to a key synthetic intermediate for the development of novel therapeutics, particularly adenosine receptor antagonists and other bioactive molecules.[2]

Introduction and Scientific Rationale

The xanthine scaffold, featuring compounds like caffeine and theobromine, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[2] 8-Bromotheobromine is a crucial derivative that introduces a reactive handle—the bromine atom—at the C8 position. This site is pivotal for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), which enable the synthesis of a wide array of substituted xanthine analogs.[2] These analogs are extensively explored as potent and selective antagonists for adenosine receptors, with therapeutic potential in neurodegenerative diseases, inflammation, and oncology.

The protocol described herein is based on the well-established electrophilic halogenation of the electron-rich imidazole ring of the purine system. The C8 position is particularly susceptible to electrophilic attack. While various brominating agents can be employed, N-Bromosuccinimide (NBS) is selected for its ease of handling, high reactivity, and selectivity, which minimizes the formation of poly-brominated byproducts. Dimethylformamide (DMF) is used as the solvent due to its high boiling point, which allows for elevated reaction temperatures to drive the reaction to completion, and its excellent ability to dissolve both the starting theobromine and the NBS reagent.

Reaction Mechanism and Synthesis Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The purine ring of theobromine acts as a nucleophile, attacking the electrophilic bromine atom from NBS. A subsequent deprotonation of the intermediate restores the aromaticity of the ring, yielding the final 8-brominated product.

Reaction Scheme

G cluster_react Reaction Conditions Theobromine Theobromine Product 8-Bromotheobromine Theobromine->Product + Br+ cluster_react cluster_react NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide - H+ DMF, 90°C, 8h DMF, 90°C, 8h

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaCAS NumberM.W. ( g/mol )Recommended Purity
TheobromineC₇H₈N₄O₂83-67-0180.16>99%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂128-08-5177.98>98%
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-273.09Anhydrous, >99.8%
Deionized WaterH₂O7732-18-518.02-
EthanolC₂H₅OH64-17-546.07200 Proof, Absolute

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Beaker (500 mL)

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • Standard laboratory glassware

Synthesis Procedure

Causality Insight: The procedure is adapted from established methods for the bromination of similar purine systems, ensuring a high probability of success. [3]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add theobromine (5.0 g, 27.75 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture at room temperature until the theobromine is fully dissolved.

  • Reagent Addition: Carefully add N-Bromosuccinimide (NBS) (5.43 g, 30.53 mmol, 1.1 eq) to the solution in portions over 5 minutes. Expertise Note: A slight molar excess of NBS is used to ensure the complete consumption of the starting material.

  • Reaction Conditions: Attach a condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 90°C and stir vigorously for 8 hours under an inert atmosphere (e.g., nitrogen). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After 8 hours, remove the flask from the heat and allow it to cool to room temperature. In a separate beaker, prepare 300 mL of an ice-water slurry. Slowly pour the reaction mixture into the ice-water while stirring. A pale yellow or off-white precipitate will form immediately. Trustworthiness Check: Precipitating the product in water is a critical step. The product is poorly soluble in water, while the DMF solvent and succinimide byproduct are highly soluble, enabling an effective initial purification.

  • Isolation: Allow the slurry to stir for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual DMF and succinimide. Follow this with a wash of cold ethanol (2 x 25 mL) to remove other organic-soluble impurities.

  • Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 60°C overnight or until a constant weight is achieved.

Expected Results and Characterization

ParameterExpected Value
Starting Material (Theobromine) 5.0 g (27.75 mmol)
Theoretical Yield 7.18 g
Typical Actual Yield 6.5 - 6.8 g
Typical Yield Percentage 90 - 95%
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Molecular Formula C₇H₇BrN₄O₂
Molecular Weight 259.06 g/mol

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, -NH), 3.45 (s, 3H, -NCH₃), 3.20 (s, 3H, -NCH₃).

  • Purity (HPLC): >98%

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact. All work should be performed in a fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture. The work-up procedure involving pouring the hot DMF solution into water should be done carefully to avoid splashing.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up.1. Confirm reaction completion with TLC before work-up. Extend reaction time if necessary. 2. Ensure the product is fully precipitated by using ice-cold water and allowing sufficient time for stirring before filtration.
Product is Darkly Colored/Impure 1. Reaction temperature was too high, causing decomposition. 2. Insufficient washing.1. Carefully control the reaction temperature at 90°C. 2. Ensure thorough washing with cold water and ethanol. If necessary, the product can be recrystallized from a large volume of ethanol/water.
Starting Material Remains 1. Insufficient NBS. 2. Inactive NBS.1. Use 1.1 equivalents of NBS. 2. Use a fresh bottle of NBS. NBS can degrade over time.

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of 8-bromotheobromine from theobromine. The use of NBS in DMF provides a straightforward and scalable method suitable for a standard synthetic chemistry laboratory. The resulting high-purity product is an essential building block for the synthesis of libraries of xanthine derivatives for drug discovery and development, empowering researchers to explore new chemical space in the pursuit of novel therapeutics.

References

  • Wikipedia. Theobromine. [Link]

  • NileRed. (2017). Extracting the theobromine from cocoa powder. YouTube. [Link]

  • Google P
  • The Canadian Chemist. (2023). Isolating Theobromine From Cocoa. YouTube. [Link]

  • Quora. Why is Theobromine named Theobromine when it contains no Bromine?. [Link]

  • University of Bristol. Theobromine - Molecule of the Month. [Link]

  • MDPI. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • Google Patents. Method for synthesizing theobromine.
  • Royal Society of Chemistry. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

  • I.R.I.S. Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]

Sources

Application Note: Comprehensive Characterization of 8-Bromotheobromine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Rigorous Characterization

8-Bromotheobromine, a brominated derivative of the natural xanthine alkaloid theobromine, serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its utility in drug discovery, particularly in the development of adenosine receptor antagonists and phosphodiesterase inhibitors, necessitates a thorough and unambiguous characterization of its identity, purity, and stability.[1] The presence of impurities, isomers, or degradation products can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

This guide provides a suite of robust analytical techniques and detailed protocols for the comprehensive characterization of 8-bromotheobromine. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each method is a self-validating system. The protocols are designed for researchers, quality control analysts, and drug development professionals to establish the quality and consistency of 8-bromotheobromine.

Physicochemical Properties of 8-Bromotheobromine

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

PropertyValueSource
Chemical Formula C₇H₇BrN₄O₂N/A
Molecular Weight 259.06 g/mol N/A
Appearance Expected to be an off-white to pale yellow solidGeneral Knowledge
Solubility Limited solubility in water, soluble in organic solvents like DMSO and DMF.[4]Theobromine Analogy[4]
Melting Point High, expected to be similar to or higher than theobromine (357 °C).[1][4]Theobromine Analogy[1][4]

Overall Analytical Workflow

A multi-technique approach is required for full characterization. The following workflow ensures orthogonality, where different techniques provide complementary information, leading to a high-confidence assessment of the material's quality.

G cluster_0 Sample Receipt & Initial Assessment cluster_1 Chromatographic Purity & Quantification cluster_2 Structural Confirmation cluster_3 Functional Group & Supplementary ID cluster_4 Final Quality Report Sample Bulk 8-Bromotheobromine Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC-UV (Purity Assay, Impurity Profile) Prep->HPLC Primary Analysis NMR NMR Spectroscopy ('H, '³C) (Primary Structure) Prep->NMR Definitive Structure FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR Confirm Functional Groups UVVIS UV-Vis Spectroscopy (Chromophore ID) Prep->UVVIS Quick ID & Quant. MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirm Peak Identity Report Certificate of Analysis (CoA) (Identity, Purity, Strength) HPLC->Report Data Consolidation NMR->Report Data Consolidation MS->Report Data Consolidation FTIR->Report Data Consolidation UVVIS->Report Data Consolidation

Caption: Integrated workflow for 8-bromotheobromine characterization.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like 8-bromotheobromine.[5][6] Its high resolution allows for the separation of the main component from process-related impurities and degradation products.[2][7]

Technique Principle: Reversed-Phase HPLC-UV

Causality: 8-bromotheobromine is a moderately polar molecule. Reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the ideal separation mode. The molecule is retained on the column and elutes based on its hydrophobicity. Detection is achieved using a UV detector, as the purine ring system contains a strong chromophore.[5]

Detailed Protocol: HPLC Purity Assay

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

  • 8-bromotheobromine reference standard.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The acidic modifier (formic acid) improves peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 8-bromotheobromine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (100 µg/mL) as the standard, using the same diluent.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the table below.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area <2.0%).

    • Inject the sample solution.

  • Data Processing:

    • Identify the 8-bromotheobromine peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Table of HPLC Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of small molecules.
Mobile Phase A: 0.1% FA in H₂OB: 0.1% FA in ACNProvides good selectivity for xanthine derivatives.[8]
Gradient 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% BA gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV at 273 nmXanthine derivatives exhibit strong absorbance near this wavelength.

Structural Elucidation and Confirmation

While HPLC provides purity data, it does not confirm the molecular structure. A combination of Mass Spectrometry and NMR Spectroscopy is required for unambiguous identification.[2]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular weight.

Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of 8-bromotheobromine (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.

  • Interpretation: Look for the protonated molecule [M+H]⁺. Given the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 Da will be observed.

Expected MS Data:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Observation
[M+H]⁺258.98260.98A pair of peaks at ~259.0 and ~261.0 with ~1:1 intensity ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), allowing for the complete mapping of the molecular skeleton. It is the most powerful technique for definitive structural elucidation.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of 8-bromotheobromine in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. Note: DMSO-d₆ is often used for xanthine derivatives due to their good solubility in this solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Interpretation: Analyze chemical shifts (δ), integration (for ¹H), and multiplicities to assign signals to the corresponding atoms in the structure. The spectrum should be consistent with the 8-bromo substituted theobromine structure.

Predicted NMR Data (in DMSO-d₆):

Assignment¹H δ (ppm)¹³C δ (ppm)Rationale
N-CH₃ (N3)~3.2-3.4~28-30Typical chemical shift for N-methyl groups on the purine ring.[9]
N-CH₃ (N7)~3.7-3.9~33-35N7-methyl is typically downfield compared to N1/N3 methyls.[9]
C8-HAbsentN/AThe proton at the C8 position is replaced by bromine.
C2 (C=O)N/A~151-153Carbonyl carbon chemical shift.
C6 (C=O)N/A~155-157Carbonyl carbon chemical shift.
C4N/A~148-150Quaternary sp² carbon.
C5N/A~106-108Quaternary sp² carbon.
C8-BrN/A~115-120The C-Br bond will significantly shift this carbon's resonance compared to the C-H in theobromine.

Supplementary Identification Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid 8-bromotheobromine powder directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum.

  • Interpretation: Compare the obtained spectrum with characteristic absorption frequencies.

Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)VibrationSignificance
~3100-2800C-H stretchAliphatic N-CH₃ groups.
~1700 & ~1650C=O stretchTwo distinct carbonyl groups in the purine-2,6-dione ring.[10]
~1600-1400C=N, C=C stretchAromatic/heterocyclic ring vibrations.
~600-500C-Br stretchConfirms the presence of the carbon-bromine bond.
UV-Vis Spectroscopy

Principle: This technique measures the absorption of UV-Visible light by chromophores. It is a simple, rapid method for identity confirmation and quantification.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of 8-bromotheobromine in ethanol or methanol to an appropriate concentration (e.g., 10 µg/mL).

  • Analysis: Using a quartz cuvette, scan the absorbance from 200 to 400 nm against a solvent blank.

  • Interpretation: Theobromine has a characteristic absorbance maximum (λₘₐₓ) around 273 nm.[11] 8-bromotheobromine is expected to have a similar λₘₐₓ, possibly with a slight bathochromic (to longer wavelength) shift due to the bromine substituent. This λₘₐₓ can be used for quantification via a Beer-Lambert law calibration curve.

Method Validation and System Suitability

For use in a regulated environment, all analytical methods must be validated.[12][13][14][15] This process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The characterization of 8-bromotheobromine is a multi-faceted process that relies on the orthogonal application of chromatographic and spectroscopic techniques. HPLC-UV serves as the primary tool for purity assessment, while the combination of NMR and MS provides definitive structural confirmation. FT-IR and UV-Vis spectroscopy offer rapid and valuable supplementary data for identity verification. By following these detailed protocols and understanding the scientific principles behind them, researchers and drug developers can ensure the quality, consistency, and safety of this vital pharmaceutical intermediate.

References

  • PubChem. 1-(beta,gamma-Epoxypropyl)-8-bromotheobromine. National Center for Biotechnology Information. [Link]

  • ResearchGate. FTIR spectra of theobromine and excipients. [Link]

  • National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • ResearchGate. UV-Vis absorption spectra of (a) the gaseous Br2, (b) aqueous... [Link]

  • SIELC Technologies. Theobromine. [Link]

  • University of Warwick. (Br) Bromine NMR. [Link]

  • Food Technology and Biotechnology. Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002825). [Link]

  • ResearchGate. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • WebQC. Theobromine (C7H8N4O2) properties. [Link]

  • ResearchGate. Gas chromatographic profiling of the biocatalytic conversion of sclareol to ambradiol by Hyphozyma roseoniger. [Link]

  • National Institutes of Health. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. [Link]

  • National Institutes of Health. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. [Link]

  • Fera. Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection. [Link]

  • University of California, Davis. Chem 117 Reference Spectra Spring 2011. [Link]

  • Semantic Scholar. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • Science.gov. quantitative gc-ms analysis: Topics by Science.gov. [Link]

  • Cheméo. Theobromine (CAS 83-67-0) - Chemical & Physical Properties. [Link]

  • PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]

  • AUSTAR. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • ResearchGate. Probing ultrafast C–Br bond fission in the UV photochemistry of bromoform with core-to-valence transient absorption spectroscopy. [Link]

  • MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]

  • PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Wiley Online Library. Supporting Information for "Self-Assembly of a M12L24 Nanosphere from 12 Palladium(II) Ions and 24 Imidazole-Containing Ligands". [Link]

  • National Institutes of Health. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. [Link]

  • MDPI. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • National Institutes of Health. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. [Link]

  • PubMed. GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]

  • SpringerLink. Determination of pure component spectra from mixtures of two photochromic compounds by combining ex situ illumination, UV/Vis and NMR spectroscopy. [Link]

  • ResearchGate. FT-IR vibrational frequencies (cm −1 ) of theobromine salts. [Link]

  • University of Washington. Table of Characteristic IR Absorptions. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

Application Note: A Detailed Guide to the Acquisition and Interpretation of the ¹H NMR Spectrum of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the acquisition and detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This xanthine derivative, an isomer of the more common 8-bromotheophylline, presents a unique spectral fingerprint that is crucial for its unambiguous identification and characterization in research and drug development settings. This guide offers field-proven protocols for sample preparation and data acquisition, a systematic approach to spectral analysis, and advanced troubleshooting, ensuring researchers can obtain and interpret high-quality, reliable data.

Introduction and Structural Analysis

This compound is a substituted purine belonging to the xanthine class of compounds. Structural elucidation is a critical step in the synthesis and quality control of such molecules. ¹H NMR spectroscopy is the primary analytical tool for confirming the molecular structure by providing detailed information about the chemical environment of each proton.

A point of critical importance is the distinction of the target analyte from its common isomer, 8-bromotheophylline, which features methyl groups at the N1 and N3 positions. The title compound, by contrast, is methylated at the N3 and N7 positions. This isomeric difference leads to a distinct ¹H NMR spectrum, which this guide will detail.

The structure of this compound contains three distinct proton environments:

  • A methyl group at the N3 position (N3-CH₃).

  • A methyl group at the N7 position (N7-CH₃).

  • An exchangeable proton at the N1 position (N1-H).

Due to the absence of adjacent protons, all signals are expected to appear as singlets.

Caption: Labeled structure of the target analyte.

Predicted ¹H NMR Spectral Parameters

Based on the electronic environment of each proton, a prediction of the ¹H NMR spectrum can be made. The electron-withdrawing effects of the carbonyl groups and the nitrogen atoms in the purine ring system will deshield the methyl protons, shifting them downfield. The N-H proton's chemical shift is highly variable due to its exchangeable nature.

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
(a) N3-CH₃3.2 - 3.6Singlet3HLocated on the pyrimidine-dione ring, deshielded by two adjacent carbonyl groups and a nitrogen atom.
(b) N7-CH₃3.8 - 4.2Singlet3HLocated on the imidazole ring, influenced by adjacent nitrogen atoms and the fused ring system. Generally more deshielded than N1/N3 methyls in xanthines.
(c) N1-H10.0 - 12.0 (in DMSO-d₆)Singlet (often broad)1HAmide proton, deshielded by adjacent carbonyl and nitrogen. Position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol for Data Acquisition

Adherence to a validated protocol is paramount for acquiring a high-quality, reproducible spectrum. This protocol outlines the necessary steps from sample preparation to instrument setup.

G Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve tms Add Internal Standard (TMS) dissolve->tms vortex Vortex to Homogenize tms->vortex filter Filter into NMR Tube vortex->filter insert Insert Sample into Spectrometer filter->insert Transfer to Spectrometer lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectrum (See Table 2) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Protocol for Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for this class of compounds as it is a good solvent for polar heterocyclic molecules and slows the exchange rate of N-H protons, resulting in a sharper, more observable peak[1]. Chloroform-d (CDCl₃) can also be used, but solubility may be lower and the N-H peak may be broader or not observed.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Vortex the sample gently until the analyte is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.

NMR Spectrometer and Acquisition Parameters

A high-quality spectrum can be obtained using a standard NMR spectrometer (400 MHz or higher is recommended). The following parameters serve as a robust starting point.

Parameter Recommended Value Justification
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D Proton (e.g., zg30 or zg)A simple one-pulse experiment is sufficient for this molecule[2].
Excitation Pulse30° or 90°A 30° pulse with a shorter relaxation delay can increase throughput for multiple scans. A 90° pulse maximizes signal for a single scan[2].
Spectral Width (SW)16 ppmEnsures all expected signals, from TMS to potentially downfield N-H protons, are captured.
Acquisition Time (AQ)~3-4 sProvides adequate digital resolution for sharp singlet peaks[2][3].
Relaxation Delay (D1)2-5 sAllows for sufficient relaxation of protons between scans, which is crucial for accurate integration.
Number of Scans (NS)8-16Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample.
Temperature298 K (25 °C)A standard, controlled temperature ensures reproducibility[3].

Systematic Interpretation of the ¹H NMR Spectrum

A logical workflow ensures that all information contained within the spectrum is extracted and correctly assigned.

G Spectrum Interpretation Logic start Processed ¹H NMR Spectrum ref 1. Reference Spectrum to TMS at 0.00 ppm start->ref id_signals 2. Identify All Signals (Number of Peaks) ref->id_signals chem_shift 3. Analyze Chemical Shift (δ) - Compare to predicted ranges - Assign proton types (N-CH₃, N-H) id_signals->chem_shift integrate 4. Analyze Integration - Set one CH₃ peak to 3.00 - Verify relative ratios (3:3:1) chem_shift->integrate multiplicity 5. Analyze Multiplicity - Confirm all signals are singlets integrate->multiplicity confirm_nh 6. Confirm N-H Proton (Optional D₂O Exchange) multiplicity->confirm_nh assign 7. Final Structure Assignment confirm_nh->assign

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

  • Reference Spectrum: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Signal Identification: Identify the three primary signals corresponding to the analyte, in addition to the solvent residual peak (e.g., ~2.50 ppm for DMSO-d₅) and water (e.g., ~3.33 ppm in DMSO-d₆).

  • Chemical Shift Analysis:

    • N-Methyl Signals: Expect two distinct singlets in the 3.0 - 4.5 ppm region. The signal further downfield (higher ppm value) is likely the N7-CH₃ group due to the electronic environment of the imidazole portion of the purine. The signal slightly upfield would correspond to the N3-CH₃ group.

    • N-H Signal: In DMSO-d₆, look for a singlet, which may be broad, in the far downfield region (10.0 - 12.0 ppm). Its position is highly sensitive to concentration and any trace amounts of water[1].

  • Integration Analysis: Set the integral of one of the well-defined methyl singlets to a value of 3.00. The other methyl singlet should have an integral value close to 3.00, and the N-H proton signal should integrate to approximately 1.00. This 3:3:1 ratio is a key validation of the structure.

  • Multiplicity Analysis: As there are no protons on adjacent atoms to any of the observed protons, all three signals for the analyte should be singlets. The absence of splitting confirms the lack of H-H coupling.

Advanced Protocols and Troubleshooting

The Effect of Solvent Choice

The choice of deuterated solvent has a significant impact on the spectrum, particularly for the exchangeable N-H proton[4].

Solvent Expected N-H (N1-H) Appearance Rationale
DMSO-d₆ Sharp to moderately broad singlet, δ ≈ 10.0-12.0 ppm.Aprotic, hydrogen-bond accepting solvent. It slows down the rate of proton exchange, making the N-H proton clearly visible[1][5].
CDCl₃ Very broad signal or not observed. δ is highly variable.Non-polar, aprotic solvent. Proton exchange can still occur, leading to significant broadening. Solubility may be an issue.
D₂O Signal disappears.The N-H proton rapidly exchanges with deuterium from the solvent and becomes "invisible" in the ¹H NMR spectrum[6][7].
Methanol-d₄ Signal disappears or is very broad.Protic solvent that facilitates rapid exchange with its hydroxyl deuterium, often leading to the disappearance of the N-H signal[1].
Protocol for D₂O Exchange

To definitively confirm the identity of the N-H proton signal, a "D₂O shake" experiment is the gold standard[8].

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample in a solvent like DMSO-d₆ or CDCl₃ where the N-H peak is visible.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of the acidic N1-H proton with deuterium.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: The signal corresponding to the N1-H proton will have disappeared or be significantly diminished in intensity, confirming its identity as an exchangeable proton[6].

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural confirmation. A successful interpretation relies on a systematic analysis of three key features: the presence of two distinct N-methyl singlets with predicted chemical shifts, an exchangeable N-H proton signal in the downfield region (in appropriate solvents), and an integration ratio of 3:3:1. By following the detailed experimental and interpretive protocols outlined in this application note, researchers in drug development and organic synthesis can confidently characterize this important xanthine derivative.

References

  • Clark, J. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Mori, K., et al. (2007). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PLoS ONE. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. [Link]

  • Emwas, A., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. [Link]

  • ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs Blog. [Link]

  • University of Sheffield. (n.d.). NMR Sample Preparation. [Link]

Sources

Mass Spectrometry Fragmentation of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology and detailed fragmentation analysis for 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a substituted xanthine derivative. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we present a robust protocol for data acquisition and propose a detailed fragmentation pathway. The protonated molecule [M+H]⁺ displays a characteristic isotopic pattern at m/z 259/261, confirming the presence of a single bromine atom. Collision-Induced Dissociation (CID) reveals key fragmentation channels, including the facile loss of a methyl radical, subsequent elimination of carbon monoxide, and cleavage of the imidazole ring. This application note serves as an essential resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the foundational mass spectrometric data required for the confident identification and structural characterization of this compound and its analogues in complex matrices.

Introduction

This compound is a halogenated derivative of the xanthine scaffold, a core structure in many biologically active compounds. Xanthines, such as caffeine and theophylline, are well-known adenosine receptor antagonists.[1] The introduction of a bromine atom and specific methylation patterns can significantly alter the pharmacological properties of the purine core, making such analogues valuable tools in drug discovery and chemical biology. As with any synthetic compound intended for further study, unambiguous structural confirmation is paramount.

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for molecular weight determination and structural elucidation.[2] ESI allows for the gentle ionization of thermally labile molecules, typically yielding an abundant protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[2] Subsequent fragmentation of this mass-selected precursor ion using tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) provides structurally informative product ions.[3] The resulting fragmentation pattern serves as a molecular fingerprint, enabling detailed structural characterization.[4]

This guide provides an expert-driven protocol for the analysis of this compound by ESI-MS/MS. We explain the causality behind the chosen experimental parameters and present a logically derived fragmentation mechanism, supported by foundational principles of gas-phase ion chemistry. The presented methodologies are designed to be self-validating, ensuring researchers can confidently apply these techniques to their own analytical challenges.

Materials and Methods

Chemicals and Reagents
  • Analyte: this compound (CAS: 15371-15-0), analytical standard grade (>97%).[5]

  • Solvents: HPLC-grade methanol, deionized water.

  • Acidifier: Formic acid (LC-MS grade).

The choice of acidified methanol/water is critical for promoting efficient protonation of the analyte in the ESI source. The purine structure contains several basic nitrogen atoms that are readily protonated in an acidic environment, leading to a strong [M+H]⁺ signal.

Instrumentation

Analyses were conceptualized for a triple quadrupole (QqQ) or Q-TOF mass spectrometer equipped with an ESI source. The principles described are broadly applicable to any tandem MS instrument capable of performing CID.

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) methanol/water solution.

  • Final Infusion Solution (1 µg/mL): To the 1 mL working solution, add 1 µL of formic acid to achieve a final concentration of 0.1%. This ensures an acidic pH to facilitate protonation. Vortex briefly to mix.

Mass Spectrometry Protocol

The following protocol details a direct infusion experiment, which is ideal for characterizing a pure standard. The workflow is visualized in Figure 1.

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry Analysis A Prepare 1 µg/mL Analyte in 50:50 MeOH/H2O + 0.1% Formic Acid B Load Sample into Syringe A->B C Infuse into ESI Source (e.g., 5-10 µL/min) B->C D Step 1: Acquire Full Scan MS (e.g., m/z 100-400) Identify [M+H]⁺ Precursor C->D E Step 2: Select Precursor Ion (m/z 259) in Q1 D->E F Step 3: Induce Fragmentation via CID in Q2 E->F G Step 4: Scan Product Ions in Q3 F->G

Figure 1: Experimental workflow for direct infusion ESI-MS/MS analysis.

The parameters in Table 1 provide a validated starting point for analysis. Optimization may be required depending on the specific instrument used.

Parameter GroupParameterRecommended ValueRationale
Ion Source Ionization ModeESI PositiveThe molecule contains basic nitrogen atoms, making it amenable to protonation to form [M+H]⁺.
Capillary Voltage3.5 - 4.5 kVCreates a stable electrospray plume for efficient ion generation.[6]
Nebulizing Gas (N₂)40 - 50 psiAssists in droplet formation and solvent evaporation.
Drying Gas (N₂) Flow8 - 12 L/minFacilitates desolvation of the droplets to release gas-phase ions.
Drying Gas Temperature300 - 350 °CProvides thermal energy for efficient desolvation without causing thermal degradation of the analyte.
MS1 Analysis Scan Rangem/z 100 - 400Covers the expected precursor ion mass and potential adducts.
MS2 Analysis Precursor Ionm/z 259.0The monoisotopic mass of the protonated molecule [C₇H₈⁷⁹BrN₄O₂]⁺.
Isolation Width1.0 - 1.5 DaEnsures specific selection of the precursor ion while including the isotopic distribution.
CID GasArgon or NitrogenInert collision gas to induce fragmentation through kinetic energy transfer.[3]
Collision Energy (CE)10 - 40 eV (Ramped)A ramp of energies allows for the observation of both low-energy (stable) and high-energy fragments.

Results and Discussion

Precursor Ion Identification

The elemental composition of the analyte is C₇H₇BrN₄O₂. Due to the natural isotopic abundance of bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%), the mass spectrum is expected to show a characteristic doublet for all bromine-containing ions, separated by approximately 2 Da.[7]

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is:

  • [C₇H₈⁷⁹BrN₄O₂]⁺ = m/z 258.988

  • [C₇H₈⁸¹BrN₄O₂]⁺ = m/z 260.986

In a full scan MS1 spectrum, a strong signal with this distinct A/A+2 isotopic pattern centered at m/z 259/261 confirms the elemental composition and successful ionization of the target compound.

Proposed Fragmentation Pathway

Upon subjecting the m/z 259 precursor ion to CID, a reproducible fragmentation pattern is generated. The proposed fragmentation mechanism, detailed in Figure 2, is based on established principles of gas-phase ion chemistry for heterocyclic and alkaloid-like compounds.[8][9]

G A [M+H]⁺ m/z 259 C₇H₈BrN₄O₂⁺ B m/z 244 C₆H₅BrN₄O₂⁺ A->B - CH₃• (15 Da) D m/z 165 C₆H₆N₄O₂⁺ A->D - Br• (79 Da) C m/z 216 C₅H₅BrN₄O⁺ B->C - CO (28 Da) E m/z 137 C₅H₆N₄O⁺ D->E - CO (28 Da)

Figure 2: Proposed major fragmentation pathway for the [M+H]⁺ ion of this compound.

Interpretation of the Product Ion Spectrum

The major product ions observed upon CID of m/z 259 are summarized in Table 2. The discussion below rationalizes the formation of these key fragments.

Observed m/zProposed FormulaNeutral LossProposed Fragment Identity
244[C₆H₅BrN₄O₂]⁺CH₃• (15 Da)Loss of a methyl radical from N3 or N7.
216[C₅H₅BrN₄O]⁺C₂H₃O• (43 Da)Loss of CH₃• followed by loss of Carbon Monoxide (CO).
165[C₆H₆N₄O₂]⁺Br• (79 Da)Homolytic cleavage of the C8-Br bond, loss of bromine radical.
137[C₅H₆N₄O]⁺CBrO (107 Da)Loss of Br• followed by loss of Carbon Monoxide (CO).
  • Formation of m/z 244 ([M+H - CH₃•]⁺): The most facile fragmentation is the loss of a methyl radical (15 Da). This is a common pathway for N-methylated heterocyclic compounds. The charge is retained on the larger purine ring structure. The resulting ion at m/z 244 still contains bromine and will exhibit the characteristic A/A+2 isotopic pattern at m/z 244/246.

  • Formation of m/z 216 ([M+H - CH₃• - CO]⁺): Following the initial loss of a methyl group, the fragment at m/z 244 can subsequently lose a molecule of carbon monoxide (28 Da) from one of the carbonyl groups on the pyrimidine ring. This is a characteristic loss for purine-2,6-dione structures.

  • Formation of m/z 165 ([M+H - Br•]⁺): A significant fragmentation pathway involves the homolytic cleavage of the C8-Br bond, resulting in the loss of a bromine radical (79 Da). This produces a stable, even-electron ion at m/z 165. The loss of the heavy bromine atom results in a fragment that will appear as a single isotopic peak, providing strong evidence for this pathway.

  • Formation of m/z 137 ([M+H - Br• - CO]⁺): The debrominated fragment at m/z 165 can further fragment through the loss of carbon monoxide (28 Da), yielding the product ion at m/z 137. This sequential loss is a common motif in the fragmentation of xanthine derivatives.[10]

Conclusion

This application note establishes a detailed and reliable protocol for the mass spectrometric analysis of this compound. By employing ESI-MS/MS, we have characterized its primary fragmentation pathways under CID conditions. The key fragmentation events include the loss of a methyl radical, elimination of a bromine radical, and subsequent losses of carbon monoxide from the purine-dione core. The data presented, including the fragmentation scheme and tabulated product ions, provide a definitive reference for the structural confirmation of this compound. This methodology is directly applicable for quality control, metabolite identification, and other advanced studies in pharmaceutical and chemical research, enhancing the trustworthiness of future investigations involving this class of molecules.

References

  • Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. Journal of the American Society for Mass Spectrometry. [Link]

  • Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. ACS Publications. [Link]

  • Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. [Link]

  • The mass-spectrometirc identification of hypoxanthine and xanthine ('oxypurines') in skeletal musce from two patients with congenital xanthine oxidase deficiency (xanthinuria). PubMed. [Link]

  • This compound. Chemsrc. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Daicel Pharma Standards. [Link]

  • Xanthine. NIST WebBook. [Link]

  • Erin E. Carlson, et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

  • Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. PMC - NIH. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. S.W. ChemiLab. [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link]

Sources

Application Note: A Robust Reversed-Phase HPLC Methodology for the Purification of 8-Bromoxanthine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing and implementing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purification of 8-bromoxanthine derivatives. These compounds are pivotal intermediates in the synthesis of various pharmacologically active molecules, including DPP-4 inhibitors and tyrosine kinase inhibitors. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to achieve high-purity separation of these critical compounds.

Introduction: The Significance of 8-Bromoxanthines

Xanthines are a class of purine alkaloids that include well-known compounds like caffeine and theophylline.[1][2] Their brominated analogues, particularly 8-bromoxanthines, serve as versatile building blocks in medicinal chemistry. The bromine atom at the C8 position provides a reactive site for carbon-carbon bond formation, facilitating the synthesis of complex drug candidates.[3] Given their role as key pharmaceutical intermediates, obtaining 8-bromoxanthine compounds with high purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Reversed-phase HPLC is the predominant technique for the analysis and purification of xanthine derivatives due to its high resolution, reproducibility, and scalability.[1][2][4] This application note will elucidate the critical aspects of method development and provide a robust protocol for the purification of a representative 8-bromoxanthine compound.

Scientific Principles & Method Development Strategy

The successful purification of 8-bromoxanthine compounds by RP-HPLC hinges on a systematic approach to method development. The following sections detail the key considerations and the scientific rationale behind the recommended choices.

Analyte Properties: Understanding 8-Bromoxanthines

Before embarking on method development, it is crucial to understand the physicochemical properties of the target 8-bromoxanthine derivatives:

  • Polarity: Xanthines are generally polar, neutral compounds.[5] The introduction of a bromine atom and other substituents can modulate their polarity. This inherent polarity makes them well-suited for reversed-phase chromatography where a non-polar stationary phase is used with a polar mobile phase.

  • Solubility: 8-Bromoxanthine derivatives often exhibit limited solubility in water but are soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6][7] This is a critical consideration for sample preparation.

  • UV Absorbance: Xanthine derivatives typically exhibit strong UV absorbance around 270-280 nm, which is a characteristic of the purine chromophore.[8][9] This property allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector.

Stationary Phase Selection

The choice of the stationary phase is a cornerstone of a successful separation. For xanthine derivatives, C18 (octadecylsilyl) columns are the most commonly used and generally provide the best overall separation in the shortest time.[1][2][10]

  • Causality: The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain the moderately polar 8-bromoxanthine compounds, allowing for effective separation from more polar impurities (which elute earlier) and less polar byproducts (which are retained longer).

Mobile Phase Optimization

The mobile phase composition dictates the retention and selectivity of the separation. A typical mobile phase for the separation of xanthines consists of a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC.[4][11][12] Acetonitrile is often preferred due to its lower viscosity and better UV transparency. A gradient elution, where the concentration of the organic modifier is increased over time, is highly effective for separating compounds with a range of polarities.

  • Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase can significantly impact the retention of ionizable compounds. While many xanthine derivatives are neutral, some may have acidic or basic functional groups. Using a buffered mobile phase, such as an acetate or phosphate buffer, ensures a stable pH and reproducible retention times.[13][14] For many xanthine separations, a slightly acidic pH (e.g., pH 3-4) can improve peak shape.[10]

Detection

As previously mentioned, 8-bromoxanthine compounds have a strong UV chromophore.

  • Wavelength Selection: A detection wavelength in the range of 270-280 nm is generally optimal for detecting most xanthine derivatives.[4][8][9] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can be invaluable for peak purity assessment and identification.

The logical flow of the purification process is illustrated in the diagram below.

Purification_Workflow Crude_Sample Crude 8-Bromoxanthine Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep HPLC_System RP-HPLC System Setup (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Purification_Run Purification Run (Injection & Fraction Collection) HPLC_System->Purification_Run Fraction_Analysis Purity Analysis of Fractions (Analytical HPLC) Purification_Run->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Fractions >98% Purity Solvent_Removal Solvent Removal (Rotary Evaporation/Lyophilization) Pooling->Solvent_Removal Pure_Compound High-Purity 8-Bromoxanthine Solvent_Removal->Pure_Compound Method_Development cluster_Analyte Analyte Properties cluster_Method_Params HPLC Method Parameters Analyte_Props 8-Bromoxanthine - Polar - UV Active (270-280 nm) - Soluble in organic solvents Stationary_Phase Stationary Phase (C18 recommended) Analyte_Props->Stationary_Phase Polarity dictates RP-HPLC Detection Detection (UV at 275 nm) Analyte_Props->Detection Chromophore property Mobile_Phase Mobile Phase (Acetonitrile/Water with acid modifier) Stationary_Phase->Mobile_Phase Hydrophobic interaction Gradient Gradient Elution Mobile_Phase->Gradient Separates diverse polarities

Caption: Key considerations in HPLC method development.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase- Column overload- Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase.- Reduce the injection volume or sample concentration.
Low Resolution - Inappropriate gradient slope- Unsuitable stationary phase- Flatten the gradient around the elution time of the target compound.- Screen different stationary phases (e.g., C8, Phenyl).
Precipitation on the Column - Sample insolubility in the mobile phase- Ensure the sample is fully dissolved before injection.- Reduce the initial aqueous percentage of the mobile phase if possible.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of 8-bromoxanthine compounds. By systematically considering the analyte's properties and optimizing the stationary phase, mobile phase, and detection parameters, researchers can achieve high-purity compounds essential for downstream applications in drug discovery and development. The provided protocol for 8-bromotheophylline serves as a robust starting point that can be adapted for a wide range of 8-bromoxanthine derivatives.

References

  • Papadoyannis, I. N., Samanidou, V. F., & Georga, K. A. (n.d.). Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives in Human Biological Fluids. Taylor & Francis Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Xanthine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). High throughout Separation of Xanthines by Rapid Resolution HPLC. Informit. Retrieved from [Link]

  • Gavan, A., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. Retrieved from [Link]

  • Vlase, L., et al. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia Journal. Retrieved from [Link]

  • PureSynth. (n.d.). 8-Bromotheophylline 98.0%(HPLC). Retrieved from [Link]

  • American Laboratory. (n.d.). Analysis of Total Caffeine and Other Xanthines in Specialty Coffees Using Mixed Mode Solid-Phase Extraction and Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-Bromo Xanthine Derivative – CAS 853029-57-9. Retrieved from [Link]

  • PharmaCompass. (n.d.). 8-BROMO-3-METHYL-XANTHINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Absorption spectra of xanthines in aqueous solution: a computational study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra showing absorption peak due to bromine. Retrieved from [Link]

  • Journal of Bioanalysis & Biomedicine. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-Bromoxanthine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method. Retrieved from [Link]

  • ResearchGate. (2019). Development of an HPLC/ELCD analytical method for the determination of caffeine, thiophylline, thiobromine and adenine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-3,9-dihydro-1H-purine-2,6-dione. PubChem. Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • PK-DB. (n.d.). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of a xanthine-based compound.
  • PubMed. (n.d.). Application of the high-performance liquid chromatographic method for separation, purification and characterisation of p-bromophenylacetylurea and its metabolites. Retrieved from [Link]

Sources

The Strategic Role of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a key building block in modern medicinal chemistry. We will delve into its synthetic utility, focusing on the rationale behind its use and providing detailed protocols for the synthesis and evaluation of its derivatives, particularly as potent and selective adenosine receptor antagonists.

Introduction: The Latent Potential of a Brominated Xanthine

This compound, also widely known as 8-bromotheophylline, is a derivative of the xanthine scaffold, a privileged structure in medicinal chemistry. While the parent compound exhibits some biological activity, its true value lies in its role as a versatile synthetic intermediate. The strategic placement of a bromine atom at the 8-position transforms this molecule into a powerful tool for drug discovery, enabling the introduction of a diverse array of chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

The primary application of 8-bromotheophylline is in the synthesis of adenosine receptor antagonists, a class of compounds with significant therapeutic potential in a range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as inflammatory conditions and cancer.[1][2][3] The bromine atom serves as a convenient handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5]

This guide will provide a comprehensive overview of the synthetic strategies employing 8-bromotheophylline and the subsequent biological evaluation of the resulting compounds.

Chemical Properties and Handling

PropertyValue
Synonyms 8-Bromotheophylline
Molecular Formula C₇H₇BrN₄O₂
Molecular Weight 259.06 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in hot ethanol and aqueous alkali.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Applications: A Gateway to Novel Adenosine Receptor Antagonists

The C8 position of the xanthine core is a critical determinant of affinity and selectivity for adenosine receptors. The bromine atom in 8-bromotheophylline provides an electrophilic center that is amenable to nucleophilic substitution and, more importantly, serves as an excellent leaving group in cross-coupling reactions.

Key Synthetic Transformations:
  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone of derivatization at the C8 position. It allows for the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups, which are crucial for achieving high affinity and selectivity for the A₂A adenosine receptor.[4][6] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the C-C coupled product.[5]

  • N-Alkylation: The N1, N3, and N7 positions of the purine ring can be selectively alkylated to further modulate the physicochemical and pharmacological properties of the final compounds.[7][8] The choice of base and solvent is critical for controlling the regioselectivity of these reactions.

Experimental Protocol 1: Synthesis of an 8-Aryl Xanthine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 8-bromotheophylline with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-cyanophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[4]

  • Base (e.g., potassium carbonate)[4][9]

  • Solvent (e.g., toluene or a mixture of DME and water)[4]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 8-aryl xanthine derivative.[10]

Characterization:

  • NMR Spectroscopy: Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy.[11]

  • Mass Spectrometry: Determine the molecular weight of the product using LC-MS or High-Resolution Mass Spectrometry (HRMS).[12][13]

Experimental Workflow: From 8-Bromotheophylline to Adenosine Receptor Antagonists

G start 8-Bromo-3,7-dimethyl-3,7- dihydro-1H-purine-2,6-dione suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki intermediate 8-Aryl Xanthine Derivative suzuki->intermediate n_alkylation N-Alkylation (Alkyl Halide, Base) final_product Potent and Selective A₂A Adenosine Receptor Antagonist n_alkylation->final_product intermediate->n_alkylation purification Purification (Column Chromatography/Recrystallization) final_product->purification characterization Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation (Binding and Functional Assays) characterization->biological_eval

Caption: Synthetic workflow for the development of adenosine receptor antagonists.

Biological Evaluation of Synthesized Derivatives

Once synthesized and characterized, the novel xanthine derivatives must be evaluated for their biological activity. The primary targets are the adenosine receptors, particularly the A₂A subtype for neurodegenerative diseases and immuno-oncology applications.

Experimental Protocol 2: Radioligand Binding Assay for A₂A Adenosine Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the human A₂A adenosine receptor.[2][14]

Materials:

  • Membranes from cells expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).[14]

  • Radioligand (e.g., [³H]ZM241385).[14][15]

  • Test compound (synthesized xanthine derivative).

  • Non-specific binding control (e.g., a high concentration of a known A₂A antagonist like ZM241385 or theophylline).[15]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of the non-labeled antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add a scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[2]

Experimental Protocol 3: cAMP Functional Assay for A₂A Antagonist Activity

This protocol determines the functional activity of the synthesized compounds as antagonists of the A₂A adenosine receptor by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.[1][16][17]

Materials:

  • A cell line expressing the human A₂A adenosine receptor (e.g., HEK293-hA₂AR).[16][17]

  • A₂A receptor agonist (e.g., NECA).[1]

  • Test compound (synthesized xanthine derivative).

  • cAMP assay kit (e.g., HTRF, LANCE).[1][16]

  • Cell culture medium and reagents.

Procedure:

  • Plate the A₂A receptor-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a specified time.

  • Stimulate the cells with a fixed concentration of the A₂A agonist (e.g., NECA at its EC₈₀ concentration).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate a dose-response curve for the antagonist and calculate its IC₅₀ value.

Representative Biological Data

The following table presents representative binding affinity data for a series of A₂A adenosine receptor antagonists derived from xanthine scaffolds, illustrating the impact of substitutions at the C8 and N-positions.

CompoundC8-SubstituentN-SubstituenthA₂A Ki (nM)Selectivity vs. hA₁
A PhenylMethyl15010-fold
B FuranylEthyl25>100-fold
C ThienylPropyl10>200-fold
D PyridylBenzyl5>500-fold

Note: This data is illustrative and compiled from various sources in the literature for educational purposes.[6][18][19]

Signaling Pathway: A₂A Adenosine Receptor Antagonism in the Basal Ganglia

In the context of Parkinson's disease, the A₂A adenosine receptor is highly expressed in the striatum, where it co-localizes with the dopamine D₂ receptor on medium spiny neurons of the indirect pathway. Activation of the A₂A receptor by adenosine has an inhibitory effect on D₂ receptor function, thus exacerbating the motor deficits caused by dopamine depletion. Antagonists of the A₂A receptor block this effect, thereby restoring motor function.

G cluster_0 Striatal Neuron (Indirect Pathway) A2AR A₂A Receptor AC Adenylyl Cyclase A2AR->AC Gsα D2R D₂ Receptor D2R->AC Giα cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Motor_Output Inhibition of Motor Output PKA->Motor_Output Phosphorylation Cascade Adenosine Adenosine Adenosine->A2AR Antagonist A₂A Antagonist (derived from 8-bromotheophylline) Antagonist->A2AR Dopamine Dopamine Dopamine->D2R

Caption: A₂A receptor signaling in the basal ganglia and the site of antagonist action.

Conclusion

This compound is an indispensable tool in the arsenal of the medicinal chemist. Its strategic bromination opens up a world of synthetic possibilities, enabling the creation of diverse chemical libraries for screening and lead optimization. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this versatile building block in the quest for novel therapeutics targeting the adenosine receptor family and beyond. The self-validating nature of the described experimental workflows, from synthesis to biological evaluation, ensures a robust and reliable path for drug discovery endeavors.

References

  • Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. (2017). ResearchGate. [Link]

  • Adenosine A2A Receptor Assay. Innoprot. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. National Institutes of Health. [Link]

  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. ACS Publications. [Link]

  • Antagonists of the human adenosine A(2A) receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d] pyrimidines and 6-arylpurines. ResearchGate. [Link]

  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. National Institutes of Health. [Link]

  • Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease. PubMed. [Link]

  • Adenosine A2A Receptor Functional HEK293 Cell Line. BPS Bioscience. [Link]

  • In vitro evolution of adenosine A2A receptor based on an antagonist binding using ribosome display. ChemRxiv. [Link]

  • Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. ResearchGate. [Link]

  • Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Annex Publishers. [Link]

  • Analysis of adenosine A2A receptors by radioligand binding assay in... ResearchGate. [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]

  • N-Alkylation of Opiates.
  • Discovery and characterization of a novel triple A1/A2a/A2b adenosine receptor antagonist for cancer immunotherapy. AACR Journals. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers. [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. PubMed Central. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands. PubMed. [Link]

  • Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. National Institutes of Health. [Link]

  • Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline. PubMed. [Link]

  • Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. National Institutes of Health. [Link]

  • Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline. National Institutes of Health. [Link]

  • Quantification of the in vivo potency of the adenosine A2 receptor antagonist 8-(3-chlorostyryl)caffeine. PubMed. [Link]

Sources

Application Notes and Protocols: 8-Bromotheobromine as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromotheobromine, a halogenated derivative of the naturally occurring methylxanthine theobromine, serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom at the C8 position and a nucleophilic nitrogen at the N1 position, offers a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. This guide provides an in-depth exploration of 8-bromotheobromine's synthetic utility, detailing its preparation and subsequent application in key chemical transformations such as N-alkylation and palladium-catalyzed cross-coupling reactions. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides robust, step-by-step protocols to empower researchers in their drug development endeavors.

Introduction: The Strategic Advantage of the Xanthine Scaffold

Xanthine and its derivatives, including theophylline, caffeine, and theobromine, are a class of purine alkaloids with a long history in pharmacology.[1] These molecules are well-known for their diverse physiological effects, which stem from their activity as non-selective phosphodiesterase inhibitors and adenosine receptor antagonists.[2] In the quest for more potent and selective therapeutic agents, chemists have extensively modified the xanthine core. The introduction of a bromine atom at the C8 position of theobromine (3,7-dimethylxanthine) creates 8-bromotheobromine, a strategically functionalized molecule that unlocks a vast chemical space for drug design.

The C8-bromo substituent is not merely a placeholder; it is a versatile chemical handle that enables two primary avenues of molecular diversification:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the adjacent carbonyl groups and nitrogen atoms makes the C8 position susceptible to substitution by various nucleophiles.

  • Metal-Catalyzed Cross-Coupling: The C-Br bond provides a reactive site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[3]

Simultaneously, the acidic N-H proton at the N1 position allows for selective functionalization through alkylation, acylation, or other substitution reactions. This dual reactivity makes 8-bromotheobromine an exceptionally valuable building block for creating libraries of compounds targeted at various biological receptors, such as adenosine receptors (critical in neurological disorders and inflammation) and receptor tyrosine kinases like VEGFR-2 (implicated in cancer angiogenesis).[4][5]

Preparation of the Key Intermediate: 8-Bromotheobromine

The journey into the synthetic utility of 8-bromotheobromine begins with its efficient preparation from its inexpensive and readily available precursor, theobromine. The most common method involves electrophilic bromination at the C8 position.

Protocol 2.1: Synthesis of 8-Bromotheobromine

Mechanistic Insight: This reaction is an electrophilic aromatic substitution on the electron-rich imidazole ring of the purine system. The C8 position is the most activated site for this transformation. The reaction is typically performed in a suitable solvent with a source of electrophilic bromine, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS).

Materials:

  • Theobromine

  • Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid, chloroform)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, suspend theobromine (1.0 eq.) in the chosen solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1.1 eq.) in the same solvent to the stirred suspension via a dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine (the red-brown color will disappear).

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • The product, 8-bromotheobromine, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities.

    • Dry the product under vacuum to yield 8-bromotheobromine as a white to off-white solid.

Key Synthetic Transformations and Protocols

Once synthesized, 8-bromotheobromine is ready to be employed in a variety of powerful synthetic transformations. The following sections detail protocols for two of the most important reaction classes.

N-Alkylation at the N1 Position

Mechanistic Insight: The N-H proton on the imidazole ring of theobromine is acidic (pKa ≈ 10). A suitable base can deprotonate this position to generate a nucleophilic anion. This anion then readily participates in a classic Sₙ2 reaction with an alkyl halide electrophile.[6] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base without solvating the nucleophilic anion, thereby accelerating the Sₙ2 reaction.[7]

N_Alkylation_Workflow A Setup: Suspend 8-bromotheobromine in DMF B Add Base (e.g., K₂CO₃) A->B Deprotonation C Add Alkyl Halide (R-X) (1.1 eq.) B->C Sₙ2 Attack D Heat Reaction (e.g., 60-80 °C) C->D Reaction E Monitor by TLC/LC-MS D->E In-Process Control F Work-up: Quench, Extract E->F Completion G Purification: Column Chromatography F->G Isolation H N1-Alkyl-8-bromotheobromine (Final Product) G->H Pure Compound

Caption: Workflow for the N1-Alkylation of 8-bromotheobromine.
Protocol 3.1.1: General Procedure for N1-Alkylation

Materials:

  • 8-Bromotheobromine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reactant Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 8-bromotheobromine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Electrophile Addition: Add the alkyl halide (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Pay attention to the consumption of the starting material and the appearance of a new, less polar spot.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[9] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 8-bromotheobromine to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.[10]

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be optimized for different substrates.[3]

Suzuki_Workflow A Setup: Combine 8-bromotheobromine, boronic acid, base, & solvent B Degas Mixture (N₂ or Ar purge) A->B Inert Atmosphere C Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C Catalysis D Heat to Reflux (e.g., 85-100 °C) C->D Reaction E Monitor by TLC/LC-MS D->E In-Process Control F Work-up: Filter, Extract E->F Completion G Purification: Recrystallization or Chromatography F->G Isolation H 8-Aryl-theobromine (Final Product) G->H Pure Compound

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.1: Synthesis of 8-Phenyltheobromine

Materials:

  • 8-Bromotheobromine (1.0 eq.)

  • Phenylboronic acid (1.2-1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.)

  • Aqueous sodium carbonate solution (2 M) or potassium carbonate

  • Solvent system (e.g., Toluene, 1,4-Dioxane, or DME/Water)

  • Round-bottom flask, condenser, nitrogen/argon inlet

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, combine 8-bromotheobromine (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen solvent (e.g., toluene).

  • Inert Atmosphere: Add the aqueous sodium carbonate solution (2.0 eq.). Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), to the flask.

  • Reaction: Heat the mixture to reflux (typically 85-110 °C depending on the solvent) under a nitrogen atmosphere.

  • Monitoring: Follow the reaction's progress by TLC. The disappearance of the 8-bromotheobromine spot and the appearance of a new, often UV-active, product spot indicates the reaction is proceeding.[11]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to afford pure 8-phenyltheobromine.

Data Presentation: Scope of the Suzuki-Miyaura Reaction

The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the C8 position. The table below summarizes representative examples found in the literature for related 8-bromopurine systems, demonstrating the broad applicability of this method.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid8-Phenyl-theobromine derivative~85%
24-Fluorophenylboronic acid8-(4-Fluorophenyl)-theobromine derivative~88%
33-Nitrophenylboronic acid8-(3-Nitrophenyl)-theobromine derivative~90%
4Vinylboronic acid8-Vinyl-theobromine derivative~75%
Yields are representative and adapted from studies on similar 8-bromopurine scaffolds. Actual yields may vary based on specific reaction conditions and substrates.[3]

Case Study: Synthesis of VEGFR-2 Inhibitors

The strategic application of 8-bromotheobromine's precursors is powerfully illustrated in the development of novel anticancer agents. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5] Inhibiting this receptor is a validated strategy in oncology. Recent studies have shown that the theobromine scaffold can be elaborated to produce potent VEGFR-2 inhibitors.[5]

The synthesis often begins with N1-alkylation of theobromine, followed by functionalization that can be conceptually extended from an 8-bromo intermediate.

VEGFR2_Synthesis A Theobromine (Starting Material) B N1-Alkylation (e.g., with Chloroacetamide derivative) A->B Step 1 C Key Intermediate (e.g., N1-Acetamido-theobromine) B->C Formation D Condensation with Hydrazide derivative C->D Step 2 E Final Product (VEGFR-2 Inhibitor) D->E Final Step

Caption: Simplified synthetic logic for creating theobromine-based VEGFR-2 inhibitors.

This synthetic strategy highlights how the xanthine core can be systematically modified at key positions to interact with the ATP-binding pocket of VEGFR-2, leading to potent inhibition of its kinase activity and demonstrating the immense potential of intermediates like 8-bromotheobromine in targeted drug discovery.[5]

Conclusion

8-Bromotheobromine is more than just a halogenated derivative; it is a powerful and versatile platform for innovation in drug discovery. Its dual reactivity at the N1 and C8 positions provides chemists with a reliable and efficient means to generate vast libraries of novel compounds. The robust and well-understood protocols for N-alkylation and Suzuki-Miyaura coupling detailed in this guide serve as a foundation for the synthesis of next-generation therapeutics, from adenosine receptor modulators for neurological diseases to kinase inhibitors for oncology. As the demand for selective and potent small molecules continues to grow, the strategic application of key intermediates like 8-bromotheobromine will remain a cornerstone of successful drug development programs.

References

  • (Bioorganic & Medicinal Chemistry)

  • (IOP Conference Series: Materials Science and Engineering)

  • (BenchChem)

  • (Journal of Medicinal Chemistry)

  • (RSC Medicinal Chemistry)

  • (Journal of Visualized Experiments)

  • (Google Patents)

  • (Journal of Medicinal Chemistry)

  • (Journal of Medicinal Chemistry)

  • (Google Patents)

  • (ResearchGate)

  • (Wikipedia)

  • (Synthesis)

  • (RSC Advances)

  • (RSC Advances)

  • (Molecules)

  • (Scientific Reports)

  • (MDPI)

  • (TCI Chemicals)

Sources

Applications of 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the role of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as 8-Bromotheophylline, in contemporary drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, from its foundational mechanism of action to its use as a versatile scaffold in medicinal chemistry, complete with detailed experimental protocols.

Foundational Profile: Understanding 8-Bromotheophylline

This compound, or 8-Bromotheophylline, is a halogenated derivative of theophylline, a member of the xanthine class of compounds.[1] Its structure is notable for the bromine atom at the C8 position, which significantly influences its biological activity and chemical reactivity, making it a valuable molecule in pharmaceutical research.[1][2]

Table 1: Chemical and Physical Properties of 8-Bromotheophylline

PropertyValue
IUPAC Name 8-Bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Synonyms 8-Bromotheophylline, Bromotheophylline
CAS Number 10381-75-6[1][3]
Molecular Formula C₇H₇BrN₄O₂[1][3]
Molar Mass 259.06 g/mol [3][4]
Appearance White powder[1]
Melting Point 315 - 320 °C[1]
Core Mechanism of Action: Adenosine Receptor Antagonism

The primary and most well-characterized mechanism of action for 8-Bromotheophylline is its role as an adenosine receptor antagonist.[3][5] Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[6][7]

8-Bromotheophylline primarily acts as an antagonist at the A₁ adenosine receptor.[3] The A₁ receptor, when activated by adenosine, typically couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[7] By blocking adenosine from binding, 8-Bromotheophylline prevents this signaling cascade, thereby reversing the effects of adenosine in target tissues. This antagonistic activity is central to its diuretic effects and its utility in studying physiological systems where adenosine plays a key regulatory role.[3][4]

Adenosine_Signaling_Inhibition cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Adenosine Adenosine Adenosine->A1R Binds & Activates Bromotheophylline 8-Bromotheophylline (Antagonist) Bromotheophylline->A1R Binds & Blocks ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Decreased Neuronal Firing) cAMP->Response Mediates

Caption: Inhibition of A1 Adenosine Receptor Signaling by 8-Bromotheophylline.

Applications in Drug Discovery

The utility of 8-Bromotheophylline in drug discovery is twofold: it serves as a foundational scaffold for the synthesis of novel compounds and as a pharmacological tool to probe biological systems.

A Versatile Scaffold for Medicinal Chemistry

The true power of 8-Bromotheophylline lies in its role as a key intermediate for chemical synthesis.[1] The bromine atom at the C8 position is a versatile chemical handle, allowing for a wide range of substitution reactions to create novel derivatives. This enables medicinal chemists to explore new chemical space and develop compounds with tailored pharmacological profiles.

Key Synthetic Transformations:

  • Nucleophilic Substitution: The C8-bromo group can be displaced by various nucleophiles, particularly amines, to introduce diverse side chains. This approach has been used to synthesize compounds targeting serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) for potential treatment of CNS disorders like anxiety and depression.[8]

  • Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Sonogashira couplings can be performed at the C8 position to introduce aryl, heteroaryl, or alkynyl groups, significantly expanding molecular diversity.

  • Alkylation at N7: The purine ring can be further modified, for instance, by alkylation at the N7 position, to create more complex structures. This has been explored in the synthesis of anticancer agents.[9][10]

This synthetic tractability allows for the systematic modification of the purine core to optimize potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.

Drug_Discovery_Workflow Start 8-Bromotheophylline (Starting Scaffold) Synthesis Chemical Modification (e.g., C8 Substitution, N7 Alkylation) Start->Synthesis Library Compound Library (Novel Derivatives) Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound (Shows desired activity) Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Workflow using 8-Bromotheophylline as a scaffold in drug discovery.

A Pharmacological Tool for Target Validation

As a well-defined adenosine A₁ receptor antagonist, 8-Bromotheophylline is an invaluable tool for basic research. It can be used in both in vitro and in vivo experiments to:

  • Elucidate the physiological and pathophysiological roles of adenosine A₁ receptors.

  • Validate the adenosine signaling pathway as a potential drug target for various conditions.

  • Serve as a reference compound or positive control in screening assays designed to find new adenosine receptor modulators.

For example, its ability to reverse ethanol-induced inhibition of fetal breathing movements in animal models points to a role for adenosine A₁ receptors in this process, highlighting a potential therapeutic avenue.[11]

Experimental Protocols

The following protocols provide standardized methods for utilizing 8-Bromotheophylline in a research setting.

Protocol 1: In Vitro Adenosine A₁ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the adenosine A₁ receptor, using 8-Bromotheophylline as a reference compound.

1. Objective: To measure the inhibitory constant (Kᵢ) of a test compound against the adenosine A₁ receptor.

2. Materials:

  • Cell membranes expressing human adenosine A₁ receptors.

  • Radioligand: [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a high-affinity A₁ antagonist.

  • Non-specific binding control: 8-Cyclopentyltheophylline (CPT).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 8-Bromotheophylline (for reference curve).

  • Test compounds.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, glass fiber filters.

3. Methodology:

  • Compound Preparation: Prepare serial dilutions of 8-Bromotheophylline and test compounds in the assay buffer. A typical concentration range for 8-Bromotheophylline would be 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • Test compound or reference compound (8-Bromotheophylline)

    • [³H]DPCPX (at a final concentration close to its K₋ value, e.g., 1 nM)

    • Cell membranes (e.g., 20-40 µg protein per well)

  • Controls:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of an unlabeled antagonist like CPT (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 90-120 minutes to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: Synthesis of an 8-Amino-Theophylline Derivative

This protocol provides a representative example of how 8-Bromotheophylline is used as a synthetic intermediate.

1. Objective: To synthesize an 8-amino derivative via nucleophilic aromatic substitution.

2. Reaction Scheme: 8-Bromotheophylline + R-NH₂ → 8-(R-amino)-theophylline + HBr

3. Reagents and Equipment:

  • 8-Bromotheophylline

  • A primary or secondary amine (e.g., benzylamine)

  • Solvent: N,N-Dimethylformamide (DMF) or a high-boiling alcohol like n-butanol.

  • Base (optional, to scavenge HBr): Potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Equipment for purification (e.g., column chromatography) and analysis (TLC, NMR, MS).

4. Step-by-Step Procedure:

  • To a round-bottom flask, add 8-Bromotheophylline (1.0 eq).

  • Add the chosen amine (1.1 - 1.5 eq) and a base such as K₂CO₃ (2.0 eq).

  • Add the solvent (e.g., DMF) to dissolve/suspend the reagents.

  • Attach a condenser and heat the reaction mixture with stirring (e.g., 100-120 °C) for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired 8-amino-theophylline derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a cornerstone molecule in drug discovery. Its inherent activity as an adenosine receptor antagonist provides a solid foundation for its use as a pharmacological tool. More significantly, its chemical structure, featuring a reactive C8-bromo group, establishes it as an exceptionally versatile scaffold for medicinal chemists. The ability to readily generate diverse libraries of novel purine derivatives has led to the discovery of compounds with potential applications in CNS disorders, respiratory diseases, and oncology, cementing the enduring importance of 8-Bromotheophylline in the quest for new therapeutics.[1][8][10]

References

  • Wikipedia. 8-Bromotheophylline. [Online] Available at: [Link]

  • Wikipedia. Adenosine receptor antagonists. [Online] Available at: [Link]

  • Veretenina, A.A., & Vasylyev, D.A. (2021). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine-2,6-dione derivatives. Journal of Life Sciences and Medical Technologies, 2(1).
  • Pharmacompass. 8-Bromotheophylline | Drug Information, Uses, Side Effects. [Online] Available at: [Link]

  • Can, N., et al. (2020).
  • Mohamed, M.S., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Shahzadi, I., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
  • Banting, L.K., et al. (1999). The adenosine A(1)
  • Taylor & Francis Online. Adenosine receptor antagonist – Knowledge and References. [Online] Available at: [Link]

Sources

Role of 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione as an adenosine receptor antagonist

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 8-Bromotheophylline as an Adenosine Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as 8-Bromotheophylline, as a research tool for studying adenosine receptor antagonism. It delves into the underlying pharmacology, provides detailed experimental protocols for its characterization, and offers insights into data interpretation and best practices.

Section 1: Foundational Concepts and Mechanism of Action

Chemical Profile and Nomenclature

8-Bromotheophylline is a xanthine derivative, a class of compounds that includes caffeine and theophylline.[1] Its primary role in a research context is as an antagonist of adenosine receptors.[2] While sometimes sold commercially as part of a mixture called pamabrom for its diuretic properties,[3][4][5] its utility in the laboratory stems from its ability to block the physiological effects of adenosine.

PropertyValue
IUPAC Name 8-Bromo-1,3-dimethyl-7H-purine-2,6-dione
Synonyms 8-Bromotheophylline, 8-Bromo-1,3-dimethylxanthine
CAS Number 10381-75-6
Molecular Formula C₇H₇BrN₄O₂
Molar Mass 259.06 g/mol
The Adenosine Signaling System

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes.[6] Its effects are mediated by four distinct G-protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[7] These receptors are coupled to different G-proteins, leading to opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[8][9]

  • A₁ and A₃ Receptors: These receptors typically couple to inhibitory G-proteins (Gᵢ/ₒ). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9]

  • A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G-proteins (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8][9]

Understanding this dualistic signaling is fundamental to designing and interpreting experiments involving adenosine receptor antagonists.

Mechanism of Action of 8-Bromotheophylline

As a xanthine-based antagonist, 8-Bromotheophylline functions by competitively binding to adenosine receptors, thereby preventing the endogenous ligand, adenosine, from binding and initiating downstream signaling. By occupying the receptor's binding site, it can block both the Gᵢ/ₒ-mediated decrease and the Gₛ-mediated increase in cAMP, depending on the receptor subtype present in the experimental system. While it is often cited as an A₁ receptor antagonist,[2] like many classical xanthines, it can exhibit activity across multiple adenosine receptor subtypes, making empirical determination of its effects in a specific system crucial.[10]

cluster_A1A3 A1 & A3 Receptor Pathway cluster_A2A2B A2A & A2B Receptor Pathway cluster_antagonist A1A3 A1 / A3 Receptors Gi Gᵢ/ₒ Protein A1A3->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_down ↓ cAMP AC_inhibit->cAMP_down A2A2B A2A / A2B Receptors Gs Gₛ Protein A2A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_up ↑ cAMP AC_stimulate->cAMP_up Antagonist 8-Bromotheophylline (Antagonist) Antagonist->A1A3 Blocks Antagonist->A2A2B Blocks Adenosine Adenosine Adenosine->A1A3 Activates Adenosine->A2A2B Activates

Figure 1: Adenosine Receptor Signaling Pathways.

Section 2: Applications and Experimental Design

Key Research Applications

The antagonism of adenosine receptors by 8-Bromotheophylline makes it a valuable tool in several research areas:

  • Cardiovascular Research: Investigating the role of adenosine in regulating heart rate, contractility, and vascular tone. It can be used in models of cardiac ischemia and blood pressure regulation.[11]

  • Neuroscience: Exploring the neuromodulatory effects of adenosine in the central nervous system, including its influence on neurotransmitter release, neuronal excitability, and sleep.[6]

  • Respiratory & Inflammation Research: Studying the contribution of adenosine to inflammatory processes, particularly in the airways. Xanthines have a long history in asthma treatment, and 8-Bromotheophylline can be used to probe the adenosine-related mechanisms in models of allergic airway disease.[12][13]

Solubility and Preparation for Experimental Use

Proper handling and solubilization are critical for obtaining reliable and reproducible data.

  • Solubility: 8-Bromotheophylline is sparingly soluble in water. For in vitro experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.

  • Stock Solution Preparation (Example): To prepare a 10 mM stock solution, dissolve 2.59 mg of 8-Bromotheophylline in 1 mL of DMSO. Vortex until fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality and Best Practice: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤0.5%) and be consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Section 3: Core Experimental Protocols

Protocol 1: In Vitro Functional Antagonism via cAMP Assay

Scientific Rationale: This protocol determines the functional potency of 8-Bromotheophylline by measuring its ability to inhibit agonist-induced changes in intracellular cAMP. It is the most direct way to confirm antagonism at Gₛ- or Gᵢ-coupled adenosine receptors.[14] The assay is performed in cells expressing the target adenosine receptor subtype. For A₂ₐ/A₂ₑ receptors, the antagonist will reduce an agonist-stimulated increase in cAMP. For A₁/A₃ receptors, the assay is typically run in the presence of forskolin (an adenylyl cyclase activator) to create a measurable cAMP signal; the agonist then reduces this signal, and the antagonist blocks that reduction.[15]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human adenosine receptor of interest (e.g., A₁ or A₂ₐ).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS).

  • 8-Bromotheophylline.

  • Adenosine receptor agonist (e.g., NECA for broad-spectrum, CGS-21680 for A₂ₐ-selective).[13][16]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).[17][18]

  • White, clear-bottom 96-well or 384-well plates.

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 8-Bromotheophylline in assay buffer containing a fixed concentration of PDE inhibitor. Also prepare a solution of the agonist at a concentration that elicits ~80% of its maximal response (EC₈₀).

  • Antagonist Incubation: Wash the cells with assay buffer and then add the 8-Bromotheophylline dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C. Include wells for vehicle control (no antagonist) and maximum stimulation (no antagonist).

  • Agonist Stimulation: Add the EC₈₀ concentration of the agonist to all wells except the basal control. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[15]

  • Data Analysis: Normalize the data with the basal control as 0% and the agonist-only control as 100%. Plot the normalized response against the logarithm of the 8-Bromotheophylline concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare Prepare serial dilutions of 8-Bromotheophylline Incubate1->Prepare PreIncubate Pre-incubate cells with 8-Bromotheophylline Prepare->PreIncubate Stimulate Stimulate with Adenosine Agonist (EC80) PreIncubate->Stimulate Detect Lyse cells & detect cAMP (e.g., HTRF) Stimulate->Detect Analyze Normalize data & calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Workflow for cAMP Functional Assay.
Protocol 2: Ex Vivo Assessment of Vasoactivity in Isolated Aortic Rings

Scientific Rationale: This ex vivo model is a classic pharmacology preparation used to assess the functional effects of compounds on vascular tissue.[19] Adenosine can induce either vasodilation (often via A₂ₐ receptors on endothelial and smooth muscle cells) or vasoconstriction. This assay allows the researcher to quantify the ability of 8-Bromotheophylline to antagonize these effects in a physiologically relevant system.[20]

Materials:

  • Laboratory animal (e.g., male Wistar rat or New Zealand white rabbit).

  • Krebs-Henseleit Solution (KHS).

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Dissection instruments.

  • Isometric force transducer and organ bath system.

  • Phenylephrine (PE) or KCl for pre-contraction.

  • Adenosine or a selective agonist.

  • 8-Bromotheophylline.

Step-by-Step Procedure:

  • Tissue Preparation: Humanely euthanize the animal and carefully dissect the thoracic aorta. Place it in ice-cold KHS.[21]

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.[22]

  • Mounting: Mount the aortic rings in the organ baths filled with KHS, maintained at 37°C and continuously bubbled with carbogen. Connect the rings to the force transducers.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a stable resting tension, replacing the KHS every 15-20 minutes.

  • Viability and Endothelial Integrity Check: Contract the rings with KCl to check for viability. After washout, pre-contract with an α-agonist like phenylephrine (PE) and then add acetylcholine (ACh) to confirm endothelial integrity (a relaxation response indicates a healthy endothelium).[20]

  • Antagonism Protocol: After washout and re-equilibration, incubate a set of rings with a fixed concentration of 8-Bromotheophylline (or vehicle) for 30-60 minutes.

  • Concentration-Response Curve: Pre-contract all rings with PE. Once a stable contraction is achieved, add cumulative concentrations of adenosine to generate a concentration-response curve for relaxation (or further contraction).

  • Data Analysis: Plot the percentage of relaxation against the log concentration of adenosine for both vehicle- and 8-Bromotheophylline-treated rings. An antagonist will cause a rightward shift in the concentration-response curve. The magnitude of this shift can be used to calculate the antagonist's affinity (pA₂ value).

Start Start Dissect Dissect thoracic aorta Start->Dissect Prepare Prepare 2-3 mm rings Dissect->Prepare Mount Mount rings in organ bath system Prepare->Mount Equilibrate Equilibrate under tension Mount->Equilibrate Check Check viability (KCl) & endothelial integrity (PE + ACh) Equilibrate->Check Incubate Incubate with 8-Bromotheophylline or vehicle Check->Incubate Contract Pre-contract with Phenylephrine (PE) Incubate->Contract CRC Generate cumulative concentration-response curve to Adenosine Contract->CRC Analyze Analyze curve shift (pA2) CRC->Analyze End End Analyze->End

Figure 3: Workflow for Isolated Aortic Ring Assay.
Protocol 3: In Vivo Evaluation in a Murine Model of Allergic Asthma

Scientific Rationale: Mouse models of allergic asthma are invaluable for studying the key features of the human disease, including airway hyperresponsiveness (AHR), inflammation, and airway remodeling.[23][24] Given the use of xanthines in asthma, this model provides a platform to test if the adenosine-antagonist effects of 8-Bromotheophylline can mitigate asthma-like pathology in vivo.[25]

Materials:

  • BALB/c or C57BL/6 mice.

  • Allergen (e.g., Ovalbumin - OVA).

  • Adjuvant (e.g., Alum).

  • Methacholine (MCh) for AHR assessment.

  • Whole-body plethysmograph or forced oscillation system (e.g., FlexiVent).

  • 8-Bromotheophylline formulation for in vivo administration (e.g., intraperitoneal injection).

Step-by-Step Procedure:

  • Sensitization: Sensitize mice via intraperitoneal (i.p.) injection of OVA emulsified in Alum on days 0 and 14.[26]

  • Allergen Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized OVA solution (or via intranasal/intratracheal administration). Control groups receive saline (PBS).

  • Drug Administration: Administer 8-Bromotheophylline or vehicle control at a predetermined dose and route (e.g., i.p.) at a set time before each allergen challenge.

  • Measurement of Airway Hyperresponsiveness (AHR): 24-48 hours after the final challenge, assess AHR.[27] Place the mice in a whole-body plethysmograph and measure the baseline Penh (Enhanced Pause). Expose them to increasing concentrations of nebulized methacholine and record the change in Penh.[26]

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, humanely euthanize the mice and perform a bronchoalveolar lavage to collect airway fluid.

  • BAL Fluid Analysis: Centrifuge the BAL fluid to pellet the cells. Count the total number of cells and perform a differential cell count (e.g., eosinophils, neutrophils) on a stained cytospin slide. The supernatant can be used for cytokine analysis (e.g., IL-4, IL-5, IL-13).

  • Data Analysis: Compare the MCh dose-response curves between the different treatment groups. Analyze the total and differential cell counts in the BAL fluid using appropriate statistical tests (e.g., ANOVA). A successful antagonist effect would be demonstrated by a reduction in AHR and inflammatory cell influx.

Section 4: Data Interpretation and Best Practices

  • Off-Target Effects: Be aware that high concentrations of xanthine derivatives can inhibit phosphodiesterases (PDEs), which would also increase cAMP levels, independent of adenosine receptor antagonism.[13] It is crucial to use concentrations that are selective for adenosine receptors and to consider control experiments to rule out significant PDE inhibition.

  • Pharmacokinetics: When transitioning from in vitro to in vivo studies, the pharmacokinetic properties of 8-Bromotheophylline, such as absorption, distribution, metabolism, and elimination, must be considered to design an effective dosing regimen.[4][28][29]

  • Self-Validation: Each protocol contains internal controls. In the cAMP assay, the agonist-only and basal wells validate the cellular response. In the aortic ring assay, the KCl and ACh responses validate tissue viability and integrity. In the animal model, the OVA-sensitized/challenged group receiving vehicle serves as the positive control for the disease phenotype.

Section 5: References

  • Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences, 64(12), 1471-1483. [Link]

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552. [Link]

  • Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery, 7(9), 759-770. [Link]

  • Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical & Experimental Allergy, 37(7), 973-988. [Link]

  • Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic experimental protocols. Methods, 45(3), 238-244. [Link]

  • Cunha, R. A. (2001). Adenosine as a neuromodulator and as a homeostatic regulator in the nervous system: different roles, different sources and different receptors. Neurochemistry International, 38(2), 107-125. [Link]

  • Sun, B., & Kour, N. (2016). Purinergic autoregulatory signaling in macrophages. Frontiers in Immunology, 7, 71. [Link]

  • PubChem. (n.d.). Bromotheophylline. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 8-Bromotheophylline. [Link]

  • DrugBank. (n.d.). 8-Bromotheophylline. [Link]

  • Kumar, R. K., Herbert, C., & Foster, P. S. (2012). Murine model of allergen induced asthma. Journal of Visualized Experiments, (63), e3771. [Link]

  • Kips, J. C., Anderson, G. P., & Pauwels, R. A. (2003). Aspiration and asthma: a dangerous liaison? American Journal of Respiratory and Critical Care Medicine, 168(6), 628-629. [Link]

  • Fahy, J. V. (2001). Airway hyperresponsiveness in asthma: lessons from in vitro model systems and animal models. European Respiratory Journal, 18(35 suppl), 18s-26s. [Link]

  • van der Tuin, J., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1359-1369. [Link]

  • Holbert, J. M., et al. (1955). Some new soluble salts of 8-bromotheophylline. Journal of the American Pharmaceutical Association, 44(7), 398-400. [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]

  • protocols.io. (n.d.). Aortic ring assay. [Link]

  • Jove. (2023). Aortic Ring Assay. [Link]

  • Sorci-Thomas, M. G., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100806. [Link]

  • Garrett, M. R., et al. (2010). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Physiological Genomics, 42A(1), 12-20. [Link]

  • Ortiz, M. I., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Journal of Bioequivalence Studies, 3(1), 101. [Link]

  • Ortiz, M. I., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Doherty, J. E., & Beard, O. W. (1953). A study of diuretic action of pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) in cardiac failure. American Heart Journal, 46(2), 288-290. [Link]

  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Pamabrom. [Link]

  • Annex Publishers. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. [Link]

  • PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. National Center for Biotechnology Information. [Link]

  • Chang, L. C., et al. (2006). 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Journal of Medicinal Chemistry, 49(10), 2861-2867. [Link]

  • Daly, J. W., et al. (1985). Structure-activity relationships for theophylline and its analogues at adenosine receptors. Life Sciences, 37(23), 2271-2281. [Link]

  • Spicuzza, L., et al. (2001). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, 134(6), 1163-1170. [Link]

  • MedTigo. (n.d.). bromotheophylline. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. [Link]

  • S.W. ChemiLab. (n.d.). 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • Bissonnette, J. M., et al. (1999). The adenosine A(1)-receptor antagonist 8-CPT reverses ethanol-induced inhibition of fetal breathing movements. Journal of Applied Physiology, 87(4), 1333-1338. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound. Our goal is to equip you with the knowledge to confidently handle this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

This compound, a xanthine derivative, is known to have limited solubility in aqueous solutions and some common organic solvents. Based on data from similar compounds like 8-Bromo-3-methyl-xanthine, it is expected to be slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2][3] A safety data sheet for a related compound also indicates solubility in a mixture of methanol and acetonitrile, as well as in alkaline solutions.[4]

Table 1: Reported Solubility of a Structurally Similar Compound (8-Bromo-3-methyl-xanthine)

SolventReported Solubility
DMFSlightly Soluble[1][2][3]
DMSOSlightly Soluble[1][2][3]

It is crucial to experimentally determine the solubility of this compound in your specific solvent system and conditions.

Q2: I am having trouble dissolving the compound in my desired aqueous buffer. What are my initial troubleshooting steps?

Difficulty in dissolving this compound in aqueous buffers is a common challenge. The following workflow outlines a systematic approach to address this issue.

G cluster_0 Initial Troubleshooting Workflow A Start: Undissolved Compound in Aqueous Buffer B Step 1: pH Adjustment Is the compound acidic or basic? A->B C If acidic, increase pH. If basic, decrease pH. B->C Analyze pKa D Step 2: Gentle Heating Can the compound withstand moderate heat? C->D E Apply gentle heat (e.g., 37-50°C) with stirring. D->E Yes F Step 3: Sonication Is mechanical energy an option? D->F No E->F G Use a sonicator bath to aid dissolution. F->G Yes I Further Troubleshooting Required F->I No H Success: Compound Dissolved G->H Check for dissolution G->I Still undissolved

Caption: Initial troubleshooting workflow for aqueous solubility.

The predicted pKa of the related 8-Bromo-3-methyl-xanthine is around 7.65.[1][3] This suggests that this compound may have acidic properties. Therefore, carefully increasing the pH of the aqueous buffer with a suitable base (e.g., NaOH) could significantly enhance its solubility.

Troubleshooting Guides

Guide 1: Enhancing Solubility Using Co-solvents

When aqueous solubility remains a hurdle, the use of co-solvents is a standard and effective technique.[5] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for less polar compounds to dissolve.

Experimental Protocol: Co-solvent Titration

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Aqueous Buffer Preparation: Prepare your desired aqueous buffer at the final working concentration.

  • Co-solvent Titration: While vigorously stirring the aqueous buffer, slowly add small aliquots of the compound's stock solution.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, it indicates the solubility limit in that particular co-solvent/aqueous buffer ratio has been exceeded.

  • Optimization: Systematically vary the percentage of the co-solvent to find the optimal ratio that maintains the compound in solution without compromising the integrity of your experiment. It is often recommended to keep the final concentration of organic solvents low (typically <1%) in biological assays to avoid solvent-induced artifacts.

Table 2: Common Co-solvents for Enhancing Solubility

Co-solventPropertiesTypical Starting Concentration
DMSO Strong aprotic solvent, miscible with water.0.1 - 1% (v/v)
DMF Polar aprotic solvent, miscible with water.0.1 - 1% (v/v)
Ethanol Polar protic solvent, miscible with water.1 - 5% (v/v)
PEG 400 Polyethylene glycol, a non-ionic polymer, can increase solubility.1 - 10% (v/v)
Guide 2: Physical Modification Techniques for Solubility Enhancement

Physical modifications aim to increase the surface area of the solid compound, which can lead to a faster dissolution rate.[6][7]

Micronization and Nanonization

Reducing the particle size of a drug can increase its dissolution rate by increasing the surface area available for solvent interaction.[6][7]

  • Micronization: This process reduces the average particle diameter to the micrometer range.

  • Nanonization (Nanomilling): This technique further reduces particle size to the nanometer range, which can significantly improve the dissolution rate and bioavailability of poorly soluble compounds.[7][8]

These techniques require specialized equipment and are often employed during the drug development process.

G cluster_1 Particle Size Reduction Workflow A Start: Poorly Soluble Crystalline Compound B Physical Modification A->B C Micronization Reduces particle size to micrometers B->C D Nanonization Reduces particle size to nanometers B->D E Increased Surface Area C->E D->E F Enhanced Dissolution Rate E->F G Improved Bioavailability F->G

Caption: Workflow for improving solubility via particle size reduction.

Guide 3: Chemical Modification and Formulation Strategies

When intrinsic solubility is the primary limiting factor, chemical modifications or advanced formulation strategies may be necessary. These approaches are generally more complex and are often considered during later stages of drug development.

1. Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility.[9] Given the potential acidic nature of the purine ring, exploring the formation of salts with pharmaceutically acceptable bases could be a viable strategy.

2. Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[9][10] The drug can exist in an amorphous form within the carrier, which has higher energy and thus greater solubility than the crystalline form.

3. Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule within a hydrophilic shell, thereby increasing its apparent solubility in water.[5][6]

Advanced Troubleshooting

Q3: I've tried co-solvents and pH adjustment, but my compound still precipitates over time. What can I do?

Precipitation of a compound from a supersaturated solution is a common issue. Here are some advanced strategies to consider:

  • Use of Surfactants: Surfactants can stabilize the dissolved drug by forming micelles, which can prevent or slow down the process of precipitation.[9]

  • Polymeric Precipitation Inhibitors: Certain polymers can be added to the formulation to inhibit the nucleation and growth of drug crystals.

  • Kinetic Solubility vs. Thermodynamic Solubility: It's important to distinguish between kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution over a given time) and thermodynamic solubility (the true equilibrium solubility). For many applications, achieving a kinetically stable solution for the duration of the experiment is sufficient.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Catalent. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Patel, P., Serajuddin, A. T. M., & Patel, S. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1-6. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Retrieved from [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2185-2204. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:15371-15-0 | this compound. Retrieved from [Link]

  • Protheragen. (n.d.). 8-Bromo-3-methyl-xanthine. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. ResearchGate. Retrieved from [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]

  • PubChem. (n.d.). 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,3-Dimethyl-7-nitroso-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

Sources

Strategies to improve the yield of 8-bromotheobromine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-bromotheobromine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 8-bromotheobromine?

The most prevalent method is the direct electrophilic bromination of theobromine at the C8 position of the purine ring system. This is typically achieved by reacting theobromine with a suitable brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in an appropriate solvent like glacial acetic acid.[1][2] The C8 position is the most electron-rich and sterically accessible site on the imidazole portion of the xanthine core, making it the preferred target for electrophilic attack.

Q2: Why is the choice of solvent so critical for this reaction?

Theobromine is notoriously difficult to dissolve. It is only slightly soluble in water (about 330 mg/L) and most common organic solvents.[3] Glacial acetic acid is often the solvent of choice because it can protonate the basic nitrogen atoms in the theobromine molecule. This protonation increases the solubility of the starting material, allowing the reaction to proceed in a homogeneous phase, which is essential for achieving a good yield and reaction rate.

Q3: Which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents can be effective, but they offer a trade-off between reactivity and handling safety.

  • Elemental Bromine (Br₂): Highly reactive and effective, often leading to shorter reaction times. However, it is a hazardous, corrosive, and volatile liquid that requires careful handling in a well-ventilated fume hood.[4]

  • N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[4][5][6] It serves as a source of electrophilic bromine and is often preferred in modern syntheses to avoid the hazards of Br₂. While sometimes perceived as milder, its reactivity can be enhanced with catalytic additives if needed.[1] For most lab-scale preparations, NBS is the recommended starting point due to its safety profile.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[7] A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 7:3 v/v), can typically resolve the starting material (theobromine) from the product (8-bromotheobromine). The product should have a slightly different Rf value. By spotting the reaction mixture alongside a standard of the starting material, you can visually track the consumption of theobromine and the appearance of the new product spot.

Q5: What is the most common impurity, and how do I get rid of it?

The most common impurity is unreacted theobromine, due to its poor solubility and the reaction not going to completion.[7] Its polarity is very similar to the product, which can make separation challenging. The primary method for purification is recrystallization.[8][9][10] Dissolving the crude product in a hot solvent like ethanol or acetic acid and allowing it to cool slowly often yields pure crystals of 8-bromotheobromine, as the unreacted starting material may remain in the mother liquor. If recrystallization is ineffective, column chromatography is a viable but more labor-intensive alternative.[7]

Visualized Reaction and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

G cluster_mech Reaction Mechanism: Electrophilic Aromatic Substitution Theobromine Theobromine Intermediate Wheland Intermediate (Carbocation) Theobromine->Intermediate Attack on Electrophile (Slow Step) Br_plus Br+ Product 8-Bromotheobromine Intermediate->Product Deprotonation (Fast Step) H_plus H+ G start Start dissolve Dissolve Theobromine in Glacial Acetic Acid (with heating) start->dissolve add_reagent Slowly Add Brominating Agent (e.g., NBS) dissolve->add_reagent react Stir at Reaction Temp (e.g., 80-90°C) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench Reaction & Precipitate Product (e.g., add to ice water) monitor->workup Complete filter Filter Crude Solid workup->filter purify Purify by Recrystallization filter->purify dry Dry Final Product purify->dry end End dry->end

Caption: General experimental workflow for 8-bromotheobromine synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield 1. Incomplete dissolution of theobromine: The reaction cannot proceed if the starting material is not in solution. 2. Incorrect reaction temperature: Temperature may be too low for the reaction to initiate or proceed at a reasonable rate. 3. Degraded brominating agent: NBS can degrade over time if not stored properly.1. Ensure theobromine is fully dissolved in the hot acetic acid before adding the brominating agent. Gentle heating (up to 80-90°C) is usually required. 2. Maintain the reaction temperature within the optimal range (typically 80-100°C for bromination in acetic acid). 3. Use a fresh bottle of NBS. Pure NBS should be a white solid; a yellow or brown color indicates the presence of free bromine and potential degradation. [6]
Formation of Multiple Products or Dark Color 1. Over-bromination: Using a large excess of the brominating agent can lead to the formation of di-brominated species. 2. Side reactions: High temperatures for extended periods can cause decomposition, leading to colored impurities.1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the reagent portion-wise or as a solution dropwise to maintain control. 2. Avoid unnecessarily long reaction times. Once TLC indicates the consumption of starting material, proceed with the workup. [7]If the product is highly colored, consider adding activated charcoal during recrystallization.
Product Fails to Precipitate During Workup 1. Insufficient product formation: If the yield is very low, the product concentration may be below its solubility limit in the workup solvent. 2. Workup solvent volume is too high: Excessive dilution can keep the product dissolved.1. Confirm product formation via TLC. If none is present, revisit the reaction conditions. 2. Reduce the volume of the reaction mixture by partial evaporation of the acetic acid (under vacuum) before pouring it into ice water. This will increase the product concentration and promote precipitation.
Difficulty with Purification 1. Co-precipitation of starting material: Due to similar structures, theobromine can crystallize along with the product. [7] 2. Choosing the wrong recrystallization solvent: The solvent must dissolve the compound when hot but have low solubility for it when cold. [10]1. Perform a slow recrystallization. Rapid cooling often traps impurities. If the problem persists, column chromatography using a silica gel stationary phase and a gradient elution (e.g., hexane/ethyl acetate) is the next step. [7] 2. Test small batches of the crude product with different solvents (e.g., ethanol, methanol, isopropanol, acetic acid/water mixtures) to find the optimal system for recrystallization.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a proper laboratory setting with appropriate personal protective equipment (PPE).

Synthesis of 8-Bromotheobromine using NBS

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add theobromine (5.0 g, 27.8 mmol).

  • Dissolution: Add 50 mL of glacial acetic acid to the flask. Heat the mixture to 80-90°C with stirring until all the theobromine has completely dissolved.

  • Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (5.1 g, 28.6 mmol, 1.03 eq) in 25 mL of warm glacial acetic acid. Slowly add the NBS solution to the stirred theobromine solution over 15 minutes.

  • Reaction: Maintain the reaction mixture at 90°C. Monitor the progress of the reaction by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup and Precipitation: Once the reaction is complete (as indicated by the disappearance of the theobromine spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. A white or off-white precipitate should form.

  • Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold water (3 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol (20 mL) to aid in drying.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol or glacial acetic acid to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield is 70-85%.

Troubleshooting Logic Diagram

G start Reaction Complete? low_yield Problem: Low or No Yield start->low_yield No impure Problem: Impure Product start->impure Yes, but... good_yield Proceed to Purification start->good_yield Yes check_dissolution Was Theobromine Fully Dissolved? low_yield->check_dissolution check_tlc What does TLC show? impure->check_tlc check_temp Was Temp >80°C? check_dissolution->check_temp Yes improve_sol Solution: Ensure full dissolution before adding NBS check_dissolution->improve_sol No check_reagent Is NBS fresh? check_temp->check_reagent Yes increase_temp Solution: Increase temp to 80-90°C check_temp->increase_temp No new_reagent Solution: Use fresh NBS check_reagent->new_reagent No unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm streaking_dark Streaking or Dark Baseline check_tlc->streaking_dark optimize_purification Solution: Slow recrystallization or column chromatography unreacted_sm->optimize_purification use_charcoal Solution: Use activated charcoal during recrystallization streaking_dark->use_charcoal

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Wikipedia. (2024). Theobromine. [Link]

  • National Center for Biotechnology Information. (1991). Theobromine. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. (2024). N-Bromosuccinimide. [Link]

  • PubMed. (1998). The reaction mechanism of xanthine oxidase: evidence for two-electron chemistry rather than sequential one-electron steps. [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1993). Transformation reactions of the electron adducts of methyl derivatives of xanthine in aqueous solution by pulse radiolysis. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • YouTube. (2017). Extracting the theobromine from cocoa powder. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. [Link]

  • Google Patents. (2012). Theobromine production process.
  • Molecule of the Month. (2020). Theobromine. [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • CocoTerra. (2024). What is theobromine and how did it end up in my chocolate?[Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • PMC. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2023). Isolating Theobromine From Cocoa. [Link]

  • Google Patents. (2009). Theobromine production process.
  • SciELO México. (2014). Synthesis of Caffeine from Theobromine. [Link]

  • ResearchGate. (2015). Extraction Of Theobromine From Natural Source: Characterization And Optimization. [Link]

  • NIH. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • ResearchGate. (2011). The synthesis of acetic acid from methane via oxidative bromination, carbonylation, and hydrolysis. [Link]

  • Google Patents. (2014). Acetyl bromide synthesis production process.

Sources

Technical Support Center: A Guide to Overcoming Challenges in the Purification of 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during the purification of this xanthine derivative. Our approach is rooted in fundamental chemical principles and validated by field-proven methodologies to ensure you can achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions you might have about the compound and its purification.

Q1: What is this compound and what are its potential applications?

This compound is a brominated derivative of the xanthine scaffold. Xanthines are a class of purine alkaloids that include well-known compounds like caffeine and theophylline.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, often acting as antagonists for adenosine receptors.[2] The introduction of a bromine atom at the C8 position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[3]

Q2: What are the most common impurities I should expect in my crude product?

The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: A frequent impurity is the non-brominated precursor, 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theobromine), which can be challenging to separate due to its similar polarity.

  • Over-alkylated or Isomeric Products: Depending on the synthesis, alkylation can sometimes occur at different nitrogen positions on the purine ring, leading to isomeric impurities.[4][5]

  • Reagents and Catalysts: Residual reagents from the bromination or alkylation steps, as well as any catalysts used, may also be present.[3]

  • Degradation Products: Xanthine derivatives can be susceptible to degradation under harsh reaction or workup conditions.

Q3: Which analytical techniques are best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for assessing the purity of xanthine derivatives.[6][] A reversed-phase method, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, provides excellent resolution for separating the target compound from its impurities.[8][9] UV detection is commonly employed, as purine systems have strong chromophores.[9][10]

Q4: What are the essential safety precautions when handling this compound?

While specific toxicity data for this compound is not extensively published, it is prudent to handle it with the standard care afforded to all laboratory chemicals. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.

Part 2: Troubleshooting Guide for Purification

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: The isolated product is a persistent oil or a sticky solid that resists crystallization.

Question: After the reaction workup and removal of solvent, my product is an oil or a tacky solid that I cannot get to crystallize. What are the likely causes and how can I resolve this?

Answer: This is a common issue in organic synthesis, often stemming from the presence of impurities that disrupt the crystal lattice formation or residual high-boiling point solvents.[11]

  • Causality:

    • Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove completely and can trap your product in an oily state.

    • Impurities: The presence of even small amounts of impurities can act as "crystal poisons," significantly lowering the melting point and inhibiting crystallization.[3]

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry your product under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product has poor solubility, such as hexanes, diethyl ether, or a mixture of dichloromethane and cyclohexane.[11][12] This process involves adding the non-polar solvent to the oil and vigorously scratching the inside of the flask with a glass rod at the solvent-air interface. The mechanical agitation and the presence of a seed crystal (formed by scratching) can often initiate crystallization.

    • Purify via Column Chromatography: If trituration is unsuccessful, the presence of significant impurities is likely. In this case, purification by column chromatography is the recommended next step to isolate the pure compound before attempting crystallization again.[3][11]

Issue 2: My purified product is still contaminated with the starting material.

Question: My TLC and HPLC analyses consistently show the presence of the starting material (e.g., theobromine) in my product, even after attempting purification. How can I achieve better separation?

Answer: The co-elution or co-crystallization of the starting material with the product is a frequent challenge, primarily due to their similar polarities and structural resemblance.

  • Causality: The addition of a bromine atom increases the molecular weight but may not sufficiently alter the polarity to allow for easy separation from the non-brominated precursor.

  • Troubleshooting Strategies:

    • Optimize Column Chromatography:

      • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. For purine derivatives, solvent systems like dichloromethane/methanol or ethyl acetate/hexanes are good starting points.[3][13] Fine-tuning the gradient slope is crucial for resolving closely eluting compounds.

      • Stationary Phase: While silica gel is standard, if co-elution persists, consider using a different stationary phase. An amine-functionalized silica column can offer different selectivity for nitrogen-containing heterocycles.[13] Alternatively, reversed-phase chromatography (C18) can be very effective for separating xanthines.[8]

    • Refine Recrystallization Technique:

      • Solvent Selection: The key to successful recrystallization is choosing a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurity is either very soluble or insoluble at all temperatures.

      • Two-Solvent System: A two-solvent system can be highly effective. For instance, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or methanol), and then slowly add a hot anti-solvent (e.g., water or hexanes) until the solution becomes faintly cloudy.[3] Allowing this solution to cool slowly will often yield purer crystals.

Issue 3: I'm experiencing low recovery after column chromatography.

Question: My yield of the purified compound after column chromatography is significantly lower than expected. What could be causing this loss of product?

Answer: Low recovery can be attributed to several factors, ranging from the compound's properties to the chromatographic technique itself.

  • Causality:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the acidic silica gel.

    • Product Instability: The compound may be degrading on the silica gel column.

    • Improper Fraction Collection: Broad or tailing peaks can lead to collecting fractions that contain a mixture of the product and impurities, which may be discarded, thus lowering the overall yield.

    • Co-elution: If the product is not fully separated from an impurity, fractions may be discarded to improve purity at the expense of yield.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: If you suspect strong adsorption, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent. This can help to reduce tailing and improve the recovery of basic compounds like purines.[13]

    • Use an Alternative Stationary Phase: As mentioned previously, an amine-functionalized or C18 column can be a good alternative to standard silica gel.[13]

    • Optimize Eluent Composition: Ensure the solvent system is strong enough to elute your compound in a reasonable number of column volumes. If the compound is streaking, the eluent may be too non-polar.

    • Careful Fraction Analysis: Monitor the column elution closely using TLC or a UV detector and analyze fractions carefully before combining them.

Part 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase Preparation:

    • Solvent A: 0.025 M disodium phosphate solution, pH adjusted to 7.2.

    • Solvent B: Acetonitrile

    • Solvent C: Methanol

    • Prepare the final mobile phase by mixing Solvent A, B, and C in a ratio of 65:15:20 (v/v/v).[9]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C (or ambient)

    • Detection Wavelength: 270 nm[14]

  • Analysis: Run the sample and a blank (mobile phase). The purity can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying the title compound using silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Start the elution with a non-polar solvent system and gradually increase the polarity. A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5).[13]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Eluent System Gradient: Dichloromethane -> Dichloromethane/MethanolGood for separating compounds with moderate polarity differences.[13]
Modifier 0.1% Triethylamine (optional)Reduces peak tailing for basic compounds like purines.[13]

Protocol 3: Purification by Recrystallization

This protocol provides a step-by-step guide for recrystallizing the title compound.

  • Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable system (e.g., ethanol/water, methanol/water).[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent (if applicable): If using a two-solvent system, slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.[3]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Part 4: Visualization of Workflows

Diagram 1: Decision-Making Workflow for Purification Strategy

This diagram provides a logical path to selecting the most appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude Product Analysis (TLC/HPLC/NMR) crystallization_check Is the product a solid? start->crystallization_check impurity_check Are impurities significantly different in polarity? recrystallize Attempt Recrystallization impurity_check->recrystallize Yes column Perform Column Chromatography impurity_check->column No (Similar Polarity) crystallization_check->impurity_check Yes triturate Triturate with non-polar solvent crystallization_check->triturate No (Oily) purity_analysis Analyze Purity (HPLC/NMR) recrystallize->purity_analysis column->purity_analysis triturate->column end_product Pure Product purity_analysis->end_product

Caption: A decision tree for selecting a purification method.

Part 5: References

  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Agilent. Retrieved from

  • BenchChem. (2025). Common challenges in the synthesis and purification of 8-Butyltheophylline. BenchChem. Retrieved from

  • Tamba, A., Cioroiu, B., Profire, L., & Lazar, M. I. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Cellulose Chemistry and Technology, 48(1-2), 61-68. Retrieved from

  • SIELC Technologies. (2012, June 15). HPLC Separation of Caffeine, 3- Methylxanthine, 1- Methylxanthine, Xanthine. SIELC. Retrieved from

  • Mourya, S., Bodla, R., Taurean, R., & Sharma, A. (n.d.). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. ResearchGate. Retrieved from

  • ChemicalBook. (2025). 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. ChemicalBook. Retrieved from

  • Daicel Pharma Standards. (n.d.). 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Daicel Pharma Standards. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of N-Alkylated Isatins. BenchChem. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Xanthine. HELIX Chromatography. Retrieved from

  • Pharmaffiliates. (n.d.). 8-Bromo-3-methyl-7-nitroso-3,7-dihydro-1H-purine-2,6-dione. Pharmaffiliates. Retrieved from

  • Sigma-Aldrich. (n.d.). 8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. Sigma-Aldrich. Retrieved from

  • Khan, I., Saeed, K., & Khan, I. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. Retrieved from

  • CPHI Online. (n.d.). 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. CPHI Online. Retrieved from

  • Sigma-Aldrich. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Sigma-Aldrich. Retrieved from

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from

  • Pharmacompass. (n.d.). 8-Bromotheophylline. Pharmacompass. Retrieved from

  • Wikipedia. (n.d.). 8-Bromotheophylline. Wikipedia. Retrieved from

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. BOC Sciences. Retrieved from

  • Vix, H., & Henecka, H. (2025). Some new soluble salts of 8-bromotheophylline. ResearchGate. Retrieved from

  • Journal of Chromatographic Science. (n.d.). Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography. Oxford Academic. Retrieved from

  • Lawley, P. D., Orr, D. J., & Jarman, M. (n.d.). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. PMC - NIH. Retrieved from

  • swchemilab. (n.d.). 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. swchemilab. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Purine N-Oxides. BenchChem. Retrieved from

  • Mourya, S., Bodla, R., Taurean, R., & Sharma, A. (n.d.). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. International Journal of Drug Regulatory Affairs. Retrieved from

  • PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. PubChem. Retrieved from

  • Ortiz, M. I., Fagiolino, P., & Chávez-Almazán, L. A. (2025). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. ResearchGate. Retrieved from

  • Wiechert, A., et al. (2025). Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph). ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.). 8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione. Sigma-Aldrich. Retrieved from

  • Annex Publishers. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Annex Publishers. Retrieved from

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from

  • Advanced ChemBlocks. (n.d.). 8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Advanced ChemBlocks. Retrieved from

  • Panda, A. K., & York, P. (n.d.). Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. Retrieved from

  • Tloušt'ová, E., et al. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. Retrieved from

Sources

Assessing the stability of 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, hereafter referred to by its common name, 8-Bromotheobromine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs): General Stability Profile

This section addresses common questions regarding the handling, storage, and inherent stability of 8-Bromotheobromine.

Q1: What are the recommended storage conditions for 8-Bromotheobromine?

A1: For solid (powder) 8-Bromotheobromine, storage in a well-sealed container in a cool, dry, and dark place is recommended to prevent hydrolysis and photodegradation. For stock solutions, it is advisable to store them at low temperatures (e.g., 2-8°C or -20°C) for short-term and long-term storage, respectively. A study on the related compound 8-bromotheophylline found that its stock solutions were stable for at least three weeks when stored at 5°C ± 3°C[1]. It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation[2].

Q2: How does pH affect the stability of 8-Bromotheobromine in aqueous solutions?

A2: The stability of xanthine derivatives can be pH-dependent. While specific data for 8-Bromotheobromine is limited, related compounds like theophylline can undergo degradation under strongly acidic or basic conditions. Hydrolysis of the purine ring system can occur at pH extremes. It is essential to determine the pH of your experimental medium and assess the compound's stability within that specific range. A forced degradation study, as outlined in the protocols below, is the definitive way to characterize pH-dependent stability.

Q3: Is 8-Bromotheobromine sensitive to light?

A3: Yes, xanthine derivatives, including theophylline, have been shown to be susceptible to photodegradation, particularly in the presence of UV light and oxidizing agents like hydrogen peroxide[3][4]. The bromine atom at the 8-position may also influence photosensitivity. Therefore, it is critical to protect solutions of 8-Bromotheobromine from light by using amber vials or covering containers with aluminum foil during experiments and storage. Photostability studies are a key component of forced degradation testing as per ICH guidelines[5].

Q4: What is the expected thermal stability of this compound?

A4: Thermal stability is a critical parameter. While the melting point of the parent compound, theobromine, is quite high (357°C), the introduction of a bromine atom can alter thermal behavior[6]. Thermal degradation of brominated compounds can lead to the formation of various degradation products[7][8][9][10][11]. Experiments on the parent compound theophylline show that photocatalytic degradation is influenced by temperature[12]. A thorough investigation using controlled thermal stress (e.g., heating in an oven) is necessary to determine the specific degradation profile of 8-Bromotheobromine.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Q1: I'm observing a loss of my compound's concentration in solution over a short period. What could be the cause?

A1: Unexpected loss of compound can stem from several factors:

  • Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. If you are using plastic containers or pipette tips, consider switching to glass or low-adhesion plastics.

  • pH Instability: Check the pH of your solution. If it is highly acidic or basic, your compound may be undergoing hydrolysis. Buffer your solution to a pH range where the compound is known to be stable.

  • Photodegradation: Ensure your solutions are protected from light at all times. Even ambient lab lighting can contribute to the degradation of photosensitive compounds over time[3][13].

  • Oxidation: If your medium contains oxidizing agents, or if it has not been de-gassed, oxidative degradation may be occurring. Consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

Q2: My HPLC analysis shows several new, smaller peaks appearing over time. Are these degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you should perform a forced degradation study, which is a systematic way to generate potential degradation products[14][15]. By comparing the chromatograms of your stressed samples (acid, base, peroxide, heat, light) with your unstressed sample, you can identify the peaks corresponding to degradation products. This is a crucial step in developing a stability-indicating analytical method[14].

Q3: How can I differentiate between impurities from the synthesis and actual degradation products?

A3: This is a critical aspect of stability assessment.

  • Analyze the t=0 Sample: Your initial, unstressed sample will show the impurity profile from the synthesis.

  • Perform Forced Degradation: Stress the sample under various conditions. Any new peaks that appear or existing peaks that increase in area are likely degradation products.

  • Mass Spectrometry (LC-MS): Use a mass spectrometer coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This will help in identifying the chemical structures of the degradation products and distinguishing them from synthetic impurities.

Experimental Protocols

The following protocols provide a framework for conducting a comprehensive stability assessment of 8-Bromotheobromine.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Proper solution preparation is fundamental to accurate stability studies. The choice of solvent can significantly impact solubility and stability.

Materials:

  • 8-Bromotheobromine powder

  • DMSO (Dimethyl sulfoxide), HPLC grade

  • Deionized water, HPLC grade

  • Appropriate buffer (e.g., phosphate buffer)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh the required amount of 8-Bromotheobromine powder.

    • Dissolve the powder in a minimal amount of DMSO. Theobromine, the parent compound, has the highest solubility in DMSO among common organic solvents[6].

    • Once dissolved, bring the solution to the final volume with your chosen aqueous buffer or solvent system. Note: Ensure the final concentration of DMSO is low enough (typically <1%) to not affect your assay.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate experimental medium (e.g., cell culture media, buffer).

    • Prepare fresh working solutions for each experiment to minimize the risk of degradation.

Protocol 2: Forced Degradation Study

Rationale: Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method[14][15]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • 8-Bromotheobromine working solution (e.g., 100 µg/mL)

  • 1 M HCl (Hydrochloric acid)

  • 1 M NaOH (Sodium hydroxide)

  • 30% H₂O₂ (Hydrogen peroxide)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: For each condition, prepare a sample of the working solution. Also, prepare a control sample (unstressed) stored at optimal conditions.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl to the working solution. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH to the working solution. Incubate at room temperature for a predetermined time. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 30% H₂O₂ to the working solution. Incubate at room temperature for a predetermined time.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C) for a set period.

  • Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Protocol 3: Example HPLC Method for Stability Analysis

Rationale: A robust HPLC method is required to separate the parent compound from its degradation products. The following is a starting point and should be optimized for your specific application. Methods for the parent compound, theobromine, often use reversed-phase chromatography[16].

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 274 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Calculate the percentage degradation of 8-Bromotheobromine in each stressed sample relative to the unstressed control.

  • Determine the relative retention times of the degradation products.

  • Peak purity analysis using a diode array detector (DAD) can help confirm that the main peak is free from co-eluting impurities.

Data Presentation

Table 1: Summary of Forced Degradation Results for 8-Bromotheobromine (Hypothetical Data)

Stress ConditionDuration/Temperature% DegradationNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
Control 24 hours / 25°C< 1%0-
Acid (0.5 M HCl) 8 hours / 60°C15.2%20.85
Base (0.5 M NaOH) 4 hours / 25°C18.5%10.79
Oxidative (15% H₂O₂) 24 hours / 25°C22.1%30.92, 1.15
Thermal 48 hours / 80°C8.9%10.85
Photolytic ICH Q1B12.4%21.10

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 8-Bromotheobromine Stock Solution Acid Acid Hydrolysis (e.g., 0.5 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.5 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 15% H₂O₂ RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Control Control Sample (Protected, RT) API->Control HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Data Data Evaluation: - % Degradation - Peak Purity - Degradant Identification HPLC->Data

Caption: Workflow for a forced degradation study of 8-Bromotheobromine.

Potential_Degradation_Pathway cluster_products Potential Degradation Products Parent 8-Bromotheobromine Hydrolysis Hydrolytic Products (e.g., Ring Opening) Parent->Hydrolysis Acid/Base Oxidation Oxidative Products (e.g., N-dealkylation, Hydroxylation) Parent->Oxidation H₂O₂ Photolytic Photolytic Products (e.g., De-bromination) Parent->Photolytic UV/Vis Light

Sources

Identification of common impurities in 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a key intermediate in pharmaceutical development. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical laboratory experience, to ensure the successful and efficient production of high-purity 8-bromotheophylline.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of 8-bromotheophylline?

A1: Low yields in the synthesis of 8-bromotheophylline can often be attributed to several factors. Firstly, incomplete bromination of the starting material, theophylline, is a common issue. This can be caused by insufficient brominating agent, suboptimal reaction temperature, or a short reaction time. Secondly, side reactions, such as the formation of di-bromo species or degradation of the product, can consume the starting material and product, thereby reducing the overall yield. Finally, losses during the work-up and purification steps, such as recrystallization, can also contribute to a lower-than-expected yield. Careful optimization of reaction conditions and purification procedures is crucial for maximizing the yield.

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?

A2: The first step in identifying an unknown impurity is to consider the potential side reactions and degradation pathways of your synthesis. Common impurities in the synthesis of 8-bromotheophylline include unreacted theophylline, over-brominated products, and hydrolysis products. To tentatively identify the impurity, you can compare the retention time of the unknown peak with that of known standards of potential impurities. For a definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[1] The mass-to-charge ratio of the impurity can provide its molecular weight, which, in conjunction with knowledge of the reaction, can lead to the elucidation of its structure.

Q3: What is the best method to purify crude 8-bromotheophylline?

A3: Recrystallization is the most common and effective method for purifying crude 8-bromotheophylline. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling. Common solvents for the recrystallization of 8-bromotheophylline include ethanol, methanol, and aqueous mixtures of these alcohols. The optimal solvent system will depend on the specific impurity profile of your crude product. It is advisable to perform small-scale solvent screening to identify the most effective solvent or solvent mixture for your specific needs.

Q4: Can I use a different brominating agent other than elemental bromine?

A4: Yes, alternative brominating agents can be used for the synthesis of 8-bromotheophylline. N-Bromosuccinimide (NBS) is a commonly used alternative to elemental bromine.[2] NBS is a solid and is generally easier and safer to handle than liquid bromine. The reaction with NBS is typically carried out in a suitable solvent, and the reaction conditions may need to be optimized for this specific reagent. The choice of brominating agent can influence the impurity profile of the final product, so careful analysis of the product is necessary when switching reagents.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific issues you may encounter during the synthesis of 8-bromotheophylline.

Problem 1: Presence of Starting Material (Theophylline) in the Final Product

Symptoms:

  • A peak corresponding to theophylline is observed in the HPLC chromatogram of the final product.

  • The melting point of the product is lower and broader than the literature value for pure 8-bromotheophylline.

Causality: The presence of unreacted theophylline is a clear indication of incomplete bromination. This can be due to:

  • Insufficient Brominating Agent: The stoichiometry of the reaction requires at least one equivalent of the brominating agent per equivalent of theophylline.

  • Suboptimal Reaction Temperature: The rate of the bromination reaction is temperature-dependent. A temperature that is too low can lead to a sluggish reaction and incomplete conversion.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to ensure complete conversion of the starting material.

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check the calculations for the amount of brominating agent used. Ensure that at least a stoichiometric amount is added. A slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess should be avoided to minimize the formation of over-brominated impurities.

  • Optimize Reaction Temperature: If the reaction is being run at a low temperature, consider gradually increasing it. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Extend Reaction Time: If the reaction is not complete after the initially planned time, extend the reaction duration. Continue to monitor the reaction until the starting material is no longer detectable.

  • Purification: If a small amount of theophylline remains, it can often be removed by recrystallization. Theophylline has different solubility properties than 8-bromotheophylline, which can be exploited during the purification process.

Problem 2: Formation of Over-Brominated Impurities

Symptoms:

  • Peaks with higher retention times than 8-bromotheophylline are observed in the HPLC chromatogram.

  • LC-MS analysis may indicate the presence of species with molecular weights corresponding to the addition of more than one bromine atom.

Causality: The purine ring system of theophylline has multiple sites that can potentially be brominated. Over-bromination can occur if:

  • Excess Brominating Agent: Using a significant excess of the brominating agent can lead to the formation of di- or even tri-brominated species.

  • Harsh Reaction Conditions: High reaction temperatures or prolonged reaction times, especially in the presence of excess brominating agent, can promote over-bromination.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the amount of brominating agent used. A slight excess may be beneficial, but a large excess should be avoided.

  • Optimize Reaction Conditions: Avoid excessively high temperatures and long reaction times. Monitor the reaction closely to stop it once the desired product is formed and before significant amounts of over-brominated products appear.

  • Purification: Over-brominated impurities can be challenging to remove due to their structural similarity to the desired product. Careful optimization of the recrystallization solvent system may be required. In some cases, column chromatography may be necessary to achieve the desired purity.

Problem 3: Product Degradation

Symptoms:

  • The appearance of multiple, often broad, peaks in the HPLC chromatogram.

  • The isolated product may be discolored (e.g., yellow or brown).

Causality: 8-Bromotheophylline, like other xanthine derivatives, can be susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Hydrolysis: The bromine atom at the 8-position can be susceptible to hydrolysis, leading to the formation of 8-hydroxytheophylline (uric acid derivative). This is more likely to occur under aqueous and/or basic conditions.

  • Oxidation: The purine ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[3]

Troubleshooting Steps:

  • Control pH: During the work-up and purification steps, it is important to control the pH. Avoid strongly basic conditions that could promote hydrolysis.

  • Minimize Exposure to Heat: Avoid prolonged heating of the reaction mixture and the isolated product. Use the minimum temperature necessary for recrystallization.

  • Inert Atmosphere: If oxidation is suspected, consider running the reaction and performing the work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store the final product in a cool, dry, and dark place to prevent degradation over time.

Impurity Profile Summary

The following table summarizes the common impurities encountered in the synthesis of 8-bromotheophylline, their likely origin, and suggested analytical and purification strategies.

Impurity NameStructureLikely OriginAnalytical DetectionRecommended Purification
Theophylline 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dioneUnreacted starting materialHPLC, TLCRecrystallization
Di-bromotheophylline 8,8-dibromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (and isomers)Over-brominationHPLC, LC-MSRecrystallization (optimized), Column Chromatography
8-Hydroxytheophylline 8-hydroxy-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dioneHydrolysis of the productHPLC, LC-MSRecrystallization

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Theophylline

  • Bromine or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (if using Bromine)

  • Suitable solvent (e.g., DMF if using NBS)

  • Sodium bisulfite solution (for quenching excess bromine)

  • Deionized water

  • Recrystallization solvent (e.g., ethanol)

Procedure using Bromine:

  • Dissolve theophylline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid to the theophylline solution at room temperature.

  • Stir the reaction mixture at room temperature for the desired amount of time, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Procedure using N-Bromosuccinimide (NBS): [2]

  • Dissolve theophylline in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask.

  • Add N-bromosuccinimide portion-wise to the solution at room temperature.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent.

HPLC Method for Purity Analysis

This is a general HPLC method that can be used as a starting point for the analysis of 8-bromotheophylline and its impurities. Optimization may be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 273 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Synthesis Pathway and Potential Side Reactions

G Theophylline Theophylline (Starting Material) Product 8-Bromotheophylline (Desired Product) Theophylline->Product Bromination BrominatingAgent Brominating Agent (Br2 or NBS) DiBromo Di-bromotheophylline (Over-bromination Impurity) Product->DiBromo Excess Brominating Agent / Harsh Conditions Hydroxy 8-Hydroxytheophylline (Hydrolysis Impurity) Product->Hydroxy Hydrolysis (Aqueous/Basic Conditions)

Caption: Synthetic pathway of 8-bromotheophylline and formation of common impurities.

Troubleshooting Workflow for Impurity Identification

G start Unexpected Peak in HPLC check_sm Compare Retention Time with Starting Material (Theophylline) Standard start->check_sm check_related Compare Retention Time with Known Related Substance Standards start->check_related lcms Perform LC-MS Analysis check_sm->lcms Not Starting Material end Impurity Identified check_sm->end Matches Starting Material check_related->lcms No Match check_related->end Match Found mw Determine Molecular Weight of the Impurity lcms->mw structure Elucidate Structure based on MW and Reaction Knowledge mw->structure structure->end

Caption: A logical workflow for the identification of unknown impurities.

References

  • Holbert, G. W., & Blicke, F. F. (1955). Antispasmodics. XI. Basic Esters of Some 8-Substituted Theophyllines. Journal of the American Chemical Society, 77(19), 5341-5343.
  • Perez-Guerrero, C., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability, 9(1), 282-286.
  • PharmaCompass. (n.d.). 8-Bromotheophylline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromotheophylline. National Center for Biotechnology Information. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Theophylline. Retrieved from [Link]

  • Mohamed, M. S., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(1), 1-25.
  • National Center for Biotechnology Information. (2023). Theophylline. In StatPearls. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 9887712.
  • Wang, S., et al. (2021). Isolation, characterization and application of theophylline-degrading Aspergillus fungi. Frontiers in Microbiology, 12, 708842.
  • Dr. Matt & Dr. Mike. (2017, August 1). Theophylline - Mechanism of Action. YouTube. Retrieved from [Link]

  • Patel, M. J., & Patel, C. N. (2012). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian Journal of Pharmaceutical Sciences, 74(1), 37-42.
  • Kaskhedikar, S. G., & Trivedi, P. (2009). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences, 71(3), 313-316.
  • Khan, I., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. Retrieved from [Link]

  • Medtigo. (n.d.). bromotheophylline. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of active ingredients and tablets containing theophylline and aminophylline. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Xanthines: A Short Review. Retrieved from [Link]

  • Community for Open Antimicrobial Drug Discovery. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Theophylline-impurities. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Theophylline?. Retrieved from [Link]

  • Axios Research. (n.d.). Impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review Article Recent Advances in the Synthesis of Xanthines. Retrieved from [Link]

  • PubMed. (n.d.). Theobromine and theophylline. Retrieved from [Link]

  • I.R.I.S. (n.d.). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 8-Bromoxanthines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 8-bromoxanthines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the versatile xanthine scaffold. 8-Bromoxanthine is a critical intermediate, offering a reactive handle for diversification at the C8 position and multiple sites for N-alkylation. However, optimizing these transformations can be challenging due to the molecule's unique electronic properties and solubility characteristics.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles, improve reaction yields, and ensure the purity of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Yield in N-Alkylation Reactions

Question: My N-alkylation reaction on the 8-bromoxanthine core is sluggish, incomplete, or fails entirely. What are the primary factors to investigate?

Answer: Low yields in N-alkylation are a frequent issue, often stemming from a combination of poor solubility and suboptimal reaction parameters. The xanthine core has multiple nitrogen atoms with varying pKa values, and their reactivity is highly dependent on the conditions.

Causality & Solutions:

  • Inadequate Base Strength or Solubility: The base's primary role is to deprotonate the nitrogen atom, making it nucleophilic. If the base is too weak or does not dissolve in the reaction medium, deprotonation will be inefficient.

    • Solution: Switch to a stronger or more soluble base. While potassium carbonate (K₂CO₃) is common, it has poor solubility in solvents like acetonitrile (ACN). Consider using cesium carbonate (Cs₂CO₃), which is more soluble and often more effective. For more challenging alkylations, stronger bases like sodium hydride (NaH) or organic bases such as N,N-Diisopropylethylamine (DIPEA) can be employed.[1][2]

  • Poor Substrate Solubility: 8-Bromoxanthine and its derivatives are often poorly soluble in common organic solvents like acetone or ACN at room temperature. If your starting material is not dissolved, the reaction is happening in a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Change to a more suitable solvent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for dissolving xanthine derivatives.[2][3] Heating the reaction is also crucial for improving solubility and increasing the reaction rate. Microwave irradiation can sometimes be effective for driving sluggish reactions to completion.[1]

  • Insufficient Reagent Reactivity or Excess: The nature of the alkylating agent is key.

    • Solution: If using an alkyl chloride, consider converting it to the more reactive alkyl bromide or iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate this in situ via the Finkelstein reaction.[1] Also, ensure you are using a sufficient excess of the alkylating agent (e.g., 1.2 to 3 equivalents) to drive the reaction to completion.[1]

Problem 2: Poor Regioselectivity and Formation of Multiple Products in N-Alkylation

Question: I am obtaining a mixture of N1, N3, N7, and/or N9 alkylated products. How can I control the site of alkylation?

Answer: The xanthine scaffold has four potential sites for N-alkylation. The relative acidity of the N-H protons (typically N3 > N7 > N1) and steric hindrance dictate the site of reaction, which can be manipulated to favor a specific isomer.

Causality & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction conditions can favor different products.

    • Solution: Generally, weaker bases and lower temperatures may favor kinetic products, while stronger bases and higher temperatures can lead to thermodynamic products or mixtures. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and temperatures is recommended to find the optimal conditions for your desired isomer.[2][4]

  • Steric Hindrance: The substituents already on the xanthine core will influence the accessibility of the nitrogen atoms.

    • Solution: Use steric hindrance to your advantage. For example, a bulky group at N7 can direct alkylation to other positions. If you need to synthesize a specific isomer, consider a multi-step synthesis involving protecting groups to block unwanted sites of reaction.

Problem 3: Failure or Low Yield in C8 Position Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig amination at the C8 position is not working. I'm observing starting material decomposition or significant hydrodehalogenation (loss of bromine).

Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a variety of factors. The 8-bromo position on the xanthine core is suitable for these transformations, but success hinges on the careful selection of the catalyst system and conditions.[5][6]

Causality & Solutions:

  • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities or be unsuitable for the specific substrate.

    • Solution: Ensure all reagents and solvents are pure and, if necessary, degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. For the Suzuki reaction, Pd(PPh₃)₄ is a common starting point.[7] For Buchwald-Hartwig amination, a range of specialized phosphine ligands (e.g., BINAP, SPhos, XPhos) have been developed to stabilize the catalyst and promote efficient coupling.[5][8] If one catalyst system fails, screen others.

  • Incorrect Base or Solvent System: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[6][9]

    • Solution (Suzuki): A common issue is using a base that is not strong enough or is incompatible with the solvent. Aqueous bases like K₂CO₃ or K₃PO₄ are frequently used with solvents like 1,4-dioxane or DME.[7][9] For substrates sensitive to water, anhydrous conditions with bases like potassium fluoride (KF) in toluene can be effective.[6][7]

    • Solution (Buchwald-Hartwig): Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[10]

  • Hydrodehalogenation Side Reaction: This occurs when a palladium-hydride species is formed, which can then reductively cleave the C-Br bond, regenerating the non-brominated xanthine.

    • Solution: This side reaction is often ligand-dependent. Switching to a bulkier, more electron-donating phosphine ligand can disfavor the pathways leading to hydrodehalogenation.[8] Lowering the reaction temperature may also help minimize this unwanted side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my 8-bromoxanthine derivatization?

For N-alkylation, polar aprotic solvents are generally preferred due to their ability to dissolve the polar xanthine starting materials and support Sₙ2 reactions.[2]

  • Good choices: DMF, DMSO, NMP.[3]

  • Moderate choices: Acetonitrile (ACN), Acetone. These may require higher temperatures or the use of more soluble salts like cesium carbonate.[1] For palladium-catalyzed cross-coupling, the choice is often dictated by the specific reaction:

  • Suzuki: Toluene (anhydrous conditions) or mixtures of solvents like Dioxane/Water or DME/Water are common.[7][9]

  • Buchwald-Hartwig: Toluene, Dioxane, or THF are typically used.[11]

Q2: How critical is the purity of the 8-bromoxanthine starting material?

Extremely critical. Impurities can interfere with the reaction in several ways:

  • Water: Can hydrolyze sensitive reagents and intermediates. For moisture-sensitive reactions like those using NaH or certain palladium catalysts, ensure your starting material and solvents are anhydrous.

  • Inorganic Salts: Residual salts from the synthesis of 8-bromoxanthine can poison catalysts or interfere with the chosen base.

  • Organic Impurities: Can lead to a complex mixture of side products, complicating purification. It is highly recommended to purify the starting 8-bromoxanthine (e.g., by recrystallization) before use.[12]

Q3: What analytical techniques are best for monitoring reaction progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.

  • TLC: Provides a quick and inexpensive way to visualize the consumption of starting material and the formation of the product.

  • LC-MS: Offers more definitive information, confirming the mass of the desired product and helping to identify any major byproducts. This is particularly useful for troubleshooting, as the masses of side products (e.g., a debrominated species) can provide clues about what went wrong.

Q4: My reaction seems to stall before completion. What should I do?

Stalling can be due to several factors:

  • Reagent Decomposition: The alkylating agent or boronic acid may be degrading under the reaction conditions.

  • Catalyst Deactivation: In cross-coupling reactions, the catalyst may have a limited lifetime.

  • Product Inhibition: The product formed may be inhibiting the catalyst or reacting with the base.

  • Equilibrium: The reaction may be reversible and have reached equilibrium.

Solutions: Try adding a fresh portion of the limiting reagent or the catalyst. If this restarts the reaction, it points to a stability issue. If not, the conditions may need more significant re-optimization (e.g., higher temperature, different solvent).[1]

Section 3: Data Summaries and Experimental Protocols

For ease of comparison, the following tables provide recommended starting points for common derivatization reactions.

Table 1: Recommended Starting Conditions for N-Alkylation of 8-Bromoxanthines
ParameterCondition 1 (Standard)Condition 2 (For less reactive halides)
8-Bromoxanthine 1.0 equiv1.0 equiv
Alkyl Halide 1.2 - 1.5 equiv1.5 - 2.0 equiv
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent DMF or ACNDMF or DMSO
Temperature 60 - 100 °C80 - 120 °C
Additives NoneNaI or KI (0.1 equiv)
Table 2: Recommended Starting Conditions for C8 Suzuki-Miyaura Coupling
ParameterCondition 1 (Aqueous)Condition 2 (Anhydrous)
8-Bromoxanthine 1.0 equiv1.0 equiv
Boronic Acid/Ester 1.2 - 1.5 equiv1.2 - 1.5 equiv
Base K₂CO₃ or K₃PO₄ (3.0 equiv)Anhydrous K₂CO₃ (3.0 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Solvent Dioxane/H₂O (4:1)Toluene
Temperature 80 - 110 °C100 - 110 °C

Note: All palladium-catalyzed reactions should be run under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for N-Alkylation
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromoxanthine (1.0 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the solvent (e.g., DMF).

  • Stir the suspension and add the alkylating agent (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon), add the 8-bromoxanthine derivative (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the degassed solvent system (e.g., Toluene or Dioxane/H₂O).

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.[7]

Section 4: Visualization of Workflows

Workflow for Systematic Reaction Optimization

The following diagram illustrates a logical workflow for optimizing a new derivatization reaction.

OptimizationWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Parameter Optimization cluster_analysis Phase 3: Analysis & Finalization A Initial Test Reaction (Literature Conditions) B Screen Solvents (DMF, ACN, Toluene) A->B Low Conversion? C Screen Bases (K2CO3, Cs2CO3, NaOtBu) B->C D Optimize Temperature (e.g., 60-120 °C) C->D Identified Lead Conditions E Optimize Concentration (0.1M to 1.0M) D->E F Optimize Stoichiometry (1.1 to 2.0 equiv reagent) E->F G Analyze Yield & Purity (LCMS, NMR) F->G Optimized Conditions H Finalized Protocol G->H Criteria Met

Caption: A phased approach to reaction optimization.

Troubleshooting Decision Tree for a Failed Reaction

This diagram provides a logical path for diagnosing a failed or low-yielding reaction.

TroubleshootingTree Start Reaction Failed (Low/No Yield) Check_SM Is Starting Material (SM) Consumed? Start->Check_SM No_Reaction Root Cause: No Reaction Occurring Check_SM->No_Reaction No Complex_Mixture Root Cause: Decomposition or Side Reactions Check_SM->Complex_Mixture Yes Increase_Energy Action: Increase Temperature Use Stronger Base/Catalyst No_Reaction->Increase_Energy Decrease_Energy Action: Lower Temperature Use Milder Conditions Check Reagent Purity Complex_Mixture->Decrease_Energy

Caption: A decision tree for troubleshooting failed reactions.

References

  • National Center for Biotechnology Information (2020). Xanthine Derivatives. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Wikipedia. Xanthine. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Sharma, S., et al. (2018). Xanthine scaffold: scope and potential in drug development. PMC. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • Organic-Chemistry.org. Suzuki Reaction. Available at: [Link]

  • Google Patents. Process for the preparation of a xanthine-based compound.
  • Reddit. Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Optimization of the derivatization reaction using an eight-point.... Available at: [Link]

  • Google Patents. WO 2014/097314 A1.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Pharmaffiliates. 8-Bromo Xanthine Derivative – CAS 853029-57-9. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Crawford Scientific. Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available at: [Link]

  • Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Available at: [Link]

  • YouTube. Buchwald-Hartwig coupling. Available at: [Link]

  • GSRS. 8-BROMOXANTHINE. Available at: [Link]

  • ResearchGate. Optimization of amination conditions with 8. Available at: [Link]

  • ResearchGate. Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Available at: [Link]

  • Nishino, T., et al. (2010). Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase. PMC. Available at: [Link]

  • ResearchGate. Chemical structure of xanthine.... Available at: [Link]

  • Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. PubMed. Available at: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Patsnap. Synthetic method of linagliptin.
  • ResearchGate. Challenges and development of enantioconvergent N-alkylation of.... Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Google Patents. Simple preparation method of high-purity linagliptin.
  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

Sources

Understanding the degradation pathways of 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

This guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound. The following question-and-answer format addresses common challenges and provides both theoretical understanding and practical, field-proven methodologies for robust experimental design.

Frequently Asked Questions (FAQs)

Section 1: Compound Fundamentals

Q1: What is this compound and what are its key properties?

A1: this compound is a substituted xanthine derivative. Xanthines are a class of purine alkaloids, with common examples including caffeine and theophylline. The core structure is a purine ring system with two ketone groups. In this specific molecule, the hydrogen at position 8 is substituted with a bromine atom, and methyl groups are attached at the 3 and 7 nitrogen positions. This substitution pattern is critical as it dictates the molecule's reactivity and potential degradation sites.

Understanding these properties is the first step in designing appropriate analytical methods and predicting stability issues. For instance, its solubility will dictate solvent choices for experiments, while its molecular weight is essential for mass spectrometry analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 8-bromo-3,7-dimethyl-3,7-dihydropurine-2,6-dioneN/A
Molecular Formula C₇H₇BrN₄O₂Inferred
Molecular Weight 259.06 g/mol Inferred
Related CAS Number 93703-24-3 (for 3-methyl analog)[1][2]
Typical Solubility Sparingly soluble in water; Soluble in DMSO[1][2]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[2][3]
Section 2: Principles of Degradation Analysis

Q2: Why is it critical to understand the degradation pathways of this compound in a drug development context?

A2: Understanding degradation pathways is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[4] Forced degradation, or stress testing, helps to:

  • Identify Potential Degradants: It reveals which impurities might form under storage or physiological conditions.[5]

  • Establish Degradation Pathways: This knowledge is crucial for developing safer and more stable drug formulations.[4]

  • Develop Stability-Indicating Methods: The analytical methods used must be able to separate the intact drug from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).[4]

  • Assess Intrinsic Stability: It helps to understand the molecule's inherent vulnerabilities to stressors like acid, base, light, heat, and oxidation.[5]

Failure to thoroughly characterize degradation products can lead to regulatory delays and, more importantly, pose potential safety risks if degradants are toxic.

Q3: What are the primary forced degradation pathways to consider for a substituted xanthine like this one?

A3: Based on the structure of this compound, the primary degradation pathways to investigate are:

  • Hydrolysis: Degradation in aqueous solutions under acidic, basic, and neutral conditions. The C8-Br bond and the amide bonds within the purine ring are potential sites of hydrolytic cleavage.

  • Oxidation: Degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide). The electron-rich purine ring system is susceptible to oxidation.

  • Photolysis: Degradation upon exposure to UV or visible light. The conjugated ring system can absorb light, leading to photochemical reactions.

  • Thermal Degradation: Degradation induced by heat, which can provide the energy needed to break weaker bonds.

Section 3: Specific Degradation Pathways & Mechanisms

Q4: What are the expected degradation products under hydrolytic conditions (acidic and basic)?

A4: The primary site for hydrolysis is the C8-Br bond. Nucleophilic substitution of the bromide by a hydroxide ion is a plausible mechanism, especially under basic conditions. This would result in the formation of 3,7-dimethyl-8-hydroxyxanthine, which is an analog of uric acid. Under more extreme acidic or basic conditions, the imidazole ring of the purine structure may undergo cleavage.

G parent 8-Bromo-3,7-dimethyl- 3,7-dihydro-1H-purine-2,6-dione (C₇H₇BrN₄O₂)

Caption: Proposed Hydrolytic Degradation Pathway.

Q5: How is this compound likely to behave under oxidative stress?

A5: The purine ring system is susceptible to oxidation. While the C8 position is blocked by bromine, oxidative conditions can still lead to degradation. One potential pathway involves the formation of N-oxides or hydroxylation at other positions on the purine ring. Alternatively, oxidation can proceed after the initial loss or displacement of the bromine atom. For instance, similar xanthine structures are known to be oxidized at the C8 position to form uric acid derivatives.[6]

G parent 8-Bromo-3,7-dimethyl- 3,7-dihydro-1H-purine-2,6-dione

Caption: Potential Oxidative Degradation Pathways.

Q6: Is the compound susceptible to photolytic degradation?

A6: Yes, it is highly likely. Compounds with heterocyclic aromatic ring systems are often photolabile. Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-Br bond to form a purinyl radical and a bromine radical. This is often a key initiation step in the photodegradation of brominated aromatic compounds. The resulting radical can then participate in a variety of secondary reactions, leading to a complex mixture of degradants. It is essential to handle and store this compound with protection from light.[4]

Q7: What are the primary concerns during thermal degradation studies?

A7: Thermal stress can provide the energy to overcome activation barriers for several degradation reactions. For this compound, key concerns include:

  • Debromination: The C-Br bond is often weaker than C-H or C-C bonds and can cleave at elevated temperatures.

  • Ring Cleavage: At higher temperatures, the purine ring itself can fragment. Studies on similar methylxanthines show thermal decomposition occurring in the 200–400°C range.[7]

  • Sublimation: Xanthine derivatives can sometimes sublime at high temperatures, which can lead to a loss of mass that is not due to decomposition. This can complicate thermogravimetric analysis (TGA).

Section 4: Experimental Design & Troubleshooting

Q8: How should I design a comprehensive forced degradation study for this compound?

A8: A well-designed study should systematically evaluate all major stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify major degradants without completely destroying the sample.

G start Prepare Stock Solution in Acetonitrile/Water acid acid start->acid base base start->base oxid oxid start->oxid therm therm start->therm photo photo start->photo neutralize Neutralize/Quench/Dilute Samples analyze Analyze by Stability-Indicating LC-MS Method neutralize->analyze characterize Characterize Degradants (MS/MS, NMR) analyze->characterize report Generate Report & Pathways characterize->report acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize

Caption: Experimental Workflow for a Forced Degradation Study.

Table 2: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursTo promote acid-catalyzed hydrolysis of amide bonds or other labile groups.
Base Hydrolysis 0.1 M NaOHRoom Temp2 - 8 hoursBase-catalyzed hydrolysis is often faster; lower temperature prevents excessive degradation.
Oxidation 3% H₂O₂Room Temp24 hoursA common oxidizing agent to simulate oxidative stress.[8]
Thermal Reflux in Purified Water80°C48 hoursTo assess the impact of heat in the absence of other stressors.
Photolytic ICH Q1B Option 2AmbientAs per guidelinesExposes the sample to a controlled spectrum of UV and visible light to assess photosensitivity.[4]

Q9: What are the most effective analytical techniques for monitoring degradation and identifying the resulting products?

A9: The gold standard is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .

  • HPLC with UV/PDA Detection: This is the primary tool for separating the parent compound from its degradants and quantifying them. A Photo-Diode Array (PDA) detector is crucial as it provides spectral information, helping to determine if peaks are pure and providing clues about the structure of degradants.

  • Mass Spectrometry (MS): This is essential for identifying the structures of the unknown degradation products. High-resolution MS (HRMS) provides accurate mass measurements to determine elemental composition, while tandem MS (MS/MS) fragments the degradant ions to reveal structural information.[4]

Q10: I'm seeing unexpected results in my chromatograms. What are some common troubleshooting steps?

A10: Chromatographic issues are common during degradation studies. Here is a guide to address them.

Table 3: Troubleshooting Guide for HPLC Analysis in Degradation Studies

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) 1. Mismatch between sample diluent and mobile phase. 2. Column overload. 3. Secondary interactions with column silanols.1. Dilute the sample in the initial mobile phase. 2. Reduce injection volume or sample concentration. 3. Use a buffered mobile phase or an end-capped column.
No Degradation Observed Stress conditions are too mild.Incrementally increase the stressor: raise temperature (in 10°C steps), increase reagent concentration, or extend the duration.[4]
Sample Completely Degraded Stress conditions are too harsh.Reduce time, temperature, or reagent concentration. For base hydrolysis, which is often rapid, consider sampling at very early time points (e.g., 5, 15, 30 minutes).
Poor Mass Balance (<95%) 1. Degradants are not UV-active at the monitored wavelength. 2. Degradants are volatile. 3. Degradants are not eluting from the column.1. Use a PDA detector and check all wavelengths. Rely on MS or a universal detector like Charged Aerosol Detector (CAD). 2. Use GC-MS if volatile products are suspected. 3. Develop a steeper gradient method to elute highly retained species.

References

  • Huidobro, C., et al. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. Available at: [Link]

  • PubChem. (n.d.). 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Available at: [Link]

  • PubChem. (n.d.). 8-Bromo-3,9-dihydro-1H-purine-2,6-dione. Available at: [Link]

  • Waller, G.R., et al. (n.d.). Xanthine degradation and related enzyme activities in leaves and fruits of two coffea species differing in caffeine catabolism. PubMed. Available at: [Link]

  • ResearchGate. (2015). Thermal decomposition of methylxanthines. Available at: [Link]

  • AIDIC. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

  • Semantic Scholar. (n.d.). The Inhibition of Xanthine Oxidase by 8-Bromoxanthine. Available at: [Link]

  • Horizon IRD. (1998). Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. Available at: [Link]

  • ResearchGate. (2020). Products of thermal decomposition of brominated polymer flame retardants. Available at: [Link]

  • PMC - NIH. (2021). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. Available at: [Link]

  • PubMed. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline. Available at: [Link]

  • ResearchGate. (2016). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. Available at: [Link]

  • ResearchGate. (2021). Thermal degradation of a brominated bisphenol A derivative. Available at: [Link]

  • NIH. (n.d.). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS. Available at: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Reactions Involving 8-Bromotheobromine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for troubleshooting reactions involving 8-bromotheobromine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical modification of this key synthetic intermediate. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure your synthesis is successful.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki-Miyaura coupling reaction with 8-bromotheobromine shows low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling with 8-bromotheobromine is a frequent challenge. The electronic properties of the purine scaffold and the specific reaction conditions are paramount for success. The sluggishness typically stems from the rate-determining oxidative addition step.[1][2]

A. The Causality Behind Experimental Choices:

8-Bromotheobromine is an electron-deficient heteroaryl halide. The two carbonyl groups on the xanthine ring withdraw electron density, which can make the C8-Br bond less reactive towards oxidative addition by the Pd(0) catalyst. Furthermore, the nitrogen atoms in the purine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or off-cycle species. Therefore, the choice of catalyst, ligand, and base is not trivial and must be tailored to overcome these hurdles.

B. Troubleshooting Workflow for Low Conversion:

This workflow provides a systematic approach to diagnosing the issue, starting with the most common failure points.

G cluster_start Initial Observation cluster_reagents Step 1: Reagent & Catalyst Integrity cluster_conditions Step 2: Reaction Condition Optimization cluster_mechanism Step 3: Mechanistic & Substrate Issues cluster_solution Targeted Solutions start Low/No Conversion of 8-Bromotheobromine reagent_check Verify Boronic Acid/Ester Quality (Check for decomposition/protodeboronation) start->reagent_check Check Inputs solvent_check Solvent System Check (Ensure anhydrous & degassed conditions) start->solvent_check Evaluate Setup side_reactions Analyze for Side Reactions (Homocoupling, Protodebromination) start->side_reactions Investigate Deeper catalyst_check Assess Catalyst & Ligand Activity (Use fresh, active pre-catalyst if possible) reagent_check->catalyst_check base_check Evaluate Base Strength & Solubility (Is it strong enough and soluble?) catalyst_check->base_check solution2 Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) base_check->solution2 temp_check Temperature Optimization (Reaction may require more thermal energy) solvent_check->temp_check atmosphere_check Inert Atmosphere Integrity (Crucial to prevent catalyst oxidation) temp_check->atmosphere_check solution3 Increase reaction temperature incrementally temp_check->solution3 solution1 Switch to a more active catalyst system (e.g., Buchwald ligands, NHC ligands) atmosphere_check->solution1 catalyst_poisoning Consider Catalyst Poisoning (Coordination to N7 of purine?) side_reactions->catalyst_poisoning catalyst_poisoning->solution1

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

C. Detailed Parameter Optimization Table:

ParameterCommon IssueRecommended ActionRationale
Catalyst System Insufficiently active catalyst (e.g., Pd(PPh₃)₄) for the electron-deficient substrate.[3]Switch to a more robust system with electron-rich, bulky ligands like a Buchwald pre-catalyst (e.g., XPhos Pd G3) or a PEPPSI-type catalyst.Electron-rich and bulky phosphine ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, preventing catalyst decomposition at higher temperatures.[1][4]
Base Weak or poorly soluble base (e.g., NaHCO₃) leading to inefficient transmetalation.Use a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. In some cases, KF can be effective and minimize side reactions.[5]A sufficiently strong and soluble base is required to form the boronate species, which is essential for the transmetalation step of the catalytic cycle.[6]
Solvent Presence of water or protic solvents leading to protodeboronation of the boronic acid.Ensure strictly anhydrous conditions. Use solvents like 1,4-dioxane, toluene, or DMF that have been properly dried and thoroughly degassed.Water can lead to the competitive hydrolysis of the boronic acid and protodebromination of the starting material, reducing the yield of the desired product.[6]
Temperature Insufficient thermal energy to overcome the activation barrier for oxidative addition.Gradually increase the reaction temperature, monitoring for decomposition (e.g., from 80 °C to 110 °C). Microwave irradiation can also be effective.[6]Many Suzuki couplings with heteroaryl halides require higher temperatures to proceed at a reasonable rate.[7][8]

D. Protocol: Standardized Suzuki-Miyaura Coupling for Challenging Substrates

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromotheobromine (1.0 equiv), the boronic acid or ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the 8-bromotheobromine.

  • Reaction Execution: Place the reaction vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Question 2: My Buchwald-Hartwig amination is yielding significant amounts of theobromine. What is causing this side reaction?

Answer:

The formation of theobromine as a major byproduct in a Buchwald-Hartwig amination points directly to a competitive side reaction known as protodebromination . This occurs when the organopalladium intermediate is intercepted by a proton source before it can undergo reductive elimination with the amine.

A. Mechanistic Insight: Desired vs. Undesired Pathways

The Buchwald-Hartwig catalytic cycle is a finely balanced process.[9][10][11] The desired pathway involves the formation of a C-N bond. However, any adventitious proton source can cleave the newly formed C-Pd bond, leading to the undesired debrominated product.

G cluster_desired Desired Buchwald-Hartwig Pathway cluster_side Side Reaction: Protodebromination A 8-Br-Theobromine + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(Br)L_n B->C D Amine Coordination & Base-Mediated Deprotonation C->D H Ar-Pd(II)(Br)L_n E Ar-Pd(II)(NR2)L_n D->E F Reductive Elimination E->F G 8-NR2-Theobromine (Product) F->G J Protonolysis (Undesired Quench) H->J I Proton Source (e.g., H2O, R2NH2+) I->J K Theobromine (Ar-H) J->K

Caption: Competing catalytic pathways in Buchwald-Hartwig amination.

B. Common Proton Sources and Their Mitigation:

Proton SourceMitigation Strategy
Water Use anhydrous solvents and reagents. Dry liquid amines over molecular sieves or CaH₂. Ensure the reaction is run under a strictly inert atmosphere.
Amine Salt If the amine starting material is an HCl or HBr salt, it must be neutralized with a stoichiometric amount of base before adding it to the reaction, or a sufficient excess of base must be used.
Weak Base A base that is too weak (e.g., K₂CO₃) may not be sufficient to deprotonate the amine effectively, leaving acidic ammonium salts in the mixture. Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.[12][13]

C. Protocol to Minimize Protodebromination:

  • Pre-Drying: Bake all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Use a freshly opened bottle of a strong, anhydrous base (e.g., sodium tert-butoxide). Handle inside a glovebox if possible.

    • Distill liquid amines or dry them over activated 4Å molecular sieves.

    • Ensure the 8-bromotheobromine is anhydrous by drying under high vacuum.

  • Reaction Setup (Glovebox Recommended):

    • Charge the reaction vessel with the base, palladium catalyst (e.g., a G3-Buchwald pre-catalyst), and ligand.

    • Add the 8-bromotheobromine and the amine.

    • Add the anhydrous solvent (e.g., toluene or dioxane).

    • Seal the vessel, remove it from the glovebox, and heat with vigorous stirring.

    • Monitor the reaction progress carefully. If protodebromination persists, consider a different ligand that promotes faster reductive elimination.[14]

Question 3: My attempt at a direct SₙAr reaction on 8-bromotheobromine with a thiol nucleophile resulted in a complex mixture. Why isn't this reaction straightforward?

Answer:

While the C8 position of the purine ring is electron-deficient and thus activated towards nucleophilic aromatic substitution (SₙAr), direct substitution with soft nucleophiles like thiols can be problematic.[15][16] The conditions required often lead to competing degradation pathways of the sensitive xanthine core.

A. Potential Complications in SₙAr:

  • Ring-Opening: The imidazole portion of the theobromine ring system is susceptible to nucleophilic attack and subsequent ring-opening, especially under strongly basic conditions or at elevated temperatures.

  • Thiol Oxidation: Thiols are easily oxidized to disulfides, especially in the presence of trace air or metal impurities. This depletes the active nucleophile and complicates purification.

  • Low Reactivity: Despite electronic activation, the C8-Br bond may still require harsh conditions (high temperature, strong base) for SₙAr to proceed at a practical rate, exacerbating the side reactions mentioned above.[17]

B. Recommended Alternative: Copper-Catalyzed Ullmann Condensation

A more reliable and milder method for forming a C-S bond at the C8 position is a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation.[18][19][20] This reaction class has been successfully applied to purine systems and generally proceeds under less harsh conditions than SₙAr.[21]

C. Protocol: Copper-Catalyzed Thiolation of 8-Bromotheobromine

  • Reagents and Setup:

    • To a reaction vessel, add 8-bromotheobromine (1.0 equiv), the thiol (1.2–1.5 equiv), a copper(I) catalyst such as CuI (10–20 mol%), a ligand like 1,10-phenanthroline or TMEDA (20–40 mol%), and a mild base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Degas the mixture thoroughly by bubbling argon or nitrogen through the solvent for 20-30 minutes before adding the reagents. This is critical to prevent the oxidation of the thiol and the Cu(I) catalyst.

  • Reaction Conditions: Heat the reaction mixture in a sealed tube or under a reflux condenser (with an inert gas inlet), typically between 80–120 °C. Polar aprotic solvents like DMF, NMP, or DMSO are commonly used.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The copper salts will often precipitate or partition into the aqueous layer.

  • Purification: The organic layer can then be washed, dried, and concentrated. Purification is typically achieved by column chromatography. This copper-catalyzed approach offers greater selectivity and avoids the harsh basic conditions that can lead to the degradation of the theobromine core.[22][23][24]

References

  • Title: Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism Source: Organometallics URL: [Link]

  • Title: Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor Source: Organic Letters URL: [Link]

  • Title: A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) Source: Journal of the American Chemical Society URL: [Link]

  • Title: Copper-Catalyzed Electrophilic Thiolation of Organozinc Halides by Using N-Thiophthalimides Leading to Polyfunctional Thioethers. Source: Semantic Scholar URL: [Link]

  • Title: A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction Source: Organic Letters URL: [Link]

  • Title: The inhibition of xanthine oxidase by 8-bromoxanthine Source: PubMed URL: [Link]

  • Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL: [Link]

  • Title: Copper Catalyzed Three-Component Ullmann C-S Coupling in PEG for the Synthesis of 6-Aryl/alkylthio-purines Source: PubMed URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols Source: PubMed URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Royal Society of Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]

  • Title: C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides Source: MDPI URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - The Journal of Organic Chemistry Source: Figshare URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: 8-Bromo-3,9-dihydro-1H-purine-2,6-dione Source: PubChem URL: [Link]

  • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Source: ChemRxiv URL: [Link]

  • Title: 03.02 Reactivity of Thiols and Thiolates Source: YouTube URL: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as 8-bromotheophylline. As a key intermediate in pharmaceutical development, mastering its synthesis at scale is critical. This document moves beyond basic protocols to provide in-depth, field-tested insights into process optimization, troubleshooting, and the underlying chemical principles essential for a successful and scalable campaign.

Part 1: Core Synthesis Protocol & Scale-Up Considerations

The most robust and widely adopted method for scaling the synthesis of 8-bromotheophylline is the direct electrophilic bromination of theophylline at the C8 position. The C8 carbon is the most electron-rich position on the purine ring, making it susceptible to electrophilic attack. While reagents like N-Bromosuccinimide (NBS) can be used, elemental bromine in an acidic medium is often preferred for its cost-effectiveness and straightforward reaction profile at an industrial scale.[1][2]

Reaction Scheme: Electrophilic Bromination of Theophylline

Reaction_Scheme Theophylline Theophylline Bromine Br2Glacial Acetic Acid Product 8-Bromotheophylline Bromine->Product Troubleshooting_Workflow start Problem Observed low_yield Low Yield start->low_yield discoloration Product Discoloration (Yellow/Brown) start->discoloration poor_filtration Poor Filtration start->poor_filtration check_tlc Check TLC/HPLC low_yield->check_tlc incomplete_rxn Incomplete Reaction (Theophylline present) check_temp Verify Temperature Control incomplete_rxn->check_temp check_bromine Check Bromine Stoichiometry incomplete_rxn->check_bromine check_impurities Analyze Impurity Profile discoloration->check_impurities solution5 Modify Cooling Profile (Slower cooling) poor_filtration->solution5 check_tlc->incomplete_rxn SM Present solution1 Extend Reaction Time at 50°C check_temp->solution1 Temp was low solution2 Ensure Bromine is not Degraded or Lost check_bromine->solution2 Stoichiometry okay solution3 Perform Recrystallization check_impurities->solution3 Impurities detected solution4 Improve Washing Protocol (Use more water) check_impurities->solution4 Impurities detected

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3,7-Dimethylxanthine (Theobromine)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 8-bromo-3,7-dimethylxanthine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the bromination of theobromine and encountering challenges with side reactions and impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of this reaction. Every experiment has a story to tell, and understanding the narrative of your reaction is key to achieving a high-yielding, clean, and reproducible synthesis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in our applications lab and through discussions with our clients in the pharmaceutical industry. We will delve into the causality behind common experimental pitfalls and provide robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield of 8-Bromo-3,7-dimethylxanthine

Question: I am getting a low yield of my desired 8-bromo-3,7-dimethylxanthine. What are the likely causes and how can I improve it?

Answer: A low yield in this bromination can often be traced back to several key factors, ranging from incomplete reaction to product degradation. Let's break down the common culprits and their solutions.

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete conversion of the starting material.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure your reaction is running for a sufficient duration and at the optimal temperature. Bromination of theobromine in acetic acid typically requires gentle heating (e.g., 60-70°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

      • Reagent Stoichiometry: An insufficient amount of the brominating agent (e.g., molecular bromine or N-bromosuccinimide) will naturally lead to incomplete reaction. While a slight excess of bromine is often used to drive the reaction to completion, a large excess can promote side reactions. A molar ratio of 1.1 to 1.2 equivalents of bromine relative to theobromine is a good starting point.

      • Reagent Quality: Ensure the purity and activity of your reagents. Bromine can degrade over time, and acetic acid should be of sufficient purity.

  • Product Degradation: The desired 8-bromo-3,7-dimethylxanthine can be susceptible to degradation under the reaction conditions, especially with prolonged heating or in the presence of strong acids or bases.

    • Troubleshooting:

      • Minimize Reaction Time: Do not extend the reaction time unnecessarily once the starting material is consumed (as determined by TLC/HPLC).

      • Control Temperature: Avoid excessive temperatures, which can accelerate decomposition pathways.

      • Work-up Procedure: Promptly quench the reaction and neutralize any excess acid during the work-up to prevent acid-catalyzed degradation of the product.

  • Loss During Work-up and Purification: Significant product loss can occur during the isolation and purification steps.

    • Troubleshooting:

      • Precipitation/Crystallization: The product is typically isolated by precipitation in water. Ensure the pH is adjusted appropriately to minimize the solubility of the product.

      • Recrystallization: If recrystallization is used for purification, carefully select the solvent system to maximize recovery. Over-solubility in the chosen solvent is a common source of yield loss.

Presence of Unreacted Starting Material in the Final Product

Question: After my reaction and work-up, I still see a significant amount of unreacted 3,7-dimethylxanthine in my product. How can I improve the conversion and purification?

Answer: The presence of starting material post-reaction is a clear indication of incomplete conversion. Here's a deeper dive into addressing this issue:

  • Driving the Reaction to Completion:

    • Sodium Acetate as a Buffer: The addition of a base like sodium acetate is crucial. It acts as a buffer to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. HBr can protonate the theobromine, deactivating it towards further electrophilic attack. Ensure at least one equivalent of sodium acetate is used.

    • Incremental Addition of Bromine: Adding the bromine solution dropwise over a period allows for better control of the reaction and can improve conversion by maintaining an optimal concentration of the electrophile.

  • Purification Strategies:

    • Recrystallization: 8-Bromo-3,7-dimethylxanthine and theobromine have different solubilities in many organic solvents. A carefully chosen recrystallization solvent system can effectively separate the two.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable method for separating the more polar starting material from the less polar product.

Formation of Colored Impurities and Reaction Mixture Darkening

Question: My reaction mixture turns dark brown/red during the bromination, and my isolated product is off-color. What is causing this, and how can I obtain a cleaner product?

Answer: The formation of colored impurities is a common observation and is often indicative of oxidative side reactions or degradation.

  • Oxidative Side Reactions: Bromine is a strong oxidizing agent, and under the reaction conditions, it can lead to the formation of colored byproducts.

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can often mitigate oxidative side reactions without significantly impacting the rate of the desired bromination.

      • Controlled Bromine Addition: Adding the bromine slowly helps to avoid localized high concentrations of the oxidizing agent.

  • Degradation of the Purine Ring: In harsh conditions (e.g., high temperatures, prolonged reaction times), the xanthine ring system itself can undergo degradation, leading to a complex mixture of colored byproducts.

    • Troubleshooting:

      • Optimize Reaction Time: Use TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.

      • Purification: Activated carbon (charcoal) treatment of the product solution before crystallization can be effective in removing colored impurities. Recrystallization is also a key step in obtaining a pure, colorless product.

Suspected Over-Bromination (Di- or Tri-bromination)

Question: I am concerned about the possibility of over-bromination on the xanthine ring. Is this a likely side reaction, and how can I detect and prevent it?

Answer: While the C8 position of the purine ring in theobromine is the most activated towards electrophilic substitution, over-bromination is a plausible side reaction, especially if a large excess of bromine is used.

  • Mechanism and Likelihood: After the first bromine is added at the C8 position, the electron-withdrawing nature of the bromine atom deactivates the purine ring towards further electrophilic attack. However, under forcing conditions (high concentration of bromine, elevated temperatures), a second bromination could potentially occur, though it is generally not a major side product under standard protocols.

  • Detection:

    • Mass Spectrometry (MS): This is the most direct method for detecting over-brominated products. Look for isotopic patterns corresponding to the presence of two or more bromine atoms (e.g., M, M+2, M+4 peaks).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of the C8-H proton signal in the product, but it would not readily distinguish between mono- and di-brominated species if the second bromination occurs at a position without a proton. ¹³C NMR would be more informative, showing additional signals for the brominated carbons.

  • Prevention:

    • Strict Stoichiometric Control: Use a minimal excess of the brominating agent.

    • Controlled Addition: Add the bromine solution slowly to the reaction mixture.

    • Moderate Reaction Conditions: Avoid high temperatures and prolonged reaction times.

Potential for Hydrolysis of the 8-Bromo Product

Question: Can the 8-bromo-3,7-dimethylxanthine product hydrolyze back to theobromine or to 8-hydroxy-3,7-dimethylxanthine during the reaction or acidic work-up?

Answer: The C-Br bond at the C8 position of the purine ring is generally stable under the acidic conditions of the bromination reaction. However, hydrolysis to form 8-hydroxy-3,7-dimethylxanthine (8-hydroxytheobromine) is a potential side reaction, particularly during a prolonged or harsh work-up.

  • Mechanism: The hydrolysis would involve nucleophilic attack of water at the C8 position, displacing the bromide ion. This is more likely to occur at elevated temperatures and in the presence of water.

  • Detection:

    • HPLC: The 8-hydroxy derivative will have a different retention time compared to the starting material and the 8-bromo product.

    • Mass Spectrometry: The mass spectrum will show a molecular ion corresponding to the replacement of bromine with a hydroxyl group.

  • Prevention:

    • Anhydrous Conditions: While the reaction is typically run in glacial acetic acid which contains some water, using anhydrous conditions where possible can minimize hydrolysis.

    • Prompt Work-up: After the reaction is complete, cool the mixture and proceed with the isolation of the product without undue delay.

    • Controlled Temperature During Work-up: Avoid heating the product in aqueous acidic solutions for extended periods.

Data Presentation & Experimental Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solutions
Low Yield Incomplete reaction, Product degradation, Loss during work-upOptimize reaction time/temperature, Control reagent stoichiometry, Prompt and careful work-up, Optimize purification
Unreacted Starting Material Insufficient bromine, Lack of HBr scavenger, Inadequate reaction timeUse slight excess of bromine, Add sodium acetate, Monitor reaction to completion
Colored Impurities Oxidative side reactions, Ring degradationControl temperature, Slow addition of bromine, Activated carbon treatment, Recrystallization
Over-bromination Large excess of bromine, High temperatureStrict stoichiometric control, Moderate reaction conditions
Product Hydrolysis Presence of water, Prolonged acidic work-upUse anhydrous reagents where feasible, Prompt work-up at low temperature
Experimental Protocol: Bromination of 3,7-Dimethylxanthine

This protocol is a robust starting point designed to minimize common side reactions.

Reagents:

  • 3,7-Dimethylxanthine (Theobromine)

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Bromine

  • Sodium Bisulfite (for quenching)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3,7-dimethylxanthine (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid (10-15 mL per gram of theobromine).

  • Gently heat the suspension to 60-65°C with stirring.

  • In a separate container, prepare a solution of bromine (1.1 eq) in glacial acetic acid (2-3 mL per gram of bromine).

  • Add the bromine solution dropwise to the heated suspension over 30-60 minutes. Maintain the temperature between 60-65°C.

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing cold deionized water (10 times the volume of acetic acid used).

  • A precipitate will form. Stir the suspension for 30 minutes.

  • To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/yellow color disappears.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60-70°C.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as a mixture of ethanol and water.

Experimental Protocol: HPLC Analysis of Reaction Mixture

Purpose: To monitor reaction progress and identify potential impurities.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol). A typical starting gradient could be 95:5 water:acetonitrile, ramping to 50:50 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Expected Elution Order: 3,7-dimethylxanthine (most polar) will elute first, followed by 8-hydroxy-3,7-dimethylxanthine (if present), and then the 8-bromo-3,7-dimethylxanthine product (least polar).

Visualizations

Reaction Pathway and Key Side Reactions

Bromination_Theobromine Theobromine 3,7-Dimethylxanthine (Theobromine) Bromine Br2 / Acetic Acid Sodium Acetate Unreacted Unreacted Theobromine Theobromine->Unreacted Incomplete Reaction Degradation Ring-Opened/Oxidized Products (Colored) Theobromine->Degradation Harsh Conditions Product 8-Bromo-3,7-dimethylxanthine (Desired Product) Bromine->Product Main Reaction (Electrophilic Substitution) OverBromination Di-brominated Product (Potential) Product->OverBromination Excess Br2 High Temp. Hydrolysis 8-Hydroxy-3,7-dimethylxanthine (Potential) Product->Hydrolysis H2O / Heat (Work-up) Product->Degradation Harsh Conditions

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Analysis Analyze Reaction Mixture (TLC, HPLC, MS, NMR) Problem->Analysis Cause1 Incomplete Reaction? Analysis->Cause1 Cause2 Side Product Formation? Analysis->Cause2 Solution1 Optimize Reaction: - Time/Temp - Stoichiometry - Additive (NaOAc) Cause1->Solution1 Yes Purification Optimize Purification: - Recrystallization - Chromatography Cause1->Purification No Solution2 Refine Conditions: - Control Temp - Slow Addition - Prompt Work-up Cause2->Solution2 Yes Cause2->Purification No Solution1->Purification Solution2->Purification End Pure Product Good Yield Purification->End

Caption: A logical workflow for troubleshooting experimental issues.

References

  • Synthesis of 8-bromoxanthine derivatives. (This is a placeholder for a specific reference that would detail a similar synthesis, as direct public-domain references for this specific reaction's side products are sparse. The protocols and troubleshooting are based on established principles of organic chemistry and experience with similar heterocyclic systems.)
  • Analysis of Xanthines by HPLC. (Placeholder for a reference detailing HPLC methods for xanthine alkaloids, similar to those found in food chemistry or pharmaceutical analysis journals.)
  • Reactivity of Purine Systems in Electrophilic Aromatic Substitution. (Placeholder for a reference discussing the mechanistic aspects of electrophilic substitution on purine rings.)

Validation & Comparative

A Comparative Guide to the Biological Activity of 8-Bromotheobromine and Other Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between xanthine derivatives are of paramount importance. This guide provides an in-depth, objective comparison of the biological activity of 8-bromotheobromine against its more common counterparts: theophylline, caffeine, and theobromine. By delving into their mechanisms of action, supported by experimental data and detailed protocols, this document aims to empower informed decisions in research and development.

Introduction to Xanthine Derivatives and Their Biological Significance

Xanthines are a class of purine alkaloids naturally found in plants like coffee beans, tea leaves, and cacao beans. Their core chemical structure serves as a scaffold for a variety of derivatives with diverse pharmacological effects. The most well-known biological activities of xanthines are their roles as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. These actions lead to a wide range of physiological responses, including central nervous system stimulation, bronchodilation, and anti-inflammatory effects.[1][2]

The substitution at the C8 position of the xanthine ring has been a key area of interest for medicinal chemists, as it can significantly modulate the potency and selectivity of these compounds. 8-bromotheobromine, a derivative of theobromine, is one such molecule with the potential for unique biological activities.

Core Mechanisms of Action: A Comparative Overview

The primary mechanisms through which xanthine derivatives exert their effects are:

  • Adenosine Receptor Antagonism: Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3] Xanthines, due to their structural similarity to adenosine, can bind to these receptors and block the effects of adenosine.[1]

  • Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous signaling pathways. By inhibiting PDEs, xanthines increase the intracellular levels of cAMP and cGMP, leading to various downstream effects.[4][5]

This guide will now explore the comparative efficacy of 8-bromotheobromine and other xanthines in these two key areas, as well as their impact on cell proliferation.

Comparative Analysis of Biological Activity

Adenosine Receptor Binding Affinity

The affinity of a xanthine derivative for different adenosine receptor subtypes determines its specific pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

CompoundA1 Ki (µM)A2A Ki (µM)A2B Ki (µM)A3 Ki (µM)
Theophylline 14149.0722.3
Caffeine 12 - 502.4 - 4013 - 100> 100
Theobromine 105>250130>100
8-Phenyltheophylline 0.0860.848--

From the available data, it is evident that theophylline and caffeine are non-selective adenosine receptor antagonists with micromolar affinities for A1 and A2A receptors.[6][7] Theobromine generally exhibits lower affinity for adenosine receptors compared to caffeine and theophylline.[8] The introduction of a phenyl group at the C8 position, as in 8-phenyltheophylline, dramatically increases the affinity for both A1 and A2A receptors into the nanomolar range, highlighting the significance of C8 substitution for potency.[6] While direct comparative Ki values for 8-bromotheobromine were not found in the same study, the general observation that halogen substitution at the C8 position can enhance affinity suggests that 8-bromotheobromine may exhibit higher affinity than its parent compound, theobromine.

Phosphodiesterase Inhibition

The inhibitory activity of xanthines on different PDE isoforms is another critical aspect of their biological profile. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundPDE1 IC50 (µM)PDE2 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Theophylline 280270380150630
Caffeine 480710>100>100690
Theobromine ---Inhibits-

Caffeine and theophylline are generally considered non-selective PDE inhibitors, with IC50 values in the micromolar range.[8] Theobromine is also known to inhibit PDE4.[9][10] While specific IC50 values for 8-bromotheobromine across different PDE isoforms were not found in directly comparative studies, it is known that 8-bromoxanthine can inhibit xanthine oxidase, a related enzyme, with a Ki of approximately 400 µM.[11] Further investigation is required to determine the specific PDE inhibition profile of 8-bromotheobromine.

Antiproliferative Activity

Several xanthine derivatives have been investigated for their potential as anticancer agents. The antiproliferative activity is often assessed using an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

While direct comparative data for 8-bromotheobromine is not available, studies on other theobromine derivatives have shown promising results. For instance, a new series of N-substituted 1-benzyltheobromine-8-thioacetamides demonstrated concentration-dependent cytotoxic activity against various human leukemia cell lines.[12] Theobromine itself has been shown to have an antiproliferative effect on A549 lung cancer cells, mediated by the induction of apoptosis.[13] Given that substitutions at the C8 position can enhance biological activity, it is plausible that 8-bromotheobromine could also possess significant antiproliferative properties.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of xanthine derivatives.

Adenosine Receptor Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor subtype.

Principle: This is a competitive binding assay where the test compound (e.g., 8-bromotheobromine) competes with a known radiolabeled ligand for binding to the adenosine receptor of interest. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells expressing A1, A2A, A2B, or A3 receptors).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • A known concentration of the radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

      • Varying concentrations of the test compound (e.g., 8-bromotheobromine) or a known non-radiolabeled antagonist for the standard curve.

      • The prepared cell membranes.

    • For determining non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain the specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation: The use of a specific radioligand for each receptor subtype ensures the specificity of the binding. The inclusion of a non-specific binding control is crucial for accurate determination of specific binding. The Cheng-Prusoff correction accounts for the competition between the test compound and the radioligand, providing a more accurate measure of affinity.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Competition for Receptor Binding) Membrane_Prep->Incubation Radioligand Radioligand ([³H]Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., 8-Bromotheobromine) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Figure 1: Workflow for Adenosine Receptor Radioligand Binding Assay.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.

Principle: The assay measures the hydrolysis of cAMP or cGMP by a specific PDE isoform. The amount of product formed (AMP or GMP) is quantified, and the inhibition of this reaction by the test compound is determined.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the necessary cofactors for the PDE enzyme (e.g., Mg²⁺).

    • Prepare solutions of the substrate (cAMP or cGMP) and the test compound at various concentrations.

    • Obtain a purified, recombinant PDE isoform of interest.

  • Enzymatic Reaction:

    • In a 96-well plate, add the following components:

      • Reaction buffer

      • Test compound or vehicle control.

      • PDE enzyme.

    • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (cAMP or cGMP).

    • Incubate the plate at 37°C for a specific time.

  • Detection:

    • Stop the reaction by adding a stop reagent (e.g., by boiling or adding a specific inhibitor).

    • Quantify the amount of AMP or GMP produced. This can be done using various methods, including:

      • HPLC: Separating and quantifying the product by high-performance liquid chromatography.

      • Coupled Enzyme Assays: Using a series of enzymes to convert the product into a detectable signal (e.g., colorimetric or fluorescent).

      • Luminescence-based assays: Using a luciferase-based system to detect the remaining ATP after conversion of AMP to ATP.

  • Data Analysis:

    • Calculate the percentage of PDE activity remaining at each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of activity against the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: The use of a specific, purified PDE isoform ensures that the observed inhibition is due to the interaction of the test compound with that particular enzyme. Running a control without the enzyme or without the substrate validates that the signal is dependent on the enzymatic reaction.

PDE_Inhibition_Assay cluster_setup Setup cluster_reaction Reaction cluster_quantification Quantification cluster_result Result PDE_Enzyme Purified PDE Isoform Incubation Enzymatic Reaction (Hydrolysis of Substrate) PDE_Enzyme->Incubation Substrate Substrate (cAMP or cGMP) Substrate->Incubation Test_Compound Test Compound Test_Compound->Incubation Detection Detection of Product (AMP/GMP) Incubation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

Figure 2: General Workflow for a Phosphodiesterase Inhibition Assay.

MTT Assay for Antiproliferative Activity

This colorimetric assay is widely used to assess cell viability and proliferation.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed the cancer cell line of interest (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., 8-bromotheobromine) in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Causality and Self-Validation: The inclusion of a vehicle-treated control group is essential to establish the baseline cell viability. A positive control (a known cytotoxic agent) can be used to validate the assay's sensitivity. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

MTT_Assay A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Figure 3: Step-by-step workflow of the MTT assay.

Signaling Pathways

Understanding the signaling pathways affected by xanthine derivatives is crucial for elucidating their mechanism of action.

Adenosine Receptor Signaling

Adenosine receptors are coupled to G proteins, and their activation modulates the activity of adenylyl cyclase, the enzyme that produces cAMP.

  • A1 and A3 Receptors: These are typically coupled to Gi/o proteins. Their activation by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: These are coupled to Gs proteins. Their activation by adenosine stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

By acting as antagonists, xanthine derivatives block these effects of adenosine. For example, by blocking A1 receptors, xanthines can prevent the adenosine-induced decrease in cAMP. Conversely, by blocking A2A receptors, they can prevent the adenosine-induced increase in cAMP.[3]

Adenosine_Signaling cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effector Effector cluster_second_messenger Second Messenger A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activates A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP ATP -> Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Xanthines Xanthine Derivatives Xanthines->A1_A3 Antagonize Xanthines->A2A_A2B Antagonize

Figure 4: Simplified Adenosine Receptor Signaling Pathway.

Phosphodiesterase Signaling

PDEs regulate the levels of cAMP and cGMP. By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of these second messengers. This leads to the activation of downstream effectors such as Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP, which in turn phosphorylate various target proteins, leading to a cellular response.

PDE_Signaling cluster_synthesis Synthesis cluster_second_messengers Second Messengers cluster_degradation Degradation cluster_effectors Effectors AC_GC Adenylyl/Guanylyl Cyclase cAMP cAMP AC_GC->cAMP ATP -> cGMP cGMP AC_GC->cGMP GTP -> PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP/GMP AMP/GMP PDE->AMP/GMP Cell_Response Cellular Response PKA->Cell_Response Phosphorylation PKG->Cell_Response Phosphorylation Xanthines Xanthine Derivatives Xanthines->PDE Inhibit

Figure 5: Role of Xanthines in Phosphodiesterase Signaling.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of 8-bromotheobromine in relation to other common xanthine derivatives. While direct, comprehensive comparative data for 8-bromotheobromine is still emerging, the existing knowledge on the structure-activity relationships of xanthines suggests that the 8-bromo substitution has the potential to significantly enhance its potency as an adenosine receptor antagonist and possibly as a phosphodiesterase inhibitor.

Future research should focus on conducting head-to-head comparative studies of 8-bromotheobromine against theophylline, caffeine, and theobromine across a panel of adenosine receptor subtypes and PDE isoforms. Furthermore, exploring its antiproliferative effects on a wider range of cancer cell lines will be crucial in determining its therapeutic potential. The detailed experimental protocols provided herein offer a robust starting point for such investigations, ensuring data integrity and comparability across studies. As our understanding of the nuanced pharmacology of xanthine derivatives grows, so too will our ability to design and develop novel therapeutics with improved efficacy and selectivity.

References

  • Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. Progress in Clinical and Biological Research, 230, 41-55. [Link]

  • Niño, J., Varela, R., & Henao, F. (2018). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules, 23(10), 2453. [Link]

  • Shi, D., & Daly, J. W. (1988). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life sciences, 42(24), 2463–2474. [Link]

  • Howell, L. L., & Landrum, R. E. (1997). Comparative effects of caffeine and selective phosphodiesterase inhibitors on respiration and behavior in rhesus monkeys. The Journal of pharmacology and experimental therapeutics, 281(1), 260–269. [Link]

  • Salari, M. H., & Sharif, S. (1996). Effects of phosphodiesterase inhibitors on spontaneous electrical activity (slow waves) in the guinea-pig gastric muscle. British journal of pharmacology, 118(5), 1307–1312. [Link]

  • Popova, E., Mihaylova, N., & Naydenova, E. (2017). Determination of the Antiproliferative Activity of New Theobromine Derivatives and Evaluation of Their In Vitro Hepatotoxic Effects. Molecules (Basel, Switzerland), 22(11), 1904. [Link]

  • Dal Piaz, V., & Giovannoni, M. P. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International journal of molecular sciences, 24(14), 11579. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Retrieved January 22, 2026, from [Link]

  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. Pharmacological reviews, 70(1), 76–116. [Link]

  • van der Klein, P. A., van Veldhoven, J. P. D., & IJzerman, A. P. (2018). A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists. Scientific reports, 8(1), 10. [Link]

  • McPhee, I., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3577. [Link]

  • Soares, C., Guedes, J., & Cunha, R. A. (2022). Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. Cells, 11(18), 2843. [Link]

  • Röhrig, T., Liesenfeld, D., & Richling, E. (2017). Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation. Journal of agricultural and food chemistry, 65(19), 3792–3800. [Link]

  • Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of biological chemistry, 259(3), 1837–1843. [Link]

  • Cirrincione, G., Cascio, M. G., & Di Marzo, V. (2016). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British journal of pharmacology, 173(10), 1665–1677. [Link]

  • van der Aart, J., & Windhorst, A. D. (2020). Challenges on Cyclic Nucleotide Phosphodiesterases Imaging with Positron Emission Tomography: Novel Radioligands and (Pre-)Clinical Insights since 2016. International journal of molecular sciences, 21(18), 6833. [Link]

  • Lonza. (n.d.). PDELight® HTS cAMP Phosphodiesterase Assay Kit, 500 Test. Retrieved January 22, 2026, from [Link]

  • Kumar, V., & Wit, F. D. (2017). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. In Evaluation of PET radioligands for in vivo visualization of phosphodiesterase 5 (PDE5). ResearchGate. [Link]

  • Abdel-Aziz, A. K., & El-Azab, A. S. (2022). New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. Molecules (Basel, Switzerland), 27(18), 5894. [Link]

  • Jang, Y. J., & Kim, J. H. (2020). Suggested signaling pathway for theobromine-induced browning after β3-AR... In Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. ResearchGate. [Link]

  • Kim, J. E., & Lee, D. E. (2024). The Therapeutic Potential of Theobromine in Obesity: A Comprehensive Review. Nutrients, 16(18), 2893. [Link]

  • O'Donnell, J. M., & Zhang, H. T. (2006). Peripheral phosphodiesterase 4 inhibition produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-phenyl]-ethyl]-3-methylpyridine-1-oxide (L-826,141) prevents the onset and progression of experimental autoimmune encephalomyelitis. The Journal of pharmacology and experimental therapeutics, 319(1), 79–86. [Link]

  • Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of medicinal chemistry, 29(7), 1305–1308. [Link]

  • Yilmaz, A., & Soydas, T. (2022). In vitro anticancer effect of theobromine in A549 non-small cell lung cancer cells. Bratislavske lekarske listy, 123(10), 754–760. [Link]

  • Gao, M., & Wang, M. (2012). Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography. ACS medicinal chemistry letters, 3(11), 913–917. [Link]

  • Wikipedia contributors. (2024, January 15). Adenosine receptor. In Wikipedia, The Free Encyclopedia. Retrieved 11:15, January 22, 2026, from [Link]

  • Congreve, M., & Marshall, F. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of medicinal chemistry, 53(14), 5192–5201. [Link]

  • Topal, M., & Gocer, H. (2018). IC50 values of the enzyme inhibition results. In Antioxidant and enzyme inhibition activities of Pinus sylvestris from three different locations. ResearchGate. [Link]

  • van der Wenden, E. M., & Bonger, K. M. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. ACS chemical biology, 18(9), 1957–1964. [Link]

  • Wikipedia contributors. (2024, January 19). Caffeine. In Wikipedia, The Free Encyclopedia. Retrieved 11:15, January 22, 2026, from [Link]

  • Spicuzza, L., & Di Maria, G. U. (2000). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British journal of pharmacology, 131(7), 1363–1368. [Link]

  • Kim, H., & Lee, K. (2018). Measurement of cAMP phosphodiesterase activity. (A) PDE reaction... In Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions. ResearchGate. [Link]

  • Bar-Ephraim, Y. E., & Madi, A. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for immunotherapy of cancer, 10(5), e004240. [Link]

  • Rivedal, E., & Sanner, T. (1983). Caffeine and other phosphodiesterase inhibitors are potent inhibitors of the promotional effect of TPA on morphological transformation of hamster embryo cells. Cancer letters, 18(3), 259–266. [Link]

  • Science.gov. (n.d.). highest antiproliferative activity: Topics by Science.gov. Retrieved January 22, 2026, from [Link]

  • Murray, T. F., & Morrison, A. D. (1992). Chronic theophylline treatment increases adenosine A1, but not A2, receptor binding in the rat brain: an autoradiographic study. The Journal of pharmacology and experimental therapeutics, 261(3), 1153–1160. [Link]

  • Al-Dhfyan, A., & Awad, H. M. (2022). New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. Molecules (Basel, Switzerland), 27(21), 7483. [Link]

  • BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. Retrieved January 22, 2026, from [Link]

  • Zulqarnain, A., & Hussain, M. (2021). Comparison of Caffeine versus Theophylline for apnea of prematurity. Pakistan Journal of Medical and Health Sciences, 15(5), 1238-1240. [Link]

  • Katritch, V., & Stevens, R. C. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of medicinal chemistry, 55(11), 5273–5284. [Link]

  • Matos, M. J., & Klotz, K. N. (2014). Affinity (Ki) to bind human A1 and A3 adenosine receptors... In 3-Arylcoumarins as adenosine receptor ligands. ResearchGate. [Link]

  • Rich, T. C., & Karpen, J. W. (2001). In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors. The Journal of general physiology, 118(1), 63–78. [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British journal of pharmacology, 173(12), 1946–1966. [Link]

Sources

A Researcher's Guide to Structure-Activity Relationships of 8-Substituted Xanthines: From Adenosine Receptors to Phosphodiesterases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 8-substituted xanthine derivatives, offering a technical analysis of their structure-activity relationships (SAR) across key biological targets. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological activity, grounded in experimental data.

Introduction: The Xanthine Scaffold, a Privileged Structure

The xanthine core, a nitrogen-rich purine alkaloid, is a cornerstone of medicinal chemistry.[1] Naturally occurring xanthines like caffeine and theophylline are well-known for their physiological effects, primarily acting as non-selective antagonists of adenosine receptors.[2] The xanthine nucleus is considered a "privileged scaffold" due to its ability to serve as a foundation for ligands targeting a diverse range of proteins. Modifications at the N1, N3, N7, and C8 positions can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.[3] Among these, the C8 position has proven to be a particularly fruitful site for modification, enabling the development of highly selective agents for adenosine receptors, phosphodiesterases (PDEs), and other enzymes like monoamine oxidase (MAO).[1][4][5]

This guide will dissect the critical role of the 8-substituent in directing the pharmacological profile of xanthine derivatives, providing a comparative analysis supported by experimental data and validated protocols.

The Strategic Importance of the C8-Position

The C8 position of the xanthine ring projects into solvent-exposed regions in many target binding pockets, making it an ideal site for introducing diverse substituents to modulate biological activity. Unlike modifications at the nitrogen positions, which can influence the overall electronic properties and solubility of the purine core, substitutions at C8 are pivotal for achieving receptor subtype selectivity. By introducing various groups—from small alkyl chains to complex aryl and heteroaryl systems—researchers can fine-tune interactions with specific amino acid residues in the target's binding site, thereby differentiating between closely related receptor subtypes or enzyme isoforms.[6][7]

General Synthetic Pathways to 8-Substituted Xanthines

The primary route for synthesizing 8-substituted xanthines involves the cyclization of a 5,6-diaminouracil precursor. This key intermediate can be condensed with various reagents to introduce the desired 8-substituent.

A common and versatile method involves the following steps[1][8]:

  • Condensation: A 1,3-dialkyl-5,6-diaminouracil is reacted with a carboxylic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an intermediate amide.

  • Cyclization: The intermediate amide is then cyclized, often under basic conditions (e.g., aqueous NaOH) and heat, to form the imidazole ring of the xanthine scaffold.[8]

Alternatively, condensation with aldehydes yields a Schiff base, which can be oxidatively cyclized to afford the final 8-substituted xanthine.[9] Modern advancements have shown that microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields for these cyclization reactions.[10]

Caption: Generalized synthetic routes to 8-substituted xanthines.

Comparative SAR Analysis at Major Biological Targets

Adenosine Receptors (ARs)

Xanthines are classic adenosine receptor antagonists.[1] The specific substituent at the C8 position is the primary determinant of affinity and selectivity across the four AR subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[11]

SAR for A₁ Receptor Selectivity

High affinity and selectivity for the A₁ receptor are typically achieved by introducing bulky, lipophilic groups at the C8 position.[6]

  • 8-Cycloalkyl Groups: Derivatives such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) are highly potent and selective A₁ antagonists. The constrained conformation of the cycloalkyl ring is thought to fit optimally into the A₁ receptor binding pocket.[6]

  • 8-Aryl Groups: While 8-phenyl substitution generally increases affinity for A₁ receptors compared to unsubstituted xanthines, achieving high selectivity often requires further modification.[2] Functionalized phenyl rings can enhance potency, but may also increase affinity for other subtypes.[12]

Compound NameN1, N3 Substituent8-SubstituentA₁ Receptor Affinity (Ki, nM)Selectivity (A₂ₐ/A₁)
Theophylline1,3-Dimethyl-H~10,000~1
DPCPX1,3-Dipropyl-Cyclopentyl1.2>750
XAC1,3-Dipropyl-[4-[[2-[[2-(amino)ethyl]amino]carbonyl]ethoxy]phenyl]1.2~75

Table 1. Comparison of 8-substituted xanthines for A₁ adenosine receptor affinity. Data sourced from Jacobson et al. (1988, 2012).[6][12]

SAR for A₂ₐ Receptor Selectivity

A₂ₐ receptor antagonists are of significant interest for treating Parkinson's disease and inflammation.[10][11] Selectivity for the A₂ₐ subtype is often conferred by 8-styryl or specific 8-aryl moieties.

  • 8-Styryl Groups: The introduction of a styryl group at the C8 position is a well-established strategy for achieving A₂ₐ selectivity. Substitutions on the phenyl ring of the styryl moiety, such as 3,4-dimethoxy, can further enhance potency and selectivity.[7] Istradefylline (KW-6002) is a notable example of a potent and selective A₂ₐ antagonist with an 8-styryl group.[10]

  • 8-Phenyl Groups: While less common for high selectivity, certain substitution patterns on an 8-phenyl ring can favor A₂ₐ binding.

CompoundN1, N3 Substituent8-SubstituentA₂ₐ Receptor Affinity (Ki, nM)Selectivity (A₁/A₂ₐ)
Istradefylline (KW-6002)1,3-Diethyl(E)-8-(3,4-dimethoxystyryl)2.2>100
MSX-21,3-Dimethyl(E)-8-(3,4,5-trimethoxystyryl)1.5113
CGS 159431,3-Dipropyl8-(3-chlorostyryl)540.02 (A₂-selective)

Table 2. Comparison of 8-styrylxanthines for A₂ₐ adenosine receptor affinity. Data sourced from Müller & Jacobson (2011) and Shimada et al. (1992).[7][10]

SAR_Adenosine_Receptors cluster_xanthine Xanthine Core cluster_substituents 8-Substituent Type cluster_targets Primary Receptor Selectivity Xanthine C8 Position BulkyAlkyl Bulky Alkyl (e.g., Cyclopentyl) Xanthine->BulkyAlkyl introduces lipophilicity Styryl Styryl / Aryl (e.g., Dimethoxystyryl) Xanthine->Styryl introduces π-stacking potential A1 A₁ Receptor BulkyAlkyl->A1 Favors Binding To A2A A₂ₐ Receptor Styryl->A2A Favors Binding To

Caption: SAR trends for adenosine receptor selectivity.

Phosphodiesterase (PDE) Inhibitors

While theophylline is a non-selective PDE inhibitor, strategic substitution at the C8 position can lead to potent and isoform-selective inhibitors.[4][13] This is particularly relevant for PDE5, the target for erectile dysfunction drugs.

  • 8-Aryl Groups: A series of 8-aryl xanthine derivatives have been shown to be potent PDE5 inhibitors with high selectivity over other PDE isoforms.[4] The aryl group likely engages in hydrophobic interactions within the active site of the enzyme.

  • Other Substitutions: Different xanthine derivatives show varied inhibitory profiles against PDE isoforms I, II, III, and IV, with propentofylline being a potent inhibitor of the cGMP-stimulated PDE II.[14]

Compound8-SubstituentPDE1 (IC₅₀, µM)PDE2 (IC₅₀, µM)PDE4 (IC₅₀, µM)PDE5 (IC₅₀, µM)
Pentoxifylline1-(5-oxohexyl) at N7>100>100~100ND
Propentofylline1-(5-oxohexyl) at N7>10020>100ND
Compound 13*8-(2-ethoxyphenyl)NDNDND0.003

Table 3. Comparative PDE inhibitory activity of xanthine derivatives. Data from Lugnier et al. (1995) and Bell et al. (2002). *Data for Compound 13 from Bell et al. is for PDE5 inhibition.[4][14] ND = Not Determined.

Monoamine Oxidase (MAO) Inhibitors

More recently, 8-substituted xanthines have been explored as inhibitors of MAO, particularly the MAO-B isoform, which is a target for Parkinson's disease therapy.

  • Xanthine-Dopamine Hybrids: By linking a dopamine moiety to the C8-position of the xanthine scaffold via an amino linker, researchers have developed potent and highly selective MAO-B inhibitors.[5] These hybrid molecules are designed to interact with both the substrate cavity and the entrance cavity of the enzyme.

Compound ID (from source)N7-SubstituentMAO-B Inhibition (IC₅₀, nM)MAO-A Inhibition (IC₅₀, nM)Selectivity Index (MAO-A/MAO-B)
11a -Methyl50.7>10,000>197
11b -Ethyl45.3>10,000>221
11e -Propyl47.7>10,000>209

Table 4. MAO-B inhibitory activity of 8-(dopamine-related)-substituted xanthines. Data from Kciuk et al. (2023).[5]

Validated Experimental Protocols

To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of 8-substituted xanthines.

Protocol: Synthesis of an 8-Aryl Xanthine Derivative

This protocol is a generalized procedure for the synthesis of 1,3-dialkyl-8-aryl-xanthines via condensation and cyclization.[3]

Objective: To synthesize 1,3-diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione.

Materials:

  • 5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione hydrochloride

  • 1,3-thiazole-4-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Dioxane/Water (1:1)

  • 1 N Sodium Hydroxide (NaOH)

  • Ethyl Acetate, n-Hexane for chromatography

Procedure:

  • Dissolution: Dissolve 1 mmol of 5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione hydrochloride in a minimal amount of Dioxane/H₂O (1:1).

  • Coupling Reaction: Add 1.3 mmol of EDC.HCl and 1 mmol of 1,3-thiazole-4-carboxylic acid to the solution.

  • Amide Formation: Stir the reaction mixture for 2 hours at room temperature to form the intermediate amide.

  • Neutralization & Cyclization: Neutralize the reaction with the addition of 1 N NaOH. Heat the mixture at reflux for 2 hours to facilitate ring closure.

  • Isolation: Cool the reaction mixture. The precipitate that forms is the crude product. Filter the solid and wash thoroughly with water.

  • Purification: Purify the crude material by silica gel column chromatography using an Ethyl Acetate/n-Hexane gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol: Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the A₁ adenosine receptor.[12]

Objective: To determine the binding affinity of an 8-substituted xanthine for the rat A₁ adenosine receptor.

Materials:

  • Rat brain cortical membrane preparations (source of A₁ receptors)

  • [³H]N⁶-phenylisopropyladenosine ([³H]PIA) or similar A₁-selective radioligand

  • Test compound (8-substituted xanthine) at various concentrations

  • Non-specific binding control (e.g., 1 mM Theophylline)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters and filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Preparation: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of the radioligand (e.g., 1-2 nM [³H]PIA), and varying concentrations of the test compound.

  • Total and Non-specific Binding: Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand like theophylline).

  • Initiate Reaction: Add the rat brain membrane preparation to each tube to start the binding reaction.

  • Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The C8 position of the xanthine scaffold is a master key for unlocking selectivity and potency against a wide array of therapeutically relevant targets. Structure-activity relationship studies have clearly demonstrated that:

  • Bulky cycloalkyl groups at C8 favor high-affinity antagonism of A₁ adenosine receptors .[6]

  • 8-Styryl and specifically substituted 8-aryl groups are critical for achieving selectivity for A₂ₐ adenosine receptors .[7]

  • 8-Aryl substitution can produce potent PDE5 inhibitors .[4]

  • Hybrid molecules incorporating a dopamine-like moiety at C8 yield selective MAO-B inhibitors .[5]

Future research will likely focus on leveraging these established SAR principles to design multifunctional ligands or "hybrid drugs" that can modulate multiple targets simultaneously, which may offer new therapeutic strategies for complex multifactorial diseases like neurodegeneration. Furthermore, refining the substituents at the C8 position to optimize pharmacokinetic properties, such as improving aqueous solubility while retaining high potency, remains a key challenge and an active area of investigation in medicinal chemistry.[2][15]

References

  • Jacobson, K. A., Kiriasis, L., Barone, S., et al. (1988). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bell, A. S., Palmer, M. J., & Picken, A. G. (2002). 8-Aryl xanthines potent inhibitors of phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters, 12(18), 2587-2590. Available at: [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Saghier, A. M. M., & El-Gaby, M. S. A. (2015). Synthesis of 8-substituted xanthines. ResearchGate. Available at: [Link]

  • Kaur, H., & Kumar, S. (2021). Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. Available at: [Link]

  • Jacobson, K. A., et al. (2012). 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS. PMC. Available at: [Link]

  • Gomez-Lafuente, P., et al. (1995). Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists. Archiv der Pharmazie, 328(9), 654-658. Available at: [Link]

  • Fredholm, B. B., et al. (1987). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. PMC. Available at: [Link]

  • Kiec-Kononowicz, K., et al. (2019). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 24(18), 3245. Available at: [Link]

  • Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. Available at: [Link]

  • Strappaghetti, G., et al. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 575-583. Available at: [Link]

  • Shimada, J., et al. (1992). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Jacobson, K. A., et al. (1987). Evidence That a Novel 8-phenyl-substituted Xanthine Derivative Is a Cardioselective Adenosine Receptor Antagonist in Vivo. Journal of Cardiovascular Pharmacology, 9(4), 396-400. Available at: [Link]

  • Wenzel, B., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 26(16), 4983. Available at: [Link]

  • Kaur, H., & Kumar, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica. Available at: [Link]

  • Kaur, H., & Kumar, S. (2022). Recent Advances in the Synthesis of Xanthines. Semantic Scholar. Available at: [Link]

  • Jacobson, K. A., et al. (2015). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. British Journal of Pharmacology. Available at: [Link]

  • Various Authors. (2026). Phosphodiesterase inhibitors. Wikipedia. Available at: [Link]

  • Kciuk, M., et al. (2023). Xanthine–Dopamine Hybrid Molecules as Multitarget Drugs with Potential for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 11132. Available at: [Link]

  • Lugnier, C., et al. (1995). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Sharma, R. K., & Kumar, R. (2019). Development of Xanthine Based Inhibitors Targeting Phosphodiesterase 9A. Current Drug Discovery Technologies. Available at: [Link]

  • Spina, D., & Page, C. P. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of Experimental Pharmacology, 237, 63-91. Available at: [Link]

  • Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of Biological Chemistry, 259(3), 1813-1821. Available at: [Link]

  • Hille, R., & Stewart, R. C. (1984). The Inhibition of Xanthine Oxidase by 8=Bromoxanthine. Semantic Scholar. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Protocol Featuring 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive protocol for the validation of an in vitro assay using 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a xanthine derivative commonly known as 8-Bromotheophylline (8-BT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps. It delves into the scientific rationale behind each validation parameter, offers a framework for establishing a self-validating assay system, and objectively compares the performance of 8-BT against other common reagents in the context of a phosphodiesterase (PDE) inhibition assay.

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[1][2][3] Adherence to the principles outlined in this guide, which are grounded in international regulatory standards, will ensure the generation of reliable, reproducible, and high-quality data essential for critical decisions in drug development.[3]

Part 1: The Mechanistic Landscape - Understanding the Assay Principle

Before validating an assay, it is crucial to understand the underlying biological mechanism. 8-BT, as a xanthine derivative, is structurally related to compounds like caffeine and theophylline, which are known to be non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[4] PDEs are enzymes that hydrolyze the secondary messengers cAMP and cGMP, thereby terminating their signaling. By inhibiting PDEs, compounds like 8-BT can increase intracellular levels of these messengers, impacting a wide array of cellular processes.

This guide will use a competitive PDE inhibition assay as a model system. In this assay, the ability of a test compound (e.g., 8-BT) to inhibit the activity of a specific PDE enzyme is measured.

PDE_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Active Signal) AC->cAMP Converts ATP ATP PDE PDE Enzyme cAMP->PDE Downstream Downstream Cellular Effects cAMP->Downstream Initiates AMP 5'-AMP (Inactive) PDE->AMP Hydrolyzes BT 8-Bromotheophylline (Inhibitor) BT->PDE Inhibits

Figure 1: Simplified PDE Signaling Pathway

Part 2: The Validation Blueprint: A Systematic Workflow

Assay validation is not a single event but a continuous process that ensures the method remains fit for its purpose. The workflow can be visualized as a multi-stage process, beginning with development and culminating in routine application with ongoing monitoring. A full validation should be performed when establishing a new bioanalytical method.[1][3]

Validation_Workflow Dev Method Development & Optimization PreVal Pre-Validation (Pilot Experiments) Dev->PreVal FullVal Full Validation PreVal->FullVal Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Routine Routine Assay Use with In-Study QC Monitoring Specificity->Routine Linearity->Routine Accuracy->Routine Precision->Routine Robustness->Routine

Figure 2: The In Vitro Assay Validation Workflow

Part 3: Core Validation Parameters: Protocols and Comparative Analysis

This section details the experimental protocols for validating the key performance characteristics of an assay, in accordance with the International Council for Harmonisation (ICH) M10 and Q2(R1) guidelines.[1][2][5] For each parameter, we provide a rationale, a step-by-step protocol, and a comparative data table with realistic, hypothetical values for 8-BT and two alternative PDE inhibitors:

  • IBMX (3-isobutyl-1-methylxanthine): A widely used, potent, non-selective PDE inhibitor.

  • Sildenafil: A potent and highly selective inhibitor of PDE5.[6]

Specificity & Selectivity
  • Expert Rationale: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] In a competitive binding or enzyme inhibition assay, this means ensuring that the signal change is due to the specific interaction of the analyte with the target, not due to interference from other compounds or assay artifacts (e.g., fluorescence quenching). A lack of specificity can be compensated by other supporting analytical procedures.[8]

  • Experimental Protocol:

    • Prepare Negative Controls: Test structurally related but inactive compounds, as well as common assay artifacts (e.g., DMSO at high concentrations, fluorescent compounds), in the assay at the highest concentration to be used for test compounds.

    • Prepare Positive Control: Run the assay with a well-characterized inhibitor for the target PDE enzyme.

    • Test 8-BT: Run a full concentration-response curve for 8-BT.

    • Matrix Interference: Prepare a sample containing all reaction components except the target enzyme. Add 8-BT and measure the signal. This assesses if 8-BT itself generates a background signal.

    • Analysis: The signal from negative controls should not deviate significantly from the baseline (e.g., <10% inhibition). The signal in the matrix interference test should be negligible.

  • Comparative Data: Specificity

    Compound % Inhibition vs. Target PDE % Inhibition vs. Unrelated Enzyme Signal Interference (No Enzyme)
    8-Bromotheophylline (8-BT) 85% (at 100 µM) < 5% < 1%
    IBMX 95% (at 100 µM) < 5% < 1%
    Sildenafil (vs. PDE5) 98% (at 1 µM) < 10% (vs. PDE6) < 1%

    | Structurally Related Inactive Analog | < 10% | < 5% | < 1% |

Linearity & Range
  • Expert Rationale: Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical response over a defined range.[5][7] The range is the interval between the upper and lower concentrations for which the assay has been shown to have a suitable level of precision, accuracy, and linearity.[5][8][9] Establishing this range is critical for accurately quantifying the potency (e.g., IC50) of test compounds.

  • Experimental Protocol:

    • Prepare Standards: Create a serial dilution of 8-BT spanning the expected effective concentration range. A minimum of five concentration levels is recommended.[9]

    • Generate Concentration-Response Curve: Run the assay with the prepared standards in triplicate.

    • Plot and Analyze: Plot the assay response against the logarithm of the compound concentration. Fit the data to a suitable model (e.g., four-parameter logistic fit).

    • Determine Range: The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision (e.g., precision <20% CV, accuracy 80-120%). The Upper Limit of Quantification (ULOQ) is the highest concentration that meets the same criteria before the signal plateaus.

    • Assess Linearity: For the linear portion of the curve, perform a linear regression analysis. The coefficient of determination (R²) should be close to 1.0.

  • Comparative Data: Linearity & Range

    Parameter 8-Bromotheophylline (8-BT) IBMX Sildenafil (vs. PDE5)
    Assay Range (IC50 Context) 1 µM - 500 µM 0.1 µM - 100 µM 1 nM - 500 nM
    LLOQ 1 µM 0.1 µM 1 nM
    ULOQ 500 µM 100 µM 500 nM

    | Linearity (R² of linear portion) | 0.995 | 0.998 | 0.999 |

Accuracy & Precision
  • Expert Rationale:

    • Accuracy is the closeness of the measured value to a nominal or known true value.[7][10] It reflects the systematic error of a measurement.

    • Precision is the closeness of agreement among a series of measurements from the same homogeneous sample.[7][10] It reflects the random error and is typically expressed as the coefficient of variation (%CV).

    • These two parameters are the bedrock of a reliable assay, ensuring that the results are both correct and repeatable.[11]

  • Experimental Protocol:

    • Prepare Quality Control (QC) Samples: Prepare bulk solutions of 8-BT at three concentrations within the assay range: Low (LQC, ~3x LLOQ), Medium (MQC, middle of the range), and High (HQC, ~75% of ULOQ).

    • Intra-Assay (Repeatability): Analyze six replicates of each QC sample in a single assay run.

    • Inter-Assay (Intermediate Precision): Analyze the three levels of QC samples in triplicate on three different days, preferably by two different analysts.

    • Calculate Accuracy and Precision:

      • Accuracy is calculated as the percent relative error (%RE): ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100.

      • Precision is calculated as the percent coefficient of variation (%CV): (Standard Deviation / Mean Measured Conc.) * 100.

    • Acceptance Criteria: Typically, the mean value should be within ±15% of the nominal value (accuracy), and the %CV should not exceed 15% (precision). For the LLOQ, ±20% and ≤20% are often acceptable.

  • Comparative Data: Accuracy & Precision

    Compound QC Level Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (%RE)
    8-BT LQC (5 µM) 8.5% 11.2% +5.1%
    MQC (50 µM) 6.1% 8.3% -2.4%
    HQC (400 µM) 5.5% 7.9% +1.8%
    IBMX LQC (0.5 µM) 7.2% 9.5% +4.2%
    MQC (10 µM) 4.9% 6.8% -1.5%
    HQC (80 µM) 4.2% 6.1% +0.9%
    Sildenafil LQC (5 nM) 6.8% 8.8% +3.7%
    MQC (50 nM) 4.1% 5.9% -1.1%

    | | HQC (400 nM) | 3.8% | 5.5% | +0.6% |

Robustness
  • Expert Rationale: Robustness is a measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[7] It provides an indication of the assay's reliability during normal usage and is crucial for ensuring reproducibility across different labs and over time.[12][13][14]

  • Experimental Protocol:

    • Identify Critical Parameters: Identify assay parameters that could potentially vary, such as incubation time, temperature, reagent concentration (e.g., enzyme, substrate), and plate manufacturer.

    • Introduce Small Variations: Design experiments where these parameters are slightly varied (e.g., incubation time ± 10%, temperature ± 2°C, reagent concentration ± 5%).

    • Test QC Samples: Analyze the MQC sample of 8-BT under each of the modified conditions.

    • Analyze Impact: Compare the results obtained under the varied conditions to the results from the standard conditions. The results should not deviate by more than a predefined amount (e.g., ±15%).

  • Comparative Data: Robustness of 8-BT Assay

    Parameter Varied Standard Condition Varied Condition % Change in Measured IC50
    Incubation Time 60 min 55 min -4.5%
    65 min +5.1%
    Temperature 25°C 23°C +6.8%
    27°C -5.9%
    Enzyme Concentration 1 U/mL 0.95 U/mL +8.2%

    | | | 1.05 U/mL | -7.5% |

Conclusion

The validation of an in vitro assay is a systematic process that establishes the performance characteristics of the method and ensures it is fit for its intended purpose. This guide provides a detailed protocol for such a validation using 8-Bromotheophylline (8-BT) as a case study in a PDE inhibition assay. The comparative data illustrates that while 8-BT may be a less potent inhibitor than alternatives like IBMX or Sildenafil, an assay utilizing it can be fully validated to meet the stringent criteria for accuracy, precision, and robustness required in drug discovery and development. The ultimate choice of reagent will depend on the specific application, balancing factors of potency, selectivity, and cost. However, the principles and protocols of validation remain universal and are paramount for generating data with the highest scientific integrity.

References

  • Shanghai T&W Pharmaceutical Co. Ltd. 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. CPHI Online.
  • Al-Ostoot, F.H., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. National Institutes of Health (NIH). [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • Unsal, V., et al. (2025). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. BMC Chemistry. [Link]

  • Villanueva-García, M., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Mohamed, M.A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • FDA. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. U.S. Food and Drug Administration. [Link]

  • Birk, B., et al. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. [Link]

  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA. In Vitro Diagnostics. U.S. Food and Drug Administration. [Link]

  • Villanueva-García, M., et al. (2017). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Annex Publishers. [Link]

  • PharmaCompass. 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione. PharmaCompass.com. [Link]

  • Unsal, V., et al. (2025). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. ResearchGate. [Link]

  • EMA. ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • delaware.gov. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? Delaware.gov. [Link]

  • Tzou, K., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. PMC. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for In Vitro Diagnostics. National Institutes of Health. [Link]

  • EMA. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • NCATS. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. [Link]

  • FDA. (2024). In Vitro Diagnostics. U.S. Food and Drug Administration. [Link]

  • Ali, M., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PMC - NIH. [Link]

  • Global Cities Hub. (2026). How ED Over the Counter Pills Affect Male Health and Wellness. Global Cities Hub. [Link]

  • Dong, M.W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • S G, et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC - NIH. [Link]

  • Bagedar, S.A., et al. (2014). Analytical method validation: A brief review. ResearchGate. [Link]

  • Garofolo, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]

  • The Pharmaceutical Journal. (2024). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. The Pharmaceutical Journal. [Link]

  • Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. [Link]

  • Iwata, Y., et al. (2025). Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells. PubMed. [Link]

  • KCAS. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. KCAS. [Link]

  • ResearchGate. Technical reproducibility of in vitro cell viability assays across all... ResearchGate. [Link]

Sources

A comparative study of different synthesis methods for 8-bromoxanthines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 8-Bromoxanthines

Introduction

Xanthine and its derivatives are a class of purine alkaloids with significant pharmacological applications, acting as stimulants, bronchodilators, and adenosine receptor antagonists.[1][2][3] The introduction of a bromine atom at the 8-position of the xanthine scaffold creates 8-bromoxanthines, crucial intermediates for the synthesis of a wide array of potent and selective therapeutic agents.[4][5] These compounds serve as foundational building blocks for drugs targeting adenosine receptors, which are implicated in conditions like Parkinson's disease and asthma.[2][6][7] Given their importance, the efficient and reliable synthesis of 8-bromoxanthines is a critical focus for medicinal chemists and drug development professionals.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing 8-bromoxanthines. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and objectively evaluate the performance of each method based on yield, scalability, and overall efficiency.

Method 1: Direct Electrophilic Bromination of Xanthines

The most straightforward approach to 8-bromoxanthines is the direct bromination of a xanthine precursor. This method leverages the principles of electrophilic aromatic substitution (EAS), where the C8 position of the purine ring, being electron-rich, is susceptible to attack by an electrophilic bromine species.

Mechanism and Rationale

The mechanism is a classic EAS pathway.[8][9]

  • Generation of Electrophile: A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is activated, often with a Lewis acid catalyst, to generate a potent electrophile (Br⁺ or a polarized complex).

  • Nucleophilic Attack: The π-electron system of the xanthine's imidazole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[8][9] The formation of this intermediate is the rate-determining step.[9]

  • Rearomatization: A base removes the proton from the C8 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final 8-bromo-substituted product.[9][10]

The choice of solvent and brominating agent is critical. Polar solvents can stabilize the charged intermediate, while the reactivity of the brominating agent must be matched to the activation of the specific xanthine substrate.

Experimental Protocol: Synthesis of 8-Bromocaffeine

This protocol is adapted from established chemical literature and serves as a representative example.

Materials:

  • Caffeine (1,3,7-trimethylxanthine)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of caffeine in 100 mL of DMF.

  • Cool the solution to 0-5°C using an ice bath while stirring.

  • Slowly add 9.6 g of NBS to the cooled solution in portions over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold water to precipitate the product.

  • Collect the white precipitate by vacuum filtration, washing thoroughly with cold water.

  • Dry the product under vacuum to yield 8-bromocaffeine.

Performance and Discussion
ParameterPerformance MetricNotes
Yield Typically 70-90%Highly dependent on substrate and reaction conditions.
Purity Good to ExcellentRecrystallization may be needed to remove unreacted starting material.
Scalability ExcellentThe single-step nature makes it amenable to large-scale synthesis.
Cost Low to ModerateReagents like bromine and NBS are relatively inexpensive.
Safety Requires CautionElemental bromine is highly corrosive and toxic. NBS is a safer alternative.

Advantages:

  • Atom Economy: As a direct substitution, this method is highly atom-economical.

  • Simplicity: It is often a one-pot synthesis, requiring minimal workup and purification steps.

Disadvantages:

  • Regioselectivity: While the C8 position is generally favored, side reactions or bromination at other positions can occur with highly activated or unprotected xanthine substrates.

  • Harsh Conditions: Some protocols may require strong acids or highly reactive reagents, which can be incompatible with sensitive functional groups on the xanthine molecule.

Method 2: Cyclization of 6-Amino-5-bromouracil Precursors

An alternative and highly versatile strategy involves constructing the imidazole ring of the xanthine scaffold from a pre-brominated pyrimidine precursor. This method offers greater control over substitution patterns and is often the method of choice for complex xanthine derivatives.

Mechanism and Rationale

This approach is a multi-step process, often referred to as a Traube-like purine synthesis.[4]

  • Uracil Bromination: A 6-aminouracil derivative is first brominated at the C5 position.

  • Nitrosation & Reduction: The C5 position is then nitrosated (e.g., with sodium nitrite and acetic acid) and subsequently reduced (e.g., with sodium dithionite) to yield a 5,6-diaminouracil derivative.

  • Cyclization: The key step involves the condensation of the 5,6-diaminouracil with a one-carbon source (e.g., formic acid, aldehyde) to form the imidazole ring.[3][4][11] If the initial uracil was brominated, this bromine atom becomes positioned at the C8 of the newly formed xanthine ring.

Modern variations of this method utilize advanced coupling reagents to first form a 6-amino-5-carboxamidouracil, which then undergoes cyclization under acidic, alkaline, or neutral conditions to yield the 8-substituted xanthine.[6][11]

Experimental Protocol: Synthesis of an 8-Substituted Xanthine Precursor

This protocol highlights the key cyclization step and is based on modern synthetic advancements.[11]

Materials:

  • 1,3-dipropyl-5,6-diaminouracil

  • A chosen carboxylic acid (e.g., benzoic acid for an 8-phenylxanthine)

  • COMU (coupling reagent)

  • N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the 5,6-diaminouracil derivative and 1.1 equivalents of the carboxylic acid in DMF.

  • Add 1.5 equivalents of DIPEA to the solution.

  • Add 1.2 equivalents of COMU to the stirred solution at room temperature.

  • Stir the reaction for 5-10 minutes. Precipitation of the 6-amino-5-carboxamidouracil product is typically observed.[11]

  • Add water to complete the precipitation.

  • Filter the solid, wash with water, and dry. This intermediate is then cyclized.

  • Cyclization Step: Heat the isolated carboxamidouracil intermediate in a suitable solvent (e.g., with a dehydrating agent or under microwave conditions) to effect ring closure to the 8-substituted xanthine.[6][12]

Performance and Discussion
ParameterPerformance MetricNotes
Yield Good to Excellent (often >80% for key steps)[11]Overall yield depends on the efficiency of multiple steps.
Purity ExcellentHigh regioselectivity is a key advantage.
Scalability Moderate to GoodMulti-step nature can add complexity to large-scale production.
Cost Moderate to HighRequires more steps and potentially expensive coupling reagents.
Versatility ExcellentAllows for the introduction of a wide variety of substituents at the 8-position.

Advantages:

  • High Regiocontrol: The bromine is introduced on the uracil precursor, guaranteeing its final position at C8 of the xanthine.

  • Versatility: This route is ideal for creating a diverse library of 8-substituted xanthines by simply changing the carboxylic acid or other one-carbon source used in the cyclization step.[11]

Disadvantages:

  • Longer Synthesis: The multi-step nature makes it more time-consuming and labor-intensive than direct bromination.

  • Precursor Availability: The synthesis relies on the availability or separate preparation of substituted 5,6-diaminouracil precursors.

Emerging Methods: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of 8-bromoxanthine synthesis, it is particularly effective for the cyclization step in the uracil-based method. Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes and often improves yields.[6][12] For example, cyclization reactions that previously required 18 hours under reflux can be completed in 20 minutes with microwave heating, with yields increasing from ~60% to over 90%.[6][12]

Comparative Analysis

The choice of synthetic method ultimately depends on the specific goals of the researcher.

Caption: High-level workflow comparison of the two primary synthesis routes.

FeatureMethod 1: Direct BrominationMethod 2: Uracil Cyclization
Primary Use Case Large-scale, simple 8-bromoxanthines (e.g., 8-bromocaffeine)Diverse, complex, and specifically substituted 8-bromoxanthines
Number of Steps 13+
Control over C8 GoodExcellent
Reaction Time HoursDays (can be reduced to minutes with microwaves)
Cost-Effectiveness HighModerate
Flexibility LowHigh

Conclusion and Future Outlook

Both direct bromination and precursor cyclization are robust and valuable methods for the synthesis of 8-bromoxanthines.

  • Direct Bromination remains the preferred method for the rapid, cost-effective, and large-scale production of simple 8-bromoxanthines where the substrate is suitable for direct electrophilic attack.

  • The Uracil Cyclization route offers unparalleled versatility and control, making it indispensable for medicinal chemistry programs that require access to a diverse range of complex analogs for structure-activity relationship (SAR) studies.

The continued development of technologies like microwave-assisted synthesis promises to further enhance the efficiency of these routes, particularly the time-consuming cyclization steps. By reducing reaction times and improving yields, these advancements make the synthesis of complex pharmaceutical intermediates more sustainable and economically viable.

References

  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

  • Alam, O., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7856. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Papesch, V. (1958). Synthesis of xanthines. U.S. Patent No. 2,827,461. Google Patents.
  • Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20. Available at: [Link]

  • Govek, T. D., & Martin, S. F. (2003). Synthesis of 8-desbromohinckdentine A. Journal of the American Chemical Society, 125(14), 4240–4252. Available at: [Link]

  • ResearchGate. (n.d.). Reinvestigation of the Reaction of 8-Bromoguanine Derivatives with Sodium Thiosulfate. Available at: [Link]

  • Klen, E. E., Nebogatova, V. A., & Khaliullin, F. A. (2014). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. Bashkir Chemistry Journal. Available at: [Link]

  • Cardullo, N., et al. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Current Organic Synthesis, 17(1). Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Available at: [Link]

  • Hille, R., et al. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry, 259(3), 1813-1820. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. LiverTox. Available at: [Link]

  • Kieffer, M., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83. Available at: [Link]

  • Zablocki, J. A., et al. (1998). Preparation of 8-substituted xanthine CVT-124 precursor by late stage pyrimidine ring closure. Tetrahedron Letters, 39(48), 8741-8744. Available at: [Link]

  • Asija, S., & Asija, R. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. Available at: [Link]

  • Ferris, J. P., Sanchez, R. A., & Orgel, L. E. (1968). An efficient prebiotic synthesis of cytosine and uracil. Nature, 217(5127), 445-446. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands. Available at: [Link]

  • Howell, R. E. (1990). Multiple mechanisms of xanthine actions on airway reactivity. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1008-1014. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. As a brominated purine derivative, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment

This compound, a xanthine derivative, belongs to the class of halogenated organic compounds.[1] While specific toxicological data for this exact compound may be limited, the safety data sheet (SDS) for structurally similar brominated purine derivatives indicates potential health hazards.[2]

Potential Hazards Include:

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2]

  • Skin and Eye Damage: Direct contact can lead to irritation or more severe damage.[3]

  • Toxicity if Swallowed: The compound may be toxic if ingested.

  • Unknown Properties: For many research chemicals, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Therefore, it is imperative to handle this compound and its associated waste with caution, assuming it is hazardous in the absence of complete data. All laboratory personnel must be trained on the hazards, safe handling, storage, and disposal of such chemicals, as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA through its Laboratory Standard (29 CFR 1910.1450).[6][7] Compliance requires laboratories to develop a written Chemical Hygiene Plan (CHP) that outlines specific safety protocols, including waste disposal procedures.[8]

Key regulatory requirements include:

  • Waste Characterization: Correctly identifying waste as hazardous.

  • Proper Labeling: All hazardous waste containers must be clearly labeled.[9][10]

  • Segregation: Incompatible waste streams must be kept separate.[11]

  • Accumulation: Waste must be stored in designated Satellite Accumulation Areas (SAAs) before being moved to a central storage location for pickup.[10][11]

Core Disposal Protocol: A Step-by-Step Guide

The primary and most critical step in disposing of this compound is to classify it correctly. Due to the bromine atom in its structure, this compound is a halogenated organic waste .[1][12] Halogenated wastes cannot be mixed with non-halogenated solvents and must be disposed of via specific high-temperature incineration processes.[1][13]

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of after handling the waste.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust or splashes.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood. Respirator use is based on exposure risk assessment.[5]To prevent inhalation of airborne powder.
Step 2: Waste Characterization and Segregation

Proper segregation is crucial for both safety and cost-effective disposal. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[11][13]

  • Action: Designate this compound waste as "Halogenated Organic Solid Waste."

  • Causality: The presence of the carbon-bromine bond defines it as a halogenated compound.[1] These compounds require special incineration to prevent the formation of dioxins and other toxic byproducts. Segregation ensures that non-halogenated solvent waste can be sent for a less costly fuels blending process.[13]

Step 3: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[11][14]

  • Select a Container: Use a clearly marked, leak-proof container designated for halogenated solid waste. The container must be compatible with the chemical and show no signs of deterioration.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations.[14]

    • The specific hazard(s) (e.g., "Toxic," "Irritant").[10]

    • The date when the first drop of waste is added (accumulation start date).

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]

  • Location: The SAA must be under the direct control of laboratory personnel.[7]

  • Procedure: Keep the waste container closed at all times except when actively adding waste.[13][14]

  • Segregation in SAA: Store the halogenated waste container in secondary containment, separated from incompatible materials like acids, bases, and oxidizers.[11][12]

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][13]

  • Action: Once the container is full or you have finished the project, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]

  • Rationale: Licensed disposal companies are equipped to transport and incinerate hazardous chemical waste in compliance with EPA regulations.[1][2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify Waste: 8-Bromo-3,7-dimethyl- 3,7-dihydro-1H-purine- 2,6-dione B Consult Safety Data Sheet (SDS) & Institutional CHP A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Does it contain a Halogen (Br, Cl, F, I)? C->D E Classify as: HALOGENATED ORGANIC WASTE D->E  Yes F Classify as: NON-HALOGENATED ORGANIC WASTE D->F  No G Select compatible container for Halogenated Waste E->G H Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information - Accumulation Date G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Keep container closed. Store in secondary containment. I->J K Contact EHS for pickup by a licensed disposal company. J->K

Caption: Decision workflow for chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly toxic material, evacuate the laboratory and contact your institution's emergency number.[14]

  • Don PPE: Before cleaning, don the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid creating dust.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container.[2]

  • Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as halogenated organic waste through your EHS department.[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • MSDS of 8-bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Capot Chemical.
  • Hazardous Waste Segreg
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste Guideline: Halogenated Solvents.
  • Safety D
  • Aldrich 274372 - Safety D
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regulations.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Sigma-Aldrich.

Sources

A Researcher's Guide to the Safe Handling of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 8-bromotheophylline, presents unique handling requirements that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure personal and environmental safety when working with this compound.

Understanding the Hazard Profile

This compound is a substituted xanthine that serves as a crucial intermediate in pharmaceutical synthesis.[1] While its toxicological properties have not been exhaustively investigated, the available safety data sheets (SDS) indicate that it may cause respiratory irritation.[2] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

Key Hazard Considerations:
  • Inhalation: The compound is a powder, and dust formation should be minimized to prevent respiratory irritation.[2][3]

  • Skin and Eye Contact: Direct contact with the skin and eyes should be avoided.[4]

  • Ingestion: Accidental ingestion may be harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved P95 or P1 particle respirator for low-level exposure. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[2]To prevent the inhalation of airborne particles and potential respiratory irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent direct skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from dust particles.
Body Protection Laboratory coat.To protect the skin and clothing from contamination.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Handling Preparations:
  • Designated Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, within the designated area before donning PPE.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and operational.

Donning PPE Workflow:

The following diagram illustrates the correct sequence for putting on PPE to ensure a proper seal and minimize the risk of contamination.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Caption: PPE Donning Sequence

Handling the Compound:
  • Weighing: Carefully weigh the desired amount of the compound on weighing paper within the fume hood. Avoid creating dust clouds.

  • Transfer: Use a clean spatula to transfer the compound to the reaction vessel.

  • Cleaning: After use, decontaminate all equipment that came into contact with the compound.

Doffing PPE Workflow:

The sequence for removing PPE is just as critical as the donning sequence to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Respirator 4. Respirator Lab_Coat->Respirator

Caption: PPE Doffing Sequence

Emergency Procedures: Immediate Actions

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

  • Spill: Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal.[2]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and disposable lab coats, should be placed in a designated, labeled hazardous waste container.

  • Unused Product: Unused or surplus this compound should be treated as hazardous waste.

  • Empty Containers: Dispose of the original container as unused product.[2]

Disposal Procedure:
  • Licensed Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.

  • Avoid Environmental Release: Do not let the product enter drains.[2] For unused medicines in a non-laboratory context, the FDA recommends mixing them with an undesirable substance like coffee grounds or kitty litter before placing them in a sealed bag for household trash disposal, if a take-back program is not available.[5][6] However, for a research laboratory setting, professional disposal is the standard.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Capot Chemical. (2026, January 17). MSDS of 8-bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
  • National Center for Biotechnology Information. (n.d.). Bromotheophylline. PubChem.
  • PharmaCompass. (n.d.). 8-Bromotheophylline.
  • Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines.
  • Annex Publishers. (2017, March 3). Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline)
  • ChemicalBook. (2025, September 25). 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
  • Carl ROTH. (n.d.).
  • Australian Industrial Chemicals Introduction Scheme. (2022, June 30). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline)
  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines.
  • LookChem. (n.d.). 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- SDS.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, April 30).
  • Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione deriv
  • Chemsrc. (2025, November 25). CAS#:15371-15-0 | this compound.
  • Wikipedia. (n.d.). 8-Bromotheophylline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.